molecular formula C20H21N5O6 B1662193 Pemetrexed CAS No. 137281-23-3

Pemetrexed

货号: B1662193
CAS 编号: 137281-23-3
分子量: 427.4 g/mol
InChI 键: WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pemetrexed is a chemically stable, multitargeted antifolate compound with the CAS registry number 150399-23-8. Its core research value lies in its well-characterized mechanism of action as a potent inhibitor of multiple folate-dependent enzymes essential for cellular replication, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By simultaneously disrupting the de novo biosynthesis of both purine and pyrimidine nucleotides, this compound effectively halts DNA and RNA synthesis, making it a valuable tool for studying cell proliferation and metabolic pathways in oncology research . The molecule is actively transported into cells via reduced folate carriers and membrane folate-binding proteins . Intracellularly, it is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS), a process that significantly increases its affinity for target enzymes and prolongs its retention within cells, thereby enhancing its inhibitory activity . This product is provided for research applications, including in vitro cell culture studies and biochemical enzyme inhibition assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048329
Record name Pemetrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

6X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Record name PEMETREXED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from 50% methanol/methylene chloride

CAS No.

137281-23-3
Record name Pemetrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137281-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemetrexed [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemetrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemetrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PEMETREXED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of Pemetrexed on Purine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate drug that has become a cornerstone in the treatment of various malignancies, including mesothelioma and non-small cell lung cancer.[1][2] Its efficacy lies in its ability to simultaneously disrupt both pyrimidine (B1678525) and purine (B94841) biosynthesis pathways, which are critical for DNA and RNA replication in rapidly dividing cancer cells. This guide provides a detailed examination of the core mechanism of action of this compound, with a specific focus on its inhibitory effects on the de novo purine synthesis pathway. We will delve into the cellular uptake and metabolic activation of this compound, its enzymatic targets within the purine biosynthesis cascade, quantitative inhibition data, and detailed experimental protocols for assessing its activity.

Cellular Uptake and Metabolic Activation

The journey of this compound from administration to target inhibition involves several critical steps. As a folate analog, this compound is actively transported into cancer cells primarily via the reduced folate carrier (RFC) and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors.[3] Once inside the cell, this compound is rapidly and efficiently converted into its more active and retained forms through the addition of glutamate (B1630785) residues, a process known as polyglutamation.[4]

This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This compound is an excellent substrate for FPGS, leading to the formation of this compound polyglutamates.[3] These polyglutamated forms are not only more potent inhibitors of their target enzymes but are also retained within the cell for extended periods, leading to a prolonged duration of action.[4]

Diagram 1: Cellular Uptake and Activation of this compound

Pemetrexed_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Pemetrexed_ext This compound RFC RFC Pemetrexed_ext->RFC Transport PCFT PCFT Pemetrexed_ext->PCFT Transport Pemetrexed_int This compound RFC->Pemetrexed_int PCFT->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Polyglutamation Pemetrexed_poly This compound Polyglutamates FPGS->Pemetrexed_poly Target_Enzymes Target Enzymes (GARFT, AICARFT) Pemetrexed_poly->Target_Enzymes Inhibition

Caption: Cellular transport and activation of this compound.

Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that constructs purine nucleotides from basic precursors. This compound, particularly in its polyglutamated form, targets two key folate-dependent enzymes in this pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[5][6]

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition

GARFT catalyzes the third step in de novo purine synthesis, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the one-carbon donor. This compound polyglutamates act as competitive inhibitors of GARFT, blocking the synthesis of FGAR and subsequent purine nucleotides.[7]

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition

AICARFT is responsible for the penultimate step in the pathway, catalyzing the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). There is compelling evidence that this compound and its metabolites also inhibit AICARFT.[8][9] This inhibition leads to the intracellular accumulation of the AICARFT substrate, ZMP (AICAR monophosphate).[8][9] The buildup of ZMP has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, contributing to the antiproliferative effects of this compound.[8][9]

Diagram 2: this compound Inhibition of De Novo Purine Synthesis

Purine_Synthesis_Inhibition PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR GARFT GARFT GAR->GARFT FGAR FGAR pathway1 ... FGAR->pathway1 AICAR AICAR (ZMP) pathway1->AICAR AICARFT AICARFT AICAR->AICARFT FAICAR FAICAR pathway2 ... FAICAR->pathway2 IMP IMP pathway2->IMP AMP_GMP AMP & GMP IMP->AMP_GMP GARFT->FGAR AICARFT->FAICAR This compound This compound Polyglutamates This compound->GARFT Inhibits This compound->AICARFT Inhibits

Caption: this compound's targets in the purine synthesis pathway.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its polyglutamated forms against its target enzymes is a critical determinant of its clinical efficacy. The following table summarizes the available quantitative data on the inhibition constants (Ki) for human enzymes.

EnzymeInhibitorKi (nmol/L)
GARFTThis compound7100
GARFTThis compound pentaglutamate65
AICARFTThis compound/PolyglutamatesNot Quantified*

Experimental Protocols

This section outlines the methodologies for key experiments to assess the impact of this compound on purine synthesis.

GARFT Activity Assay

Principle: The activity of GARFT is determined by measuring the folate-dependent conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). A common method is a spectrophotometric assay that couples the reaction to subsequent enzymatic steps, leading to a change in absorbance.

Materials:

  • Recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable folate analog)

  • Coupling enzymes (e.g., from the purine synthesis pathway) and substrates leading to a chromogenic product

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)

  • This compound (and its polyglutamated forms)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, GAR, and the folate analog in the wells of a 96-well plate.

  • Add varying concentrations of this compound or its polyglutamated forms to the test wells. Include a control with no inhibitor.

  • Add the coupling enzymes and their substrates to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a standardized amount of recombinant human GARFT enzyme to all wells.

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic product over time (e.g., every 30 seconds for 15-20 minutes) at 37°C.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 and Ki values using appropriate enzyme kinetic models.

Diagram 3: General Workflow for GARFT Inhibition Assay

GARFT_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, GAR, Folate Analog, Coupling System) start->prepare_reagents add_inhibitor Add this compound (Varying Concentrations) prepare_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_enzyme Initiate with GARFT Enzyme pre_incubate->add_enzyme measure_absorbance Monitor Absorbance Change Over Time add_enzyme->measure_absorbance analyze_data Calculate Initial Velocities and Inhibition measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a spectrophotometric GARFT inhibition assay.

Measurement of Intracellular ZMP Accumulation

Principle: To assess the inhibition of AICARFT in a cellular context, the accumulation of its substrate, ZMP, can be quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol/acetonitrile/water extraction solvent (e.g., 40:40:20 v/v/v)

  • Centrifuge

  • LC-MS system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Add the ice-cold extraction solvent to the cells to quench metabolic activity and extract intracellular metabolites.

  • Scrape the cells and collect the cell lysate/solvent mixture.

  • Centrifuge the samples at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the supernatant using a validated LC-MS method to separate and quantify the levels of ZMP.

  • Normalize the ZMP levels to the total protein concentration or cell number for each sample.

  • Compare the ZMP levels in this compound-treated cells to the untreated controls to determine the extent of accumulation.

Conclusion

This compound exerts its cytotoxic effects on cancer cells through a multi-targeted mechanism that includes the significant disruption of de novo purine synthesis. Its potent inhibition of GARFT, and the consequential inhibition of AICARFT leading to ZMP accumulation, effectively starves cancer cells of the essential building blocks for DNA and RNA synthesis. The polyglutamation of this compound within tumor cells is a key feature that enhances its inhibitory activity and prolongs its therapeutic effect. A thorough understanding of these intricate mechanisms at a molecular and cellular level is crucial for the continued development and optimization of this compound-based cancer therapies and for identifying potential mechanisms of resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound on purine metabolism.

References

Pemetrexed: A Comprehensive Technical Guide to its Discovery, Synthesis, and Antifolate Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, marketed as Alimta®, is a cornerstone of modern chemotherapy, particularly in the management of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC). This multitargeted antifolate agent disrupts de novo purine (B94841) and pyrimidine (B1678525) biosynthesis, leading to the inhibition of DNA and RNA synthesis and ultimately, cancer cell death. This in-depth technical guide provides a comprehensive overview of the discovery, intricate synthesis, and multifaceted mechanism of action of this compound. It includes detailed experimental protocols, quantitative data on its enzymatic and cellular activity, and visualizations of its metabolic and synthetic pathways to serve as a valuable resource for the scientific community.

Discovery and Development

The journey of this compound's discovery began with foundational research into antifolate compounds. Professor Edward C. Taylor at Princeton University, in collaboration with Eli Lilly and Company, spearheaded the development of this novel pyrrolo[2,3-d]pyrimidine-based antifolate.[1][2] The research was inspired by the study of butterfly wing pigments, which led to a deeper understanding of folic acid's role in cell growth.[1] Taylor's work aimed to create a compound that could overcome the resistance mechanisms often developed against single-target antifolates by inhibiting multiple key enzymes in the folate pathway.[2] This strategic approach culminated in the synthesis of this compound (formerly known as LY231514), which received its first FDA approval in 2004 for the treatment of malignant pleural mesothelioma in combination with cisplatin.[3]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that typically utilizes L-glutamic acid as a chiral starting material. The core of the synthesis involves the coupling of a key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, with diethyl L-glutamate, followed by saponification to yield the final diacid product.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of this compound Diethyl Ester

  • To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 equivalents).

  • Cool the mixture to 0-5 °C.

  • Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flask, add diethyl L-glutamate hydrochloride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (B109758) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound diethyl ester.

Step 2: Saponification to this compound

  • Suspend the crude this compound diethyl ester in a mixture of ethanol (B145695) and water.

  • Cool the suspension to 0-5 °C.

  • Add a solution of sodium hydroxide (B78521) (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours or until saponification is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

  • After completion, adjust the pH of the solution to 3-4 with 1N hydrochloric acid to precipitate the this compound diacid.

  • Stir the resulting suspension for 1-2 hours at room temperature.

  • Filter the solid, wash with water, and then with ethanol.

  • Dry the solid under vacuum at 40-50 °C to yield this compound.

Diagram: Synthetic Workflow of this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product L-Glutamic Acid L-Glutamic Acid Coupling Coupling Reaction (CDMT, NMM, DMF) L-Glutamic Acid->Coupling Key Benzoic Acid Intermediate 4-[2-(2-amino-4,7-dihydro-4-oxo-1H- pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid Key Benzoic Acid Intermediate->Coupling This compound Diethyl Ester This compound Diethyl Ester Coupling->this compound Diethyl Ester Intermediate Saponification Saponification (NaOH, EtOH/H2O) This compound This compound Saponification->this compound This compound Diethyl Ester->Saponification

A high-level overview of the this compound synthesis workflow.

Mechanism of Action: A Multi-Targeted Antifolate

This compound exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides, which are essential for the replication and survival of cancer cells.[4] Once inside the cell, transported via the reduced folate carrier and folate receptors, this compound is converted into more potent polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity against its primary targets.[5]

The three primary enzymatic targets of this compound are:

  • Thymidylate Synthase (TS): Inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.

  • Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT blocks a crucial step in the de novo purine synthesis pathway.

Diagram: this compound's Multi-Target Mechanism of Action

cluster_pathways Nucleotide Synthesis Pathways cluster_enzymes Target Enzymes Purine De Novo Purine Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purine->DNA & RNA Synthesis Pyrimidine De Novo Pyrimidine Synthesis Pyrimidine->DNA & RNA Synthesis TS Thymidylate Synthase (TS) TS->Pyrimidine required for DHFR Dihydrofolate Reductase (DHFR) DHFR->Purine required for DHFR->Pyrimidine required for GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) GARFT->Purine required for This compound This compound This compound->TS inhibits This compound->DHFR inhibits This compound->GARFT inhibits Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Assay Buffer, Enzyme, Substrates, and this compound Dilutions Reaction Mix Combine Reagents in 96-well Plate Reagent Prep->Reaction Mix Reaction Start Initiate Reaction (add final component) Reaction Mix->Reaction Start Data Acquisition Monitor Absorbance Change Over Time Reaction Start->Data Acquisition Velocity Calc Calculate Initial Reaction Velocities Data Acquisition->Velocity Calc IC50 Calc Determine IC50 and Ki Values Velocity Calc->IC50 Calc

References

An In-depth Technical Guide to the Core Mechanism of Pemetrexed: Targeting Thymidylate Synthase and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that plays a critical role in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its efficacy is primarily derived from the potent inhibition of key enzymes within the folate metabolic pathway, leading to the disruption of nucleotide biosynthesis and subsequent cell death. This technical guide provides a comprehensive overview of the core mechanism of this compound, with a specific focus on its interaction with two principal target enzymes: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). We present detailed quantitative data on enzyme inhibition, comprehensive experimental protocols for assessing this compound's activity, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Folate metabolism is a fundamental cellular process that provides the necessary one-carbon units for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. Cancer cells, characterized by their rapid proliferation, have a high demand for these nucleotides, making the folate pathway an attractive target for anticancer therapies. This compound (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, allowing it to be transported into cells via the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[1] Once inside the cell, this compound is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] This polyglutamation is crucial for two reasons: it enhances the intracellular retention of the drug and significantly increases its inhibitory potency against its target enzymes.[4]

The primary targets of polyglutamated this compound are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][5] By inhibiting these enzymes, this compound effectively shuts down both the de novo synthesis of pyrimidines (via TS) and purines (via GARFT), while also disrupting the regeneration of the essential folate cofactor, tetrahydrofolate (via DHFR). This multi-targeted approach contributes to its broad antitumor activity.[2]

Core Mechanism of Action: Inhibition of TS and DHFR

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase is the terminal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. The polyglutamated forms of this compound are potent, competitive inhibitors of TS, with respect to 5,10-methylenetetrahydrofolate.[4] The pentaglutamate form of this compound (this compound-Glu5) is approximately 100 times more potent as a TS inhibitor than the parent monoglutamate form.[4] Inhibition of TS leads to a depletion of the dTMP pool, an accumulation of dUMP, and ultimately, "thymineless death" due to the inability to synthesize DNA.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a critical enzyme responsible for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), which is produced during the TS-catalyzed conversion of dUMP to dTMP. THF is the precursor for various folate cofactors, including 5,10-methylenetetrahydrofolate, required for nucleotide synthesis. This compound and its polyglutamates also inhibit DHFR, albeit with lower potency compared to their inhibition of TS.[6] While TS is considered the primary target, the inhibition of DHFR contributes to the overall depletion of reduced folate cofactors, further hampering purine and pyrimidine synthesis. However, some studies suggest that when TS is effectively inhibited, the production of DHF is blocked, making the concurrent inhibition of DHFR by this compound potentially superfluous.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound and its polyglutamated derivatives against human thymidylate synthase and dihydrofolate reductase has been quantified in numerous studies. The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from cell-free enzyme assays and cell-based proliferation assays.

Table 1: Inhibition of Human Thymidylate Synthase (TS) by this compound and its Polyglutamates

InhibitorKi (nM)Reference(s)
This compound (Glu1)1.3[4]
This compound-Glu32.5 - 3.1[7]
This compound-Glu5~0.013[4]

Table 2: Inhibition of Human Dihydrofolate Reductase (DHFR) by this compound and its Polyglutamates

InhibitorKi (nM)Reference(s)
This compound (Glu1)7.2[6]
This compound-Glu30.86[7]

Table 3: Cellular IC50 Values of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell LineIC50 (nM)Reference(s)
MSTO-211H (Parental)31.8[8][9]
MSTO-211H (this compound-Resistant)413.6[8][9]
TCC-MESO-2 (Parental)32.3[8][9]
TCC-MESO-2 (this compound-Resistant)869.2[8][9]

Signaling Pathways and Experimental Workflows

Folate Metabolism and this compound's Points of Inhibition

The following diagram illustrates the core folate metabolic pathway and highlights the enzymes inhibited by polyglutamated this compound.

Folate_Pathway cluster_pyrimidine Pyrimidine Synthesis cluster_folate Folate Cycle cluster_purine Purine Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA_p DNA dTMP->DNA_p DHF DHF THF THF DHF->THF DHFR CH2THF 5,10-CH2-THF THF->CH2THF CH2THF->DHF dUMP -> dTMP dUMP -> dTMP CH2THF->dUMP -> dTMP GAR GAR FGAR FGAR GAR->FGAR GARFT Purines Purines FGAR->Purines ... DNA_RNA_purine DNA/RNA Purines->DNA_RNA_purine This compound This compound (Polyglutamated) This compound->dUMP -> dTMP DHF -> THF DHF -> THF This compound->DHF -> THF GAR -> FGAR GAR -> FGAR This compound->GAR -> FGAR

Caption: this compound's inhibition of TS, DHFR, and GARFT in the folate pathway.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the in vitro efficacy and mechanism of action of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_enzyme Enzymatic Assays cluster_data Data Analysis and Interpretation start Start: Cancer Cell Lines treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, WST-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ts_assay Thymidylate Synthase Inhibition Assay treatment->ts_assay dhfr_assay DHFR Inhibition Assay treatment->dhfr_assay ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Population apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ki Calculate Ki Values ts_assay->ki dhfr_assay->ki mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism cell_cycle_dist->mechanism ki->mechanism

Caption: A typical workflow for the in vitro evaluation of this compound's effects.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for TS activity.

  • Principle: The assay measures the increase in absorbance at 340 nm resulting from the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 6.5 mM formaldehyde, 75 mM 2-mercaptoethanol.

    • dUMP (deoxyuridine monophosphate) solution.

    • 5,10-methylenetetrahydrofolate (CH₂-THF) solution.

    • Recombinant human thymidylate synthase.

    • This compound or its polyglutamated derivatives.

  • Procedure:

    • Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer, dUMP, and CH₂-THF at their final concentrations.

    • Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.

    • Initiate the reaction by adding the TS enzyme.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate (CH₂-THF) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is based on the principle of monitoring NADPH oxidation.

  • Principle: The enzymatic activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.5).

    • Dihydrofolic acid (DHF) solution.

    • NADPH solution.

    • Recombinant human dihydrofolate reductase.

    • This compound or its polyglutamated derivatives.

  • Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the assay buffer, recombinant DHFR enzyme, and NADPH.

    • Add serial dilutions of this compound or a vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature, protected from light.

    • Initiate the reaction by adding the DHF substrate.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for several minutes.

    • Calculate the reaction rate from the slope of the linear phase of the absorbance curve.

    • Determine the IC50 and Ki values as described for the TS inhibition assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a cell population.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • This compound stock solution.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound's efficacy as an anticancer agent is rooted in its multi-targeted inhibition of crucial enzymes in the folate metabolic pathway. Its primary targets, thymidylate synthase and dihydrofolate reductase, are potently inhibited, particularly by its intracellularly formed polyglutamated derivatives. This leads to a comprehensive shutdown of purine and pyrimidine synthesis, ultimately resulting in the arrest of DNA replication and cell death in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of this compound and to develop novel antifolate therapies with improved efficacy and selectivity. The provided visual diagrams of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding and implementing studies on this compound and other antifolate agents.

References

The Insider's Guide to Pemetrexed Polyglutamates: A Deep Dive into its Biochemical Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – This technical guide offers an in-depth exploration of the biochemical pharmacology of pemetrexed polyglutamates, tailored for researchers, scientists, and drug development professionals. This compound, a multi-targeted antifolate, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its efficacy is profoundly influenced by its intracellular conversion to polyglutamated forms, which exhibit enhanced inhibitory activity and cellular retention. This document elucidates the intricate mechanisms of action, metabolic activation, and determinants of cellular sensitivity to these crucial chemotherapeutic agents.

Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis

This compound and its polyglutamated derivatives exert their cytotoxic effects by concurrently inhibiting three key enzymes in the folate metabolic pathway, thereby disrupting the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides essential for DNA and RNA replication.[1][2] The primary targets are:

  • Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[3]

  • Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF), a vital cofactor for nucleotide synthesis.[4]

  • Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT, an enzyme in the purine synthesis pathway, leads to the depletion of purine nucleotides.[2]

The polyglutamation of this compound, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is paramount to its potent antitumor activity.[2] The addition of glutamate (B1630785) residues significantly enhances the inhibitory potency of this compound against its target enzymes and promotes its intracellular retention, leading to a prolonged therapeutic effect.[5][6]

Quantitative Analysis of Enzyme Inhibition

The enhanced potency of this compound polyglutamates is evident in their lower inhibition constants (Ki) compared to the monoglutamate form. This increased affinity for the target enzymes translates to more effective disruption of nucleotide synthesis at lower intracellular concentrations.

CompoundTarget EnzymeKi (nM)
This compound (Monoglutamate)TS109
This compound (Monoglutamate)DHFR7.0 - >200
This compound (Monoglutamate)GARFT9,300
This compound PentaglutamateTS1.3
This compound PentaglutamateDHFR7.2
This compound PentaglutamateGARFT65

Table 1: Inhibitory Constants (Ki) of this compound and its Pentaglutamate Form. This table summarizes the reported Ki values, demonstrating the significantly increased inhibitory potency of the pentaglutamate form of this compound against its key enzyme targets.[4][7]

Cellular Sensitivity and IC50 Values

The cytotoxic efficacy of this compound varies across different cancer cell lines, influenced by factors such as the expression levels of folate transporters, FPGS, and the target enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cellular sensitivity.

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer280.7 - 1820
H1299Non-Small Cell Lung Cancer>5000
CL1-5Non-Small Cell Lung Cancer280.7
HCC827Non-Small Cell Lung Cancer1540
H1975Non-Small Cell Lung Cancer3370
MSTO-211HMalignant Pleural Mesothelioma31.8
H2373Malignant Pleural MesotheliomaVaries
H2452Malignant Pleural MesotheliomaVaries
TCC-MESO-2Malignant Pleural Mesothelioma32.3

Table 2: IC50 Values of this compound in Various Cancer Cell Lines. This table presents a range of reported IC50 values, highlighting the differential sensitivity of various cancer cell lines to this compound.[8][9][10][11][12]

Visualizing the Molecular Landscape

To better understand the complex interactions of this compound within the cell, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Folate Metabolism and this compound Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF dTMP dTMP CH2THF->dTMP dUMP dUMP dUMP->dTMP TS DNA_Synth DNA Synthesis dTMP->DNA_Synth GAR Glycinamide Ribonucleotide (GAR) FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purine_Synth Purine Synthesis FGAR->Purine_Synth DHFR DHFR TS TS GARFT GARFT This compound This compound Polyglutamates This compound->DHFR This compound->TS This compound->GARFT

Folate metabolism and sites of this compound inhibition.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (TS, DHFR, or GARFT) - Substrates - Cofactors Reaction Set up Reaction Mixtures (with and without inhibitor) Reagents->Reaction Pemetrexed_Dilutions Prepare Serial Dilutions of this compound & Polyglutamates Pemetrexed_Dilutions->Reaction Incubation Incubate at Optimal Temperature Reaction->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Incubation->Measurement Calc_Inhibition Calculate Percent Inhibition Measurement->Calc_Inhibition Determine_Ki Determine Ki Values (e.g., Michaelis-Menten kinetics) Calc_Inhibition->Determine_Ki

Workflow for determining enzyme inhibition constants (Ki).

Experimental_Workflow_Cellular_Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_this compound Treat with this compound (various concentrations) Seed_Cells->Treat_this compound Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treat_this compound->Viability_Assay Uptake_Assay Cellular Uptake & Polyglutamation Assay (e.g., HPLC) Treat_this compound->Uptake_Assay Calc_IC50 Calculate IC50 Values Viability_Assay->Calc_IC50 Quantify_Uptake Quantify Intracellular Drug & Polyglutamate Levels Uptake_Assay->Quantify_Uptake

Workflow for assessing cellular effects of this compound.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro experiments to assess the biochemical pharmacology of this compound polyglutamates.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound and its polyglutamates against TS, DHFR, and GARFT.

General Principle: Enzyme activity is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored, typically by spectrophotometry, following the change in absorbance of a substrate or product over time.

  • Thymidylate Synthase (TS) Assay:

    • Reaction Mixture: Prepare a reaction buffer containing dUMP, 5,10-methylenetetrahydrofolate, and recombinant human TS.

    • Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.

    • Initiation and Measurement: Initiate the reaction and monitor the increase in absorbance at 340 nm, corresponding to the oxidation of the folate cofactor.

    • Data Analysis: Calculate initial reaction velocities and determine the Ki value using Michaelis-Menten kinetics.

  • Dihydrofolate Reductase (DHFR) Assay:

    • Reaction Mixture: Prepare a reaction buffer containing dihydrofolate, NADPH, and recombinant human DHFR.

    • Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.

    • Initiation and Measurement: Initiate the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

    • Data Analysis: Calculate initial reaction velocities and determine the Ki value.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) Assay:

    • Reaction Mixture: Prepare a reaction buffer containing glycinamide ribonucleotide (GAR), 10-formyl-tetrahydrofolate, and recombinant human GARFT.

    • Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.

    • Initiation and Measurement: Initiate the reaction and measure the formation of formylglycinamide ribonucleotide (fGAR), often through a coupled enzymatic reaction that produces a detectable product.

    • Data Analysis: Calculate the rate of product formation and determine the Ki value.

Cell Viability Assays (e.g., MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Quantification of Intracellular this compound and its Polyglutamates by HPLC

Objective: To measure the cellular uptake and the extent of polyglutamation of this compound.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound and its various polyglutamated forms from cell extracts.

  • Cell Culture and Drug Treatment: Culture cancer cells and treat them with this compound for a defined period.

  • Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.

  • Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant containing the drug and its metabolites.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to separate the different polyglutamated forms.

    • Detection: Use UV or mass spectrometry (LC-MS) detection to identify and quantify the peaks corresponding to this compound and its polyglutamates.

  • Data Analysis: Compare the peak areas to a standard curve to determine the intracellular concentrations of each species.

Conclusion

The polyglutamation of this compound is a critical determinant of its clinical efficacy. The resulting polyglutamated forms exhibit significantly enhanced inhibitory activity against key enzymes in nucleotide synthesis and are retained within tumor cells for extended periods. Understanding the biochemical pharmacology of this compound polyglutamates, including their enzyme kinetics and cellular effects, is essential for optimizing therapeutic strategies, overcoming resistance mechanisms, and developing novel combination therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of antifolate chemotherapy.

References

Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of specific malignancies, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Marketed under the brand name Alimta®, its efficacy stems from its ability to disrupt folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in nucleotide synthesis.[3][4]

Structurally, this compound is a pyrrolopyrimidine-based antifolate, chemically similar to folic acid.[1][3] This allows it to be actively transported into cancer cells where it undergoes metabolic activation.[5][6] Inside the cell, it is converted to polyglutamate forms, which are retained for longer periods and exhibit increased potency against its target enzymes.[7][8] This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in the field of drug development and oncology research.

Molecular Structure and Identification

This compound's chemical structure consists of a core pyrrolo[2,3-d]pyrimidine ring linked to a benzoyl group, which is in turn connected to an L-glutamic acid moiety.[3][9] This unique structure is fundamental to its mechanism of action as a folate analog.

IdentifierValue
IUPAC Name (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid[1][9]
Synonyms Alimta, LY231514, MTA (Multitargeted Antifolate), NSC-698037[2][9][10]
CAS Number 137281-23-3 (Free Acid)[3][10]
150399-23-8 (Disodium Salt)[10][11]
357166-29-1 (Disodium Salt Heptahydrate)[12][13]
Molecular Formula C₂₀H₂₁N₅O₆ (Free Acid)[3][10]
Molecular Weight 427.41 g/mol (Free Acid)[3][10]

The crystal structure of the commercially relevant this compound disodium (B8443419) heptahydrate has been determined using synchrotron X-ray powder diffraction.[12][14] It crystallizes in the P21 space group with the following lattice parameters: a = 11.732 Å, b = 5.244 Å, c = 21.689 Å, and β = 92.664°.[12][14]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic profiles of this compound are crucial for its formulation, administration, and clinical efficacy. The free acid form is poorly soluble in water, necessitating its formulation as a disodium salt to improve solubility for intravenous administration.[15]

Physicochemical Data
PropertyValue
Appearance Off-white solid[3][16]
Solubility Free Acid: Poorly water-soluble[15] Sodium Salt Hydrate: ~10 mg/mL in PBS (pH 7.2)[17] DMSO: Insoluble[18]
Stability Free Acid: Sensitive to light, heat, and moisture[15] Infusion Solutions (0.9% NaCl, 5% Dextrose): Chemically stable for 2 days at 23°C and 31 days at 4°C.[19] However, microparticulate formation may occur during refrigerated storage beyond 24 hours.[15][19]
Pharmacokinetic Data

This compound is administered intravenously, exhibiting a predictable pharmacokinetic profile characterized by limited metabolism and rapid renal clearance.[20][21]

ParameterValue
Administration Intravenous Infusion[21]
Volume of Distribution (Vd) ~16.1 L[21]
Plasma Protein Binding ~81%[20][22]
Metabolism Not significantly metabolized[21]
Elimination Half-Life (t½) ~3.5 hours[22]
Primary Route of Elimination Renal excretion, with ~90% of the dose recovered unchanged in urine within 24 hours[20][22]

Pharmacology and Mechanism of Action

This compound functions as a multi-targeted antimetabolite, disrupting the synthesis of nucleic acid precursors required for the growth and survival of cancer cells.[1][23]

Cellular Uptake and Activation

This compound enters the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5][22] Once inside, it acts as a prodrug and is rapidly converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamate forms.[5][6] These polyglutamated derivatives are retained within the cell for extended periods and are more potent inhibitors of its target enzymes compared to the monoglutamate form.[7]

Enzyme Inhibition

The polyglutamated forms of this compound inhibit at least three key enzymes in the folate metabolic pathway:

  • Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.[1][3]

  • Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, an essential cofactor for both purine (B94841) and pyrimidine (B1678525) synthesis.[1][3]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.[1][3]

By simultaneously inhibiting these targets, this compound effectively blocks the production of both purine and pyrimidine nucleotides, leading to the cessation of DNA and RNA synthesis and subsequent apoptotic cell death.[1][24]

Enzyme TargetThis compound FormPotency Note
Thymidylate Synthase (TS) Pentaglutamate100 times more potent than the monoglutamate form[7]
Glycinamide Ribonucleotide Formyltransferase (GARFT) PentaglutamatePotency is markedly increased compared to the monoglutamate form[7]
Dihydrofolate Reductase (DHFR) Monoglutamate & PolyglutamatesInhibited by this compound[25][26]

Note: Specific Kᵢ values are dependent on the experimental conditions and the number of glutamate (B1630785) residues.

Pemetrexed_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Tumor Cell cluster_pathways Nucleotide Synthesis Pemetrexed_out This compound Transport RFC / PCFT Transporters Pemetrexed_out->Transport Pemetrexed_in This compound (Monoglutamate) FPGS FPGS Pemetrexed_in->FPGS Polyglutamates This compound (Polyglutamates) DHFR DHFR Polyglutamates->DHFR Inhibits TS TS Polyglutamates->TS Inhibits GARFT GARFT Polyglutamates->GARFT Inhibits FPGS->Polyglutamates DHF DHF dUMP dUMP Purine_Synth De Novo Purine Synthesis THF THF DHF->THF NADPH THF->DHF 5,10-methylene-THF dTMP dTMP dUMP->dTMP Apoptosis DNA/RNA Synthesis Inhibition & Apoptosis dTMP->Apoptosis Depletion Purine_Synth->Apoptosis Depletion Transport->Pemetrexed_in

This compound's mechanism of action targeting key folate pathway enzymes.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that has been well-documented, typically employing a convergent strategy.[4][24]

General Synthetic Route

A common synthetic pathway involves the following key stages:

  • Intermediate Preparation: The process begins with the preparation of two key intermediates: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.[4][24]

  • Peptide Coupling: The benzoic acid intermediate is activated, often using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT), and then reacted with diethyl L-glutamate to form the this compound diethyl ester.[4]

  • Saponification: The resulting diethyl ester undergoes saponification (hydrolysis of the esters), typically using a base such as sodium hydroxide, to yield the this compound diacid.[27][28]

  • Salt Formation and Crystallization: The diacid is then converted to the disodium salt and crystallized, often from a water/acetone mixture, to yield the stable heptahydrate form.[24]

Pemetrexed_Synthesis_Workflow start1 Benzoic Acid Intermediate activation Activation with Coupling Agent (e.g., CDMT) start1->activation start2 Diethyl L-glutamate coupling Peptide Coupling start2->coupling activation->coupling intermediate This compound Diethyl Ester coupling->intermediate saponification Saponification (e.g., NaOH) diacid This compound Diacid saponification->diacid crystallization Salt Formation & Crystallization final_product This compound Disodium Heptahydrate crystallization->final_product intermediate->saponification diacid->crystallization

High-level synthetic workflow for this compound.

Key Experimental Protocols

Standardized in vitro assays are essential for evaluating the biological activity of this compound and understanding its cellular effects.

Cell Viability Assay (WST-1 Method)

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[29]

Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a density of approximately 4,000 cells/well in 100 µL of culture medium.[29] It is critical to use folate-depleted medium, as folate can interfere with this compound's activity.[30]

  • Drug Treatment: After allowing cells to adhere (typically overnight), treat them with serial dilutions of this compound for the desired duration (e.g., 72 hours).[31]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[29]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will convert WST-1 into a soluble formazan (B1609692) dye.[29]

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[29]

Cell_Viability_Workflow step1 1. Cell Seeding (96-well plate, folate-free medium) step2 2. Drug Treatment (Serial dilutions of this compound) step1->step2 step3 3. Incubation (e.g., 72 hours) step2->step3 step4 4. Add WST-1 Reagent step3->step4 step5 5. Incubation (1-4 hours) step4->step5 step6 6. Measure Absorbance (450 nm) step5->step6 result Data Analysis (IC50 Calculation) step6->result

Experimental workflow for a WST-1 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with compromised membranes).[29]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).[29]

Characterization by X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the solid-state form and crystallinity of the final drug product.

Protocol:

  • Sample Preparation: Gently grind a small amount of the this compound sample to ensure homogeneity.[24]

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source.[24]

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and dwell time.[24]

  • Data Analysis: Compare the resulting diffractogram of characteristic peaks with a known reference standard to confirm the crystalline form.[24]

References

Pemetrexed Signaling in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed is a multi-targeted antifolate agent integral to the treatment of non-squamous non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolism pathway, leading to the disruption of DNA and RNA synthesis and subsequent induction of apoptosis in cancer cells. However, the development of resistance remains a significant clinical challenge. This technical guide provides an in-depth overview of the this compound signaling pathway in NSCLC, detailing its mechanism of action, the molecular pathways governing resistance, and the downstream effects on cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological interactions through signaling pathway diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of this compound Action

This compound is a prodrug that is actively transported into cancer cells primarily by the reduced folate carrier (RFC) and the proton-coupled folate receptor.[1] Once inside the cell, it is converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] This polyglutamation is crucial for the retention of the drug within the cell and for its enhanced inhibitory activity against its target enzymes.[1]

The primary targets of this compound are three key enzymes involved in the de novo synthesis of purines and pyrimidines:

  • Thymidylate Synthase (TS): The most critical target, TS, is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][3] Inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and S-phase arrest of the cell cycle.[4][5]

  • Dihydrofolate Reductase (DHFR): this compound also inhibits DHFR, an enzyme that reduces dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate.[2][6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine (B94841) biosynthesis pathway.[2][6]

By inhibiting these enzymes, this compound effectively halts the production of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[7]

Pemetrexed_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pemetrexed_ext This compound Pemetrexed_int This compound Pemetrexed_ext->Pemetrexed_int RFC/PCFT Pemetrexed_poly This compound (Polyglutamated) Pemetrexed_int->Pemetrexed_poly FPGS TS Thymidylate Synthase (TS) Pemetrexed_poly->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Purine_Syn Purine Synthesis GARFT->Purine_Syn DNA_RNA_Syn DNA & RNA Synthesis Apoptosis Apoptosis DNA_RNA_Syn->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_RNA_Syn->CellCycleArrest dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA_RNA_Syn DHF DHF THF THF DHF->THF DHFR THF->Purine_Syn Purine_Syn->DNA_RNA_Syn

Core Mechanism of this compound Action in NSCLC.

Quantitative Data on this compound in NSCLC

In Vitro Efficacy of this compound in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineHistologyEGFR StatusThis compound IC50 (µM)Reference
A549AdenocarcinomaWild-type1.82 ± 0.17[3]
HCC827AdenocarcinomaExon 19 deletion1.54 ± 0.30[3]
H1975AdenocarcinomaL858R, T790M3.37 ± 0.14[3]
Clinical Efficacy of this compound in Non-Squamous NSCLC

Clinical trials have demonstrated the efficacy of this compound-based regimens in patients with non-squamous NSCLC.

Treatment ArmMedian Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Overall Response Rate (ORR) (%)Reference
This compound + Cisplatin4.810.330.6[8]
Gemcitabine + Cisplatin5.110.328.2[8]
This compound Maintenance4.1Not Reported71.8 (Disease Control Rate)[9]
Placebo Maintenance2.8Not Reported59.6 (Disease Control Rate)[9]
This compound + Bevacizumab7.029.6Not Reported[10]
This compound Alone5.423.3Not Reported[10]
Thymidylate Synthase (TS) Expression and this compound Efficacy

TS expression has been investigated as a potential predictive biomarker for this compound response.

TS Expression LevelTreatment ArmOverall Response Rate (ORR) (%)Median Progression-Free Survival (PFS) (months)Reference
TS-Negative This compound + Cisplatin476.4[2]
Gemcitabine + Cisplatin215.5[2]
TS-Positive This compound + Cisplatin405.9[2]
Gemcitabine + Cisplatin395.3[2]

Signaling Pathways in this compound Resistance

The development of resistance to this compound is a multifactorial process involving alterations in drug transport, target enzyme expression, and the activation of alternative survival pathways.

Altered Drug Transport and Metabolism
  • Reduced Influx: Downregulation of the reduced folate carrier (RFC) can limit the entry of this compound into cancer cells, thereby reducing its intracellular concentration.[1]

  • Impaired Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS) results in inefficient polyglutamylation of this compound, leading to its reduced intracellular retention and activity.[11]

  • Increased Efflux: While less characterized for this compound, ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic drugs out of cells.

Target Enzyme Alterations
  • Thymidylate Synthase (TS) Overexpression: Increased expression of TS is a primary mechanism of this compound resistance. Higher levels of the target enzyme require higher concentrations of the drug to achieve an inhibitory effect.[4][12] this compound-resistant lung cancer cell lines have been shown to have significantly increased TS expression, with some studies reporting a 2.5 to 20-fold increase in TS mRNA levels.[4]

  • DHFR and GARFT Overexpression: Although less common, increased expression of DHFR and GARFT can also contribute to this compound resistance.[13]

Enhanced DNA Damage Repair
  • Base Excision Repair (BER) and Nucleotide Excision Repair (NER): Upregulation of DNA repair pathways, such as BER and NER, can counteract the DNA damage induced by this compound, promoting cell survival.[11] Key proteins in these pathways include uracil (B121893) DNA glycosylase (UDG) and excision repair cross-complementation group 1 (ERCC1).[11]

Activation of Pro-Survival Signaling Pathways
  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway can promote resistance to this compound by inhibiting apoptosis.[14]

  • Epithelial-to-Mesenchymal Transition (EMT): The activation of EMT has been associated with resistance to various chemotherapies, including this compound. EMT can be driven by pathways such as TGF-β and is characterized by changes in cell morphology and motility.[11]

  • Hedgehog Pathway: Aberrant activation of the Hedgehog signaling pathway has been implicated in this compound resistance in NSCLC cells.[15]

Pemetrexed_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_resistance Resistance Mechanisms Pemetrexed_ext This compound Pemetrexed_int This compound Pemetrexed_ext->Pemetrexed_int RFC Pemetrexed_poly This compound (Polyglutamated) Pemetrexed_int->Pemetrexed_poly FPGS TS Thymidylate Synthase (TS) Pemetrexed_poly->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT DNA_RNA_Syn DNA & RNA Synthesis TS->DNA_RNA_Syn DHFR->DNA_RNA_Syn GARFT->DNA_RNA_Syn Apoptosis Apoptosis DNA_RNA_Syn->Apoptosis CellSurvival Cell Survival CellSurvival->Apoptosis RFC_down Reduced RFC (Influx ↓) RFC_down->Pemetrexed_int FPGS_down Reduced FPGS (Polyglutamylation ↓) FPGS_down->Pemetrexed_poly TS_up TS Overexpression TS_up->TS DNA_repair_up Enhanced DNA Repair (BER, NER) DNA_repair_up->Apoptosis PI3K_Akt_up PI3K/Akt Activation PI3K_Akt_up->CellSurvival EMT EMT Activation EMT->CellSurvival Hedgehog Hedgehog Pathway Activation Hedgehog->CellSurvival

Key Mechanisms of this compound Resistance in NSCLC.

Downstream Cellular Effects of this compound

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: this compound-induced DNA damage can lead to the activation of the ATM/p53 pathway, resulting in the upregulation of pro-apoptotic proteins such as Bax and PUMA. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3.

  • Extrinsic Pathway: this compound can also upregulate the expression of death receptors such as Fas and DR4/DR5, and their ligands (FasL, TRAIL). This engagement of death receptors leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

Cell Cycle Arrest

The depletion of nucleotide pools by this compound leads to replication stress and DNA damage, triggering cell cycle checkpoints. This typically results in an S-phase arrest, although G1 arrest has also been observed in some NSCLC cell lines.[4][5] The specific phase of arrest can be cell-type dependent.[16]

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in NSCLC cells. The accumulation of ROS can contribute to DNA damage and further promote apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • NSCLC cell lines (e.g., A549, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[17]

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cells (96-well plate) treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO (Solubilize Formazan) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability & IC50 read->analyze

Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.[17]

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment using propidium iodide staining and flow cytometry.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.[5][16]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[5]

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Key Proteins

This protocol provides a general framework for analyzing the protein expression levels of TS, DHFR, GARFT, and key signaling molecules.

Materials:

  • NSCLC cell lysates (from control and this compound-treated cells)

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for TS, DHFR, GARFT, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound remains a cornerstone in the management of non-squamous NSCLC. A thorough understanding of its signaling pathways, mechanisms of action, and the molecular basis of resistance is paramount for optimizing its clinical use and for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge, integrating quantitative data and detailed experimental protocols to facilitate further research in this critical area of oncology. The continued investigation into the intricate signaling networks modulated by this compound will undoubtedly pave the way for more effective and personalized cancer therapies.

References

The Role of Folate Metabolism in Pemetrexed Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that plays a crucial role in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3][4][5] Its cytotoxic effects are intricately linked to the cellular folate metabolism pathway. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on its interaction with key folate-dependent enzymes, cellular uptake and metabolism, and the molecular basis of resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anticancer effects by concurrently inhibiting multiple key enzymes essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA.[1][2][3][4][5][6][7][8] This multi-targeted approach disrupts cellular replication and induces apoptosis in rapidly dividing cancer cells.

Key Enzymatic Targets

This compound, particularly in its polyglutamated form, potently inhibits the following enzymes:

  • Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in pyrimidine synthesis.[6] Inhibition of TS leads to a depletion of thymidine, resulting in "thymine-less death."[7] TS is considered the primary target of this compound.[9][10]

  • Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the one-carbon transfer reactions necessary for purine and thymidylate synthesis.[11][12] While this compound does inhibit DHFR, its affinity for DHFR is weaker compared to its potent inhibition of TS by its polyglutamated forms.[11][13]

  • Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide.[1][6][14] Inhibition of GARFT disrupts the production of purine nucleotides, further contributing to the cytotoxic effects of this compound.

The polyglutamated forms of this compound are significantly more potent inhibitors of TS and GARFT than the monoglutamate form.[6][10] Specifically, the pentaglutamate form of this compound is over 100-fold more potent in its inhibition of TS than the parent drug.[10][15]

Cellular Uptake and Metabolism

The efficacy of this compound is highly dependent on its transport into the cell and its subsequent metabolic activation.

Cellular Transport

This compound enters cancer cells primarily through two carrier-mediated transport systems:

  • Reduced Folate Carrier (RFC): RFC is the major transport system for reduced folates and antifolates like methotrexate (B535133) and this compound.[14][16]

  • Proton-Coupled Folate Transporter (PCFT): PCFT is another important transporter for this compound, exhibiting a high affinity for the drug, particularly at the acidic pH often found in the tumor microenvironment.[17][18][19][20][21] The presence of both RFC and PCFT provides a redundant mechanism for this compound uptake, potentially circumventing resistance due to the loss of one transporter.[17][18]

Polyglutamylation: The Key to Intracellular Retention and Potency

Once inside the cell, this compound is converted to its polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) .[10][14][22] This process involves the sequential addition of glutamate (B1630785) residues to the this compound molecule. Polyglutamylation is a critical step for several reasons:

  • Enhanced Intracellular Retention: The addition of negatively charged glutamate moieties traps the drug inside the cell, leading to prolonged intracellular concentrations.[6][22]

  • Increased Inhibitory Potency: As mentioned earlier, polyglutamated this compound exhibits significantly higher affinity for its target enzymes, particularly TS and GARFT, compared to the monoglutamate form.[6][10]

This compound is a more efficient substrate for FPGS compared to methotrexate, leading to a more rapid and extensive polyglutamylation.[6] The intracellular levels of this compound polyglutamates are regulated by the opposing activity of gamma-glutamyl hydrolase (GGH) , which removes the glutamate residues.[14]

Mechanisms of Resistance

Resistance to this compound can arise through several mechanisms, all of which impact the folate metabolism pathway:

  • Increased Expression of Target Enzymes: Overexpression of thymidylate synthase (TS) is a major mechanism of acquired resistance to this compound.[23][24][25][26] Higher levels of the target enzyme require higher concentrations of the drug to achieve a cytotoxic effect.

  • Impaired Cellular Uptake: Decreased expression or function of the RFC or PCFT transporters can limit the entry of this compound into the cell, thereby reducing its efficacy.[14][23]

  • Reduced Polyglutamylation: Decreased activity of FPGS or increased activity of GGH can lead to lower intracellular concentrations of the highly potent polyglutamated forms of this compound, resulting in drug resistance.[14][23]

Data Presentation

Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineHistologyThis compound IC50 (µM)Reference
A549Adenocarcinoma1.82 ± 0.17[1]
HCC827Adenocarcinoma1.54 ± 0.30[1]
H1975Adenocarcinoma3.37 ± 0.14[1]
PC-9Adenocarcinoma0.080 ± 0.0053[22]
H1355AdenocarcinomaResistant[24]
Calu-6AdenocarcinomaVaries[17]
H292MucoepidermoidVaries[17]
H322BronchoalveolarVaries[17]
Table 2: this compound Inhibition Constants (Ki) for Target Enzymes
EnzymeThis compound FormKi (nM)Reference
Thymidylate Synthase (TS)Monoglutamate109[10]
Pentaglutamate1.3[10]
Dihydrofolate Reductase (DHFR)Monoglutamate7[10]
Glycinamide Ribonucleotide Formyltransferase (GARFT)Monoglutamate9300[10]
Pentaglutamate65[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][9][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or PBS)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium at 2x the final desired concentrations.

    • Gently aspirate the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO or PBS as the highest drug concentration).

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for quantifying the mRNA expression of genes involved in this compound metabolism (e.g., TS, FPGS, RFC).[12]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells or lyse tissue samples.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • Real-Time PCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).

    • Include a no-template control to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes and a reference (housekeeping) gene.

    • Calculate the relative gene expression using the ΔΔCt method or a standard curve.

Immunohistochemistry (IHC) for Protein Expression

This protocol provides a general workflow for detecting the expression of proteins like TS in formalin-fixed, paraffin-embedded (FFPE) tissue samples.[8][16][27][28]

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidase activity)

  • Blocking solution (e.g., normal serum)

  • Primary antibody against the protein of interest (e.g., anti-TS antibody)

  • HRP-conjugated secondary antibody

  • DAB substrate-chromogen solution

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath, steamer, or pressure cooker.

  • Blocking:

    • Block endogenous peroxidase activity by incubating the slides in hydrogen peroxide solution.

    • Block non-specific antibody binding by incubating with a blocking solution.

  • Antibody Incubation:

    • Incubate the slides with the primary antibody at the optimal dilution and temperature.

    • Wash the slides with buffer (e.g., PBS or TBS).

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Counterstaining:

    • Wash the slides and incubate with the DAB substrate-chromogen solution to visualize the antibody-antigen complex (brown precipitate).

    • Counterstain the nuclei with hematoxylin (blue).

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount the coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope and score the protein expression based on the intensity and percentage of stained cells.

Mandatory Visualizations

Pemetrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Pemetrexed_ext This compound RFC RFC Pemetrexed_ext->RFC PCFT PCFT Pemetrexed_ext->PCFT Pemetrexed_int This compound (Monoglutamate) FPGS FPGS Pemetrexed_int->FPGS + Glutamate Pemetrexed_poly This compound (Polyglutamate) GGH GGH Pemetrexed_poly->GGH - Glutamate DHFR DHFR Pemetrexed_poly->DHFR TS TS Pemetrexed_poly->TS GARFT GARFT Pemetrexed_poly->GARFT FPGS->Pemetrexed_poly GGH->Pemetrexed_int THF THF DHFR->THF dTMP dTMP TS->dTMP Purine_synthesis Purine Synthesis GARFT->Purine_synthesis DHF DHF DHF->DHFR dUMP dUMP dUMP->TS DNA_RNA_synthesis DNA/RNA Synthesis dTMP->DNA_RNA_synthesis Purine_synthesis->DNA_RNA_synthesis Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis RFC->Pemetrexed_int PCFT->Pemetrexed_int

Caption: this compound cellular uptake, metabolism, and multi-targeted inhibition of folate pathway enzymes.

Experimental_Workflow_Cytotoxicity cluster_workflow This compound Cytotoxicity Assessment Workflow start Seed Cancer Cells in 96-well Plate overnight Overnight Incubation (Cell Adhesion) start->overnight treatment Treat with Serial Dilutions of this compound overnight->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate % Viability and IC50 Value readout->analysis

Caption: A typical experimental workflow for determining the IC50 of this compound using an MTT assay.

References

Preclinical Antitumor Activity of Pemetrexed in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that has demonstrated significant antitumor activity across a broad spectrum of solid tumors.[1][2][3] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which are essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.[4][5] This disruption of nucleotide synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7] This technical guide provides a comprehensive overview of the preclinical antitumor activity of this compound, focusing on its efficacy in various solid tumor models, detailed experimental protocols for its evaluation, and the underlying molecular mechanisms and signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of three key enzymes in the folate pathway:

  • Thymidylate Synthase (TS): The primary target, inhibition of TS leads to a depletion of thymidine (B127349) triphosphate (dTTP), a crucial component of DNA synthesis.

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF), a vital cofactor for both purine and pyrimidine synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT disrupts the de novo purine synthesis pathway.

By targeting these multiple enzymes, this compound effectively halts the production of essential precursors for DNA and RNA synthesis, leading to potent antiproliferative effects.[5]

Data Presentation: In Vitro and In Vivo Efficacy

The preclinical efficacy of this compound has been extensively evaluated in a wide range of solid tumor models, both in vitro and in vivo.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human solid tumor cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MSTO-211HMalignant Pleural Mesothelioma0.0318[8]
TCC-MESO-2Malignant Pleural Mesothelioma0.0323[8]
NCI-H1666Bronchioloalveolar Carcinoma0.08[9]
NCI-H3255Adenocarcinoma0.05[9]
A549Non-Small Cell Lung Cancer1.82 ± 0.17[7]
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30[7][10]
H1975Non-Small Cell Lung Cancer3.37 ± 0.14[7][10]
NCI-H441Adenocarcinoma5.93[9]
In Vivo Antitumor Activity

This compound has demonstrated significant tumor growth inhibition in various xenograft models of human solid tumors. The following table summarizes key findings from in vivo studies.

Tumor ModelAnimal ModelDosing RegimenEfficacy OutcomeReference
MC38 Colorectal CarcinomaC57BL/6 Mice100 mg/kg, i.p., 5 days on/2 days off52% Tumor Growth Inhibition[2]
A549 NSCLC XenograftAthymic Nude Mice150 mg/kg, twice a weekAdditive inhibitory effects when combined with metformin[11]
A549 NSCLC XenograftAthymic Nude Mice100 mg/kg, i.p., once a weekSignificant tumor growth inhibition[12]
HCC827 NSCLC XenograftNude MiceNot specifiedSignificant reduction in tumor volume and weight, particularly when administered sequentially before icotinib (B1223)[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's preclinical antitumor activity.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, this compound, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).[14][15]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.[15]

    • Add a solubilization solution to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570-590 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, this compound, Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer.[7][16]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS and resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[7]

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Materials: 6-well plates, this compound, cold 70% ethanol, and PI staining solution containing RNase A.[1][17]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound.

    • Harvest cells and fix them in ice-cold 70% ethanol.[1]

    • Wash the fixed cells and resuspend them in PI staining solution.[1]

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

    • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

    • Treatment Administration: Administer this compound (and control vehicles) to the mice via an appropriate route (e.g., intraperitoneal injection).

    • Efficacy Evaluation: Monitor tumor volume and animal body weight regularly. At the end of the study, tumors can be excised and weighed.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation.

This compound's Impact on the PI3K/Akt/mTOR Pathway

Studies have indicated that this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][18] Inhibition of this pathway by this compound can contribute to its pro-apoptotic effects.[18]

Pemetrexed_Signaling_Pathway This compound This compound Folate_Metabolism Folate Metabolism (TS, DHFR, GARFT) This compound->Folate_Metabolism Inhibits PI3K PI3K This compound->PI3K Inhibits Nucleotide_Synthesis Purine & Pyrimidine Synthesis Folate_Metabolism->Nucleotide_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Disrupts Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Cell_Survival->Apoptosis Inhibits

Caption: this compound's dual mechanism of action.

General Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of an antitumor agent like this compound.

Preclinical_Workflow start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability apoptosis Apoptosis (Annexin V Assay) in_vitro->apoptosis cell_cycle Cell Cycle (PI Staining) in_vitro->cell_cycle in_vivo In Vivo Studies cell_viability->in_vivo apoptosis->in_vivo cell_cycle->in_vivo xenograft Xenograft Model Establishment in_vivo->xenograft treatment This compound Treatment xenograft->treatment evaluation Efficacy Evaluation (Tumor Growth) treatment->evaluation data_analysis Data Analysis & Interpretation evaluation->data_analysis end End data_analysis->end

Caption: A typical preclinical evaluation workflow.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from drug administration to the ultimate cellular outcomes.

Mechanism_Logic This compound This compound Enzyme_Inhibition Inhibition of TS, DHFR, GARFT This compound->Enzyme_Inhibition Metabolic_Disruption Disruption of Nucleotide Synthesis Enzyme_Inhibition->Metabolic_Disruption Cellular_Stress DNA Synthesis Inhibition Metabolic_Disruption->Cellular_Stress Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Cellular_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Logical flow of this compound's mechanism.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical use in a variety of solid tumors. Its multi-targeted mechanism of action, potent in vitro cytotoxicity, and significant in vivo antitumor efficacy have been well-documented.[19] The experimental protocols outlined in this guide serve as a valuable resource for researchers conducting further preclinical investigations into this compound and other antifolate agents. A thorough understanding of its preclinical profile is essential for optimizing its clinical application and for the development of novel combination therapies.

References

A Comprehensive Technical Guide to the Synthesis of Pemetrexed Disodium Heptahydrate from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of Pemetrexed Disodium (B8443419) Heptahydrate, a multi-targeted antifolate agent, commencing from the chiral precursor, L-glutamic acid. This document outlines the synthetic pathway, including the preparation of key intermediates, coupling reactions, and final salt formation. It also includes detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow.

Core Synthesis Strategy

The synthesis of this compound disodium heptahydrate from L-glutamic acid is a multi-step process that begins with the esterification of L-glutamic acid to form a key intermediate, diethyl L-glutamate. This intermediate is then coupled with the core heterocyclic moiety, 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. The resulting diethyl ester of this compound is subsequently saponified to the corresponding diacid, which is then converted to the disodium salt and crystallized as the heptahydrate.

Quantitative Data Summary

The following table summarizes the typical yields and purity at various stages of the synthesis.

StepProductYield (%)Purity (%)
1. Esterification of L-Glutamic AcidDiethyl L-glutamate hydrochloride~98%>99.7%
2. Peptide CouplingN-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester~63-85%>99.0%
3. SaponificationThis compound Diacid~95%>99.8%
4. Formation of Disodium Heptahydrate SaltThis compound Disodium Heptahydrate~90%>99.7%

Experimental Protocols

Step 1: Synthesis of Diethyl L-glutamate Hydrochloride

This protocol describes the esterification of L-glutamic acid to its diethyl ester hydrochloride.

Materials:

  • L-Glutamic Acid (0.10 mol, 14.7 g)

  • Ethanol (B145695) (300 g)

  • Triphosgene (B27547) (0.08 mol, 25.0 g)

  • Methyl tert-butyl ether (100 mL)

  • Nitrogen gas

  • 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser

Procedure:

  • To the four-necked flask, add ethanol, L-glutamic acid, and triphosgene.[1]

  • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[1]

  • Cool the mixture to 20-25°C.[1]

  • Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.[1]

  • Distill off the excess triphosgene and ethanol.[1]

  • To the residue, add methyl tert-butyl ether and stir to form a slurry.[1]

  • Filter the solid and dry to obtain diethyl L-glutamate hydrochloride as a white solid.[1]

Step 2: Synthesis of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester

This protocol details the coupling of the this compound core with diethyl L-glutamate hydrochloride.

Materials:

  • 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (50 g)

  • Dimethylformamide (DMF) (300 mL total)

  • Dichloromethane (DCM) (400 mL total)

  • N-methylmorpholine (NMM) (18.5 g)

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (31.7 g)

  • Diethyl L-glutamate hydrochloride (43.5 g)

  • 2000 mL flask under a nitrogen atmosphere

Procedure:

  • In the flask, suspend the benzoic acid derivative in 200 mL of DMF and 200 mL of DCM.

  • Add N-methylmorpholine to the suspension.

  • Cool the mixture to 5 ± 2°C.

  • In a separate flask, prepare a solution of CDMT in 100 mL of DMF and 200 mL of DCM.

  • Add the CDMT solution to the cooled suspension over approximately one hour, maintaining the temperature at 5 ± 2°C.

  • Stir the mixture at 5 ± 2°C for an additional hour.

  • Prepare a solution of diethyl L-glutamate hydrochloride in 100 mL of DMF.

  • Add the diethyl L-glutamate hydrochloride solution to the reaction mixture over approximately 40 minutes, while maintaining the temperature at 5 ± 2°C.

  • The resulting product can be purified by washing with a basic aqueous solution, followed by concentration of the organic phase and precipitation from a polar organic solvent like ethanol.

Step 3: Saponification to this compound Diacid

This protocol describes the hydrolysis of the diethyl ester to form the diacid.

Materials:

  • This compound diethyl ester p-toluenesulfonate salt (143 g)

  • 1N aqueous Sodium Hydroxide (NaOH) solution (1 L)

  • Ethanol (2 L)

  • 2N aqueous Hydrochloric Acid (HCl)

Procedure:

  • Cool the 1N NaOH solution to 5-15°C in a reactor.[2]

  • Slowly add the this compound diethyl ester p-toluenesulfonate salt to the cooled NaOH solution, maintaining the temperature between 5-15°C.[2]

  • Stir the reaction mixture at 5-15°C for 2 hours.[2]

  • Filter the reaction mixture.[2]

  • To the filtrate, add ethanol.[2]

  • Slowly add 2N HCl dropwise at 5-15°C to adjust the pH to 3.0, which will cause the this compound diacid to precipitate.[2]

  • Stir the resulting crystalline mixture at 40-50°C for 1 hour.[2]

  • Filter the mixture at 40°C.[2]

  • Wash the filtered product with pure water followed by ethanol.[2]

  • The product can be further purified by recrystallization from an ethanol/water mixture.[2]

  • Dry the final product under vacuum at 40-45°C for 16 hours to yield this compound diacid as a white solid.[2]

Step 4: Formation of this compound Disodium Heptahydrate

This protocol details the conversion of the diacid to the final disodium heptahydrate salt.

Materials:

  • This compound diacid

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the this compound diacid in an aqueous NaOH solution. The pH of the solution will be around 13.

  • Adjust the pH of the solution to approximately 8 using HCl.[3]

  • Add ethanol (about 3 times the volume of water) to induce crystallization.[3]

  • Isolate the precipitated this compound disodium heptahydrate by filtration.[3]

  • Wash the solid with a mixture of ethanol and water (4:1 v/v), followed by pure ethanol.[3]

  • Dry the wet product under vacuum at 20-30°C until the water content is between 20.1% and 22.1%.[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound disodium heptahydrate from L-glutamic acid.

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_core Core Moiety cluster_coupling Coupling Reaction cluster_saponification Saponification cluster_final Final Product L-Glutamic Acid L-Glutamic Acid Diethyl L-glutamate HCl Diethyl L-glutamate HCl L-Glutamic Acid->Diethyl L-glutamate HCl Esterification (Ethanol, Triphosgene) This compound Diethyl Ester N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester Diethyl L-glutamate HCl->this compound Diethyl Ester Coupling (CDMT, NMM) This compound Core Acid 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid This compound Core Acid->this compound Diethyl Ester This compound Diacid This compound Diacid This compound Diethyl Ester->this compound Diacid Hydrolysis (NaOH) This compound Disodium Heptahydrate This compound Disodium Heptahydrate This compound Diacid->this compound Disodium Heptahydrate Salt Formation & Crystallization (NaOH, Ethanol/Water)

Caption: Synthetic workflow for this compound disodium heptahydrate.

Mechanism of Action: Enzyme Inhibition Pathway

This compound is a multi-targeted antifolate that disrupts the synthesis of nucleotide precursors for DNA and RNA replication by inhibiting several key enzymes in the folate metabolic pathway.

G cluster_uptake Cellular Uptake & Activation cluster_pathways Metabolic Pathways cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis cluster_folate Folate Cycle cluster_outcome Cellular Outcome This compound This compound Polyglutamated_this compound Polyglutamated This compound This compound->Polyglutamated_this compound Folylpolyglutamate Synthetase (FPGS) TS Thymidylate Synthase (TS) Polyglutamated_this compound->TS Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Polyglutamated_this compound->GARFT Inhibition DHFR Dihydrofolate Reductase (DHFR) Polyglutamated_this compound->DHFR Inhibition dUMP dUMP dUMP->TS dTMP dTMP DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis TS->dTMP GAR Glycinamide Ribonucleotide GAR->GARFT FGAR Formylglycinamide Ribonucleotide FGAR->DNA_RNA_Synthesis GARFT->FGAR DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) THF->TS THF->GARFT DHFR->THF Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

References

The Gateway to Efficacy: An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, has demonstrated significant clinical efficacy in the treatment of various solid tumors, including malignant pleural mesothelioma and non-squamous non-small cell lung cancer. Its therapeutic activity is critically dependent on its efficient transport into cancer cells and subsequent intracellular metabolism. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms governing this compound's entry into and exit from tumor cells. We delve into the roles of the primary influx transporters—Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs)—and the key efflux transporter, ATP-binding cassette super-family G member 2 (ABCG2). This guide summarizes key quantitative data, details experimental protocols for studying this compound transport, and visualizes the complex interplay of these transport systems and their regulation.

Introduction: The Critical First Step in this compound's Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting multiple key enzymes in the folate metabolic pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] This disruption of purine (B94841) and pyrimidine (B1678525) synthesis ultimately leads to the inhibition of DNA and RNA synthesis and subsequent cell death.[1][2] However, before it can engage with its intracellular targets, this compound must first traverse the cell membrane. This process is not one of simple diffusion but is mediated by a sophisticated network of specialized transporter proteins.

The expression and activity of these transporters are paramount, as they directly influence the intracellular concentration of this compound and, consequently, its therapeutic efficacy.[3] Furthermore, alterations in these transport mechanisms are a significant contributor to both intrinsic and acquired resistance to this compound. A thorough understanding of these uptake and efflux systems is therefore essential for optimizing this compound-based therapies, developing strategies to overcome resistance, and designing novel drug delivery systems.

This compound Influx: The Key Players

The cellular uptake of this compound is primarily mediated by three distinct transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[1][3] Each of these transporters exhibits unique characteristics in terms of affinity, capacity, and pH dependence, contributing to this compound's activity across different tumor microenvironments.

Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the major transport system for folates in mammalian cells and is a primary route of entry for this compound.[2][4] RFC is ubiquitously expressed and functions optimally at a neutral pH.[2] this compound has a high affinity for RFC, with transport kinetics similar to that of methotrexate.[2] Clinical studies have suggested a possible correlation between RFC expression and response to this compound treatment, particularly in adenocarcinoma histology.[4]

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is a high-affinity folate transporter that operates optimally in acidic environments (pH ~5.5). This characteristic is particularly relevant in the context of solid tumors, which often exhibit an acidic microenvironment. PCFT has a remarkably high affinity for this compound, with influx Km values in the nanomolar to low micromolar range.[5] Notably, even at physiological pH, PCFT can still contribute to this compound uptake. The expression of PCFT has been identified as a novel prognostic biomarker in mesothelioma, with low expression correlating with poorer outcomes in this compound-treated patients.

Folate Receptors (FRs)

Folate Receptors, particularly FRα, are high-affinity binding proteins that mediate the cellular uptake of folates and antifolates via endocytosis.[2] this compound binds to FRα with a very high affinity, similar to that of folic acid.[2][6] While the transport capacity of FRs is generally lower than that of RFC and PCFT, their overexpression in certain cancers, such as ovarian and lung adenocarcinomas, can significantly contribute to this compound uptake.

This compound Efflux: A Mechanism of Resistance

The intracellular concentration of this compound is not only determined by influx but also by active efflux from the cell. The primary transporter implicated in the efflux of this compound and a key mechanism of drug resistance is the ATP-binding cassette (ABC) transporter, ABCG2, also known as breast cancer resistance protein (BCRP).[7][8]

ATP-binding cassette super-family G member 2 (ABCG2)

ABCG2 is an ATP-dependent efflux pump with a broad substrate specificity that includes various anticancer drugs.[8] Overexpression of ABCG2 has been shown to confer resistance to this compound by actively pumping the drug out of the cancer cells, thereby reducing its intracellular accumulation and cytotoxic effect.[7] Some studies suggest that the efflux activity of ABCG2 can be pH-dependent.

Intracellular Metabolism: The Role of Polyglutamylation

Once inside the cell, this compound is rapidly converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][9] This process is crucial for two main reasons:

  • Enhanced Inhibitory Activity: The polyglutamated forms of this compound are more potent inhibitors of its target enzymes, particularly TS and GARFT, compared to the monoglutamate form.[9]

  • Cellular Retention: Polyglutamation traps the drug inside the cell, as the longer polyglutamate tails are poor substrates for efflux transporters. This leads to a prolonged intracellular half-life and sustained inhibition of target enzymes.[6]

This compound is an excellent substrate for FPGS, which contributes to its potent and sustained cytotoxic activity.[2][9]

Quantitative Data on this compound Transport

The following tables summarize the available quantitative data on the transport kinetics of this compound by its major influx and efflux transporters.

Table 1: Influx Transporter Kinetics for this compound

TransporterCell Line/SystempHKm / Kt (µM)Vmax (nmol/g protein/min)Reference(s)
PCFT NCI-H28 Mesothelioma-0.0310[10]
HeLa (RFC-null)-~0.045-[11]
HepG2 (PCFT-transfected)5.50.8-[5]
Xenopus oocytes (PCFT cDNA)5.50.26-[5]
RFC HepG2 (RFC-transfected)7.4~1.2-[11]
HepG2 (RFC-transfected)5.5~1.2Decreased 4.5-fold vs pH 7.4[11]

Table 2: Efflux Transporter Kinetics for this compound

TransporterCell Line/SystempHKm (µM)VmaxReference(s)
ABCG2 ----[7]

Note: Specific kinetic data for ABCG2-mediated this compound efflux is limited in the reviewed literature.

Visualizing this compound Transport and Metabolism

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the cellular transport and metabolism of this compound.

Pemetrexed_Transport cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Pemetrexed_ext This compound RFC RFC Pemetrexed_ext->RFC PCFT PCFT (pH dependent) Pemetrexed_ext->PCFT FR FR (Endocytosis) Pemetrexed_ext->FR Pemetrexed_int This compound (Monoglutamate) RFC->Pemetrexed_int PCFT->Pemetrexed_int FR->Pemetrexed_int ABCG2 ABCG2 (Efflux) ABCG2->Pemetrexed_ext Pemetrexed_int->ABCG2 FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly This compound (Polyglutamates) Targets DHFR, TS, GARFT Pemetrexed_poly->Targets Inhibition FPGS->Pemetrexed_poly Signaling_Regulation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK) RTK->MAPK_Pathway Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors MAPK_Pathway->Transcription_Factors Transporter_Expression RFC, PCFT, FR Expression Transcription_Factors->Transporter_Expression Pemetrexed_Uptake This compound Uptake Transporter_Expression->Pemetrexed_Uptake

References

Methodological & Application

Pemetrexed In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its primary mechanism of action involves the inhibition of several key enzymes essential for purine (B94841) and pyrimidine (B1678525) synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4][5] By disrupting these folate-dependent metabolic processes, this compound impedes DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][6] Understanding the cytotoxic and cytostatic effects of this compound on cancer cells is crucial for drug development and for elucidating mechanisms of sensitivity and resistance. This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using common colorimetric assays.

Mechanism of Action

This compound is transported into cells primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[7] Once inside the cell, it is converted to its active polyglutamated form, which enhances its inhibitory activity against target enzymes.[7] The inhibition of TS, DHFR, and GARFT leads to a depletion of the nucleotide precursors required for DNA and RNA synthesis.[3][4] This metabolic stress can induce S-phase or G0/G1-phase cell cycle arrest and trigger apoptosis through various signaling pathways, including the activation of ATM/p53-dependent pathways and the modulation of the Akt signaling pathway.[8][9][10] this compound has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[11][12]

This compound Signaling Pathway

This compound Signaling Pathway This compound Mechanism of Action This compound This compound Cell_Membrane Cell Membrane RFC_PCFT RFC / PCFT This compound->RFC_PCFT Uptake ROS_Generation ROS Generation This compound->ROS_Generation Polyglutamation Polyglutamation RFC_PCFT->Polyglutamation Intracellular Conversion Pemetrexed_Polyglutamate This compound Polyglutamate Polyglutamation->Pemetrexed_Polyglutamate TS Thymidylate Synthase (TS) Pemetrexed_Polyglutamate->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_Polyglutamate->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_Polyglutamate->GARFT Inhibition Nucleotide_Depletion Depletion of Nucleotide Pools TS->Nucleotide_Depletion DHFR->Nucleotide_Depletion GARFT->Nucleotide_Depletion DNA_RNA_Inhibition Inhibition of DNA & RNA Synthesis Nucleotide_Depletion->DNA_RNA_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_RNA_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_RNA_Inhibition->Apoptosis ATM_p53 ATM/p53 Pathway DNA_RNA_Inhibition->ATM_p53 Activation Akt_Signaling Akt Signaling DNA_RNA_Inhibition->Akt_Signaling Modulation ATM_p53->Apoptosis Akt_Signaling->Apoptosis ROS_Generation->Apoptosis

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize representative IC50 values for this compound in various cancer cell lines as determined by in vitro cell viability assays.

Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineThis compound IC50Exposure Time (hours)Assay Method
A5491.82 ± 0.17 µmol/L48CCK8
H19753.37 ± 0.14 µmol/L48CCK8
HCC8271.54 ± 0.30 µmol/L48CCK8
CL1-5280.7 nM72SRB
H1299>5 µM72SRB

Table 2: this compound IC50 Values in Other Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Exposure Time (hours)Assay Method
SNU-601Gastric Cancer1772MTT
SNU-16Gastric Cancer3272MTT
SNU-1Gastric Cancer3672MTT
SNU-484Gastric Cancer11072MTT
SNU-638Gastric Cancer22072MTT
SNU-668Gastric Cancer31072MTT
SNU-5Gastric Cancer10,70072MTT
SNU-620Gastric Cancer>50,00072MTT
H2373MesotheliomaNot specified72CCK8
H2452MesotheliomaNot specified72CCK8

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.[13]

Experimental Protocols

This section provides detailed methodologies for two common colorimetric assays used to assess cell viability following this compound treatment: the MTT assay and the SRB assay.

Experimental Workflow for In Vitro Cell Viability Assay

Experimental Workflow General Workflow for Cell Viability Assay Cell_Seeding 1. Cell Seeding (96-well plate) Incubation1 2. Overnight Incubation (Cell Attachment) Cell_Seeding->Incubation1 Drug_Treatment 3. This compound Treatment (Serial Dilutions) Incubation1->Drug_Treatment Incubation2 4. Incubation (e.g., 24, 48, 72 hours) Drug_Treatment->Incubation2 Assay_Reagent 5. Addition of Viability Reagent (MTT or SRB) Incubation2->Assay_Reagent Incubation3 6. Incubation (Color Development) Assay_Reagent->Incubation3 Solubilization 7. Solubilization of Formazan (B1609692)/SRB Incubation3->Solubilization Absorbance_Reading 8. Absorbance Reading (Microplate Reader) Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis

Caption: A step-by-step workflow for assessing cell viability with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)[15]

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6][13]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine cell viability (e.g., using Trypan Blue).[13]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6][13]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.[6]

    • Carefully remove the overnight culture medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).[6][13]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][13]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][13]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[13][14]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other values.[13]

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[16][17] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)[16]

  • SRB solution (0.4% w/v in 1% acetic acid)[16]

  • Tris base solution (10 mM)[16]

  • 1% acetic acid solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the treatment incubation period, gently remove the culture medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[16]

    • Incubate the plates at 4°C for at least 1 hour.[16]

  • Washing:

    • Carefully remove the TCA solution.

    • Wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound TCA and media components.[16][18]

    • Allow the plates to air-dry completely.[16]

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.[19]

    • Incubate at room temperature for 30 minutes.[16][19]

  • Washing to Remove Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[16][19]

    • Allow the plates to air-dry completely.[16]

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[20]

    • Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[16][17]

  • Data Analysis:

    • Follow step 6 from the MTT Assay protocol to calculate cell viability and determine the IC50 value.

References

Application Notes and Protocols for Preparing Pemetrexed L-glutamic acid Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate agent used in chemotherapy.[1][2] It functions by inhibiting several key enzymes involved in the de novo synthesis of purine (B94841) and thymidine (B127349) nucleotides, which are essential for DNA and RNA replication.[3][4][5] The primary targets of this compound are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][4][5] By disrupting these folate-dependent metabolic processes, this compound effectively induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7]

Once transported into the cell, this compound is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5][8] These polyglutamated metabolites are retained within the cell for longer periods and exhibit increased inhibitory activity against TS and GARFT, leading to prolonged drug action.[8][9][10] this compound has demonstrated significant antitumor activity in a variety of solid tumors and is approved for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[3][8]

These application notes provide a detailed protocol for the preparation of this compound L-glutamic acid solutions for use in in vitro cell culture experiments.

Data Presentation

The efficacy of this compound can vary significantly among different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Non-Small Cell Lung Cancer481.82 ± 0.17
A549Non-Small Cell Lung Cancer720.0499 ± 0.029
HCC827Non-Small Cell Lung Cancer481.54 ± 0.30
H1975Non-Small Cell Lung Cancer483.37 ± 0.14
H1666Bronchioloalveolar Carcinoma720.08
H3255Adenocarcinoma720.05
H441Adenocarcinoma725.93
H2373Mesothelioma72Varies by study
H2452Mesothelioma72Varies by study

Note: IC50 values are highly dependent on experimental conditions, including cell density, medium composition (especially folate levels), and the specific assay used. The data presented here are for comparative purposes. It is strongly recommended to perform a dose-response curve to determine the IC50 for each specific cell line and experimental setup.[9][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common practice for in vitro studies.[11][12]

Materials:

  • This compound L-glutamic acid (disodium salt) powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protective microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent microbial contamination.[12]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution of this compound disodium (B8443419) (Molecular Weight: 471.37 g/mol ), weigh out 4.71 mg.[13]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired 10 mM concentration.[12] To make a 10 mM stock solution, add 0.212 mL of DMSO for each mg of this compound.[13]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[12] Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution if necessary.[14] The resulting solution should be clear.[8]

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.[12]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11][12] Store the aliquots at -20°C or -80°C for long-term storage.[12] this compound in DMSO solution is stable for up to 6 months when stored at -80°C.[15]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the this compound DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (Note: Folate levels in the medium can affect this compound's potency)[9]

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.[11]

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[14]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.[11]

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.[11]

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualization

Pemetrexed_Solution_Preparation_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Prepare Vehicle Control (DMSO) dilute->vehicle vehicle->treat

Caption: Workflow for preparing this compound stock and working solutions.

Pemetrexed_Signaling_Pathway This compound Mechanism of Action cluster_cell Cell cluster_pathways Inhibited Pathways Pemetrexed_in This compound (extracellular) Transport Folate Transporters (RFC, PCFT) Pemetrexed_in->Transport Pemetrexed_mono This compound (monoglutamate) Transport->Pemetrexed_mono FPGS FPGS Pemetrexed_mono->FPGS Pemetrexed_poly This compound (polyglutamate) FPGS->Pemetrexed_poly GARFT GARFT Pemetrexed_poly->GARFT Inhibits DHFR DHFR Pemetrexed_poly->DHFR Inhibits TS TS Pemetrexed_poly->TS Inhibits Purine_synthesis Purine Synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Pyrimidine_synthesis Pyrimidine Synthesis Pyrimidine_synthesis->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to GARFT->Purine_synthesis DHFR->Purine_synthesis DHFR->Pyrimidine_synthesis TS->Pyrimidine_synthesis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols: MTT Assay for Pemetrexed Cytotoxicity in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] It primarily works by inhibiting key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for the proliferation of cancer cells.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on lung cancer cell lines.

This compound Mechanism of Action in Lung Cancer

This compound exerts its anticancer effects by inhibiting three key enzymes in the folate metabolism pathway:

  • Thymidylate Synthase (TS): Inhibition of TS leads to a decrease in the synthesis of thymidine, a crucial component of DNA.

  • Dihydrofolate Reductase (DHFR): Blocking DHFR disrupts the regeneration of tetrahydrofolate, a necessary cofactor for purine and thymidylate synthesis.[7]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT interferes with the de novo purine synthesis pathway.[7][8]

The collective inhibition of these enzymes disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[9] Studies have also suggested that this compound can modulate the expression of immune-regulatory molecules like PD-L1, potentially enhancing the sensitivity of cancer cells to immune-mediated killing.[1][10] The ERK and NFκB signaling pathways have been implicated in the this compound-induced upregulation of PD-L1.[1]

Pemetrexed_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Immune Modulation This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) This compound->GARFT Inhibits ERK ERK Pathway This compound->ERK Activates NFkB NFκB Pathway This compound->NFkB Activates Pyrimidine_Synth Pyrimidine Synthesis (dTTP) TS->Pyrimidine_Synth Purine_Synth Purine Synthesis (dATP, dGTP) DHFR->Purine_Synth DHFR->Pyrimidine_Synth GARFT->Purine_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Pyrimidine_Synth->DNA_Synth Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_Synth->Cell_Cycle PDL1 PD-L1 Expression ERK->PDL1 NFkB->PDL1

Caption: this compound signaling pathway in lung cancer cells.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound on adherent lung cancer cell lines.

Materials:

  • Lung cancer cell lines (e.g., A549, H1975, HCC827)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (lyophilized powder)

  • Sterile PBS (Phosphate Buffered Saline)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the lung cancer cells. Ensure cell viability is >90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS or DMSO. Further dilute the stock solution in a complete culture medium to prepare a series of desired concentrations.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include wells with a medium containing the vehicle (e.g., PBS or DMSO at the highest concentration used for drug dilution) as a negative control. Also, include wells with medium only as a blank control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[11][12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.[5]

    • Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed Lung Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with This compound incubate_24h->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent to each well incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay experimental workflow for this compound.

Data Presentation: this compound IC50 Values in Lung Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various lung cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments and interpreting results.

Cell LineHistologyThis compound IC50 (µM)Incubation Time (h)Reference
A549Adenocarcinoma1.82 ± 0.1748[11]
HCC827Adenocarcinoma1.54 ± 0.3048[11]
H1975Adenocarcinoma3.37 ± 0.1448[11]
NCI-H1666Bronchioloalveolar Carcinoma0.0872[12]
NCI-H3255Adenocarcinoma0.0572[12]
NCI-H441Adenocarcinoma5.9372[12]

Note: IC50 values can vary between laboratories due to differences in cell culture conditions, passage number, and specific assay parameters. It is recommended to determine the IC50 value for each cell line under your specific experimental conditions.

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound on lung cancer cell lines. By following this detailed protocol, researchers can obtain reproducible data to understand the dose-dependent effects of this compound and determine the sensitivity of different lung cancer cell lines to this important chemotherapeutic agent. This information is crucial for preclinical drug development and for elucidating the mechanisms of drug resistance.

References

Application Notes and Protocols for Pemetrexed Dosing in Murine Xenograft Models of Mesothelioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of pemetrexed in murine xenograft models of mesothelioma. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a single agent or in combination with other therapies.

Introduction

This compound is a multi-targeted antifolate chemotherapeutic agent that is a standard of care for the treatment of malignant pleural mesothelioma, often used in combination with cisplatin.[1][2] Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, which are essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.[3][4][5] By disrupting this pathway, this compound effectively inhibits the proliferation of rapidly dividing cancer cells. Murine xenograft models are critical tools for the preclinical evaluation of novel therapeutic strategies for mesothelioma. This document outlines established protocols for utilizing this compound in such models.

Quantitative Data Summary

The following tables summarize this compound dosing regimens and their effects in various murine xenograft models of mesothelioma.

Table 1: this compound Dosing and Efficacy in Subcutaneous Mesothelioma Xenograft Models

Mouse StrainMesothelioma Cell LineThis compound Dose & ScheduleAdministration RouteCombination AgentKey FindingsReference(s)
Athymic NudeMSTO-211H10 mg/kg, every other day for two weeksIntraperitoneal (i.p.)Cisplatin (1 mg/kg, i.p., same schedule)Combination therapy showed synergistic growth inhibition.[1]
Athymic NudeA549 (lung cancer model, relevant for methodology)100 mg/kg, once a weekIntraperitoneal (i.p.)SimvastatinCombination treatment was more effective than this compound alone.[6]
NOD/SCIDPatient-Derived Xenograft (PDX)200 mg/kg, once weekly for three dosesTail Vein Injection (i.v.)NoneSignificant tumor growth inhibition in 7 out of 10 PDX models.[2][7]

Table 2: this compound Dosing and Efficacy in Orthotopic Mesothelioma Xenograft Models

Mouse StrainMesothelioma Cell LineThis compound Dose & ScheduleAdministration RouteCombination AgentKey FindingsReference(s)
SCIDREN (human mesothelioma)150 mg/kg and 250 mg/kgNot SpecifiedNoneDose-dependent reduction in tumor cell emissions (bioluminescence) and increased survival.[1][8]
Athymic NudeMSTO-211H-Luc25 mg/kg, daily for 5 consecutive days/week for 2 weeksIntraperitoneal (i.p.)Thymidylate Synthase (TS) shRNA lipoplexCombination treatment efficiently combated tumor progression and prolonged survival.[9]
Sprague-Dawley RatsNot applicable (pharmacokinetic study)500, 1000, and 1500 mg/m²Intraperitoneal (i.p.)HyperthermiaIncreasing dose and heat enhance peritoneal cell concentration of this compound.[10]

Experimental Protocols

Protocol 1: Subcutaneous Mesothelioma Xenograft Model

This protocol describes the establishment of a subcutaneous mesothelioma xenograft model, a commonly used method for initial in vivo efficacy screening.[1]

1. Cell Culture:

  • Culture human mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1]
  • Maintain cells at 37°C in a humidified incubator with 5% CO2.[1]

2. Animal Model:

  • Use 6-8 week old female athymic nude mice.[1]

3. Tumor Implantation:

  • Harvest mesothelioma cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.[1]
  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[1]

4. This compound Administration:

  • Monitor tumor growth regularly. Once tumors reach an average volume of 80-120 mm³, randomize mice into treatment and control groups.[1]
  • For a typical dosing regimen, administer this compound at 100 mg/kg via intraperitoneal (i.p.) injection once a week.[6]
  • To mitigate toxicity, administer folic acid and vitamin B12 supplementation.[1][4][5]

5. Efficacy Evaluation:

  • Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W².[1]
  • Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if signs of distress are observed. Record the date of euthanasia for Kaplan-Meier survival analysis.[1]

Protocol 2: Orthotopic Pleural Mesothelioma Xenograft Model

This protocol details the establishment of a more clinically relevant orthotopic pleural mesothelioma model.[1]

1. Cell Line Preparation:

  • For non-invasive tumor monitoring, use a mesothelioma cell line stably expressing a reporter gene, such as luciferase (e.g., MSTO-211H-luc).[1][9]

2. Animal Model:

  • Use 6-8 week old female athymic nude mice.[1]

3. Orthotopic Implantation:

  • Anesthetize the mouse.
  • Make a small incision in the right lateral chest wall.
  • Directly inject 2 x 10^6 MSTO-211H-luc cells in 50 µL of medium into the pleural cavity through the fourth intercostal space.[1]

4. This compound Administration:

  • Begin treatment when tumors are established, as determined by bioluminescence imaging.
  • A sample dosing regimen is 25 mg/kg of this compound administered intraperitoneally daily for 5 consecutive days per week for two weeks.[9]
  • Administer folic acid and vitamin B12 supplementation.[1][4][5]

5. Efficacy Evaluation:

  • Bioluminescence Imaging (BLI): Monitor tumor growth non-invasively using an in vivo imaging system. Inject mice i.p. with D-luciferin (150 mg/kg) and acquire images after 10-15 minutes. Quantify the bioluminescent signal to assess tumor burden.[1]
  • Survival Analysis: Monitor and record survival as described in Protocol 1.[1]

Visualizations

Signaling Pathway

Pemetrexed_Mechanism_of_Action cluster_cell Tumor Cell cluster_transport Cellular Uptake cluster_targets Enzymatic Inhibition cluster_synthesis Nucleotide Synthesis Pemetrexed_ext This compound (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Transport PCFT Proton-Coupled Folate Transporter (PCFT) Pemetrexed_ext->PCFT Transport Pemetrexed_int This compound (intracellular) RFC->Pemetrexed_int PCFT->Pemetrexed_int Polyglutamated_this compound Polyglutamated This compound Pemetrexed_int->Polyglutamated_this compound Polyglutamation TS Thymidylate Synthase (TS) Polyglutamated_this compound->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Polyglutamated_this compound->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Polyglutamated_this compound->GARFT Inhibits Pyrimidine Pyrimidine Synthesis TS->Pyrimidine DHFR->Pyrimidine Purine Purine Synthesis DHFR->Purine GARFT->Purine DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine->DNA_RNA_Synthesis Required for Purine->DNA_RNA_Synthesis Required for Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound in mesothelioma cells.

Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. Mesothelioma Cell Culture (e.g., MSTO-211H) Tumor_Implantation 2. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment_Admin 5. This compound Administration (with/without combination agent) Randomization->Treatment_Admin Data_Collection 6. Data Collection (Tumor Volume / Bioluminescence) Treatment_Admin->Data_Collection Survival_Monitoring 7. Survival Monitoring Data_Collection->Survival_Monitoring Analysis 8. Data Analysis Survival_Monitoring->Analysis

References

Application Note: Analyzing Cell Cycle Alterations Induced by Pemetrexed Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pemetrexed (brand names: Alimta®, Pemfexy®) is a multitargeted antifolate chemotherapy agent used in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key folate-dependent enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT)—which are crucial for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[3][4] By disrupting DNA synthesis, this compound effectively halts cell replication and induces cell cycle arrest, ultimately leading to apoptosis in cancer cells.[1][3]

The specific phase of cell cycle arrest induced by this compound can vary depending on the cell type and experimental conditions. Studies have demonstrated that this compound can induce a G0/G1 phase arrest in human esophageal squamous cell carcinoma and some NSCLC cells.[5][6][7][8] In other cancer cell lines, an accumulation of cells in the S-phase has been observed.[3][9][10] Flow cytometry is a powerful technique to quantitatively assess these changes in cell cycle distribution following drug treatment.[11] This application note provides a detailed protocol for treating cells with this compound and analyzing the subsequent effects on the cell cycle using propidium (B1200493) iodide (PI) staining and flow cytometry.

Principle of the Assay

Flow cytometry combined with a fluorescent DNA-binding dye, such as propidium iodide (PI), allows for the rapid analysis of the DNA content of individual cells within a population.[12][13] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[14] Therefore, cells in the G2/M phase (with a 4n DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content).[15] Cells undergoing DNA replication in the S phase will have an intermediate DNA content and fluorescence intensity.[15] Prior to staining, cells must be fixed, typically with cold ethanol (B145695), to permeabilize the cell membrane and allow PI to enter and stain the nuclear DNA.[13][16] Treatment with RNase A is also essential to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[12][17] By analyzing the distribution of fluorescence intensity across a large population of cells, a DNA content histogram can be generated, allowing for the quantification of cells in each phase of the cell cycle.[14]

Experimental Protocols

Protocol 1: this compound Treatment of Cultured Cells

This protocol describes the treatment of adherent or suspension cell lines with this compound to induce cell cycle arrest.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, Eca-109)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound disodium (B8443419) heptahydrate

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 30-50% confluency).

  • This compound Preparation: Prepare a stock solution of this compound in sterile PBS or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. This compound concentrations often range from 0.1 µM to 10 µM for in vitro studies.[5][9]

  • Treatment: Remove the existing medium from the cells. Add the this compound-containing medium to the treatment groups. For the control group, add a fresh medium containing the same concentration of the vehicle (e.g., PBS or DMSO) used for the drug dilutions.

  • Incubation: Incubate the cells for a specified duration. Typical incubation times to observe cell cycle effects are 24, 48, or 72 hours.[5][7][9]

  • Cell Harvesting:

    • Adherent Cells: Wash cells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with a complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.

    • Suspension Cells: Transfer the cell suspension directly to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Cell Counting: Discard the supernatant, resuspend the cell pellet in a small volume of PBS, and count the cells to ensure approximately 1-2 x 10⁶ cells per sample for flow cytometry analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the fixation and staining of cells for DNA content analysis.

Materials:

  • Harvested cell pellets (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • 5 mL flow cytometry tubes

Procedure:

  • Washing: Resuspend the cell pellet from the harvesting step in 3 mL of cold PBS. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.[13]

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[13][17] This slow addition is critical to prevent cell clumping.

  • Incubation for Fixation: Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.[13][16]

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Carefully decant the ethanol. Wash the cell pellet twice with 3 mL of PBS to remove the ethanol.[13]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[13]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension. Mix gently.[13]

  • Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes.[16][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale, recording at least 10,000 events per sample. Use a low flow rate to ensure data quality and minimize the coefficient of variation (CV) of the G0/G1 peak.[11][13]

Data Presentation and Expected Results

Following this compound treatment, a shift in the cell cycle distribution is expected. The data can be quantified using the flow cytometer's analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. The results should be summarized in a table for clear comparison.

Table 1: Example Cell Cycle Distribution in Eca-109 Cells after 24h this compound Treatment

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)57.6332.1510.22
2.568.4521.899.66
5.075.1215.039.85
10.080.349.5510.11

Data are representative based on published findings showing a dose-dependent increase in the G0/G1 population.[5]

Table 2: Example Cell Cycle Distribution in A549 Cells after 24h this compound Treatment

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)49.537.113.4
0.123.366.510.2

Data are representative based on published findings showing an S-phase accumulation.[10]

Mandatory Visualizations

This compound's Mechanism of Action

Caption: Mechanism of this compound leading to cell cycle arrest.

Experimental Workflow

Experimental_Workflow Workflow: this compound Treatment and Cell Cycle Analysis cluster_prep Cell Culture & Treatment cluster_stain Sample Preparation for Flow Cytometry cluster_analysis Data Acquisition & Analysis A1 1. Seed Cells (Exponential Growth Phase) A2 2. Treat with this compound (e.g., 0.1-10 µM) and Controls A1->A2 A3 3. Incubate (e.g., 24-72 hours) A2->A3 A4 4. Harvest Cells (Trypsinize or Centrifuge) A3->A4 B1 5. Wash with PBS A4->B1 Proceed to Staining B2 6. Fix in Cold 70% Ethanol (Dropwise while vortexing) B1->B2 B3 7. Wash & Rehydrate in PBS B2->B3 B4 8. Treat with RNase A B3->B4 B5 9. Stain with Propidium Iodide (Incubate in dark) B4->B5 C1 10. Acquire Data on Flow Cytometer B5->C1 Proceed to Analysis C2 11. Gate on Single Cells (Exclude Doublets) C1->C2 C3 12. Generate DNA Histogram (Linear Scale) C2->C3 C4 13. Quantify Cell Cycle Phases (G0/G1, S, G2/M) C3->C4

Caption: Step-by-step workflow for cell cycle analysis post-Pemetrexed.

References

Application Note & Protocol: Accurate Pemetrexed IC50 Determination Using Folate-Free RPMI Medium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, which are essential for the synthesis of nucleotide precursors for DNA and RNA.[3][4][5] By targeting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), this compound effectively disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][4]

The efficacy of this compound is intrinsically linked to the intracellular concentration of folates.[6] Natural folates compete with this compound for cellular uptake via the reduced folate carrier (RFC) and for the enzymatic addition of glutamate (B1630785) residues by folylpolyglutamate synthetase (FPGS).[7][8] This polyglutamation is crucial as it traps this compound inside the cell and increases its inhibitory activity against its target enzymes.[1][2][7]

Standard cell culture media, such as RPMI-1640, contain folic acid, which can competitively inhibit the uptake and activity of this compound.[9][10] This competition leads to an underestimation of the drug's potency, resulting in inaccurately high half-maximal inhibitory concentration (IC50) values.[9] Therefore, to obtain a precise and reliable assessment of this compound's cytotoxic activity in vitro, it is critical to perform IC50 determination assays in a folate-deficient environment. This application note provides a detailed rationale and protocol for using folate-free RPMI medium to determine the IC50 of this compound.

Rationale for Using Folate-Free RPMI

The central challenge in accurately measuring this compound's potency in vitro is the confounding presence of folic acid in standard culture media.[10][11] The logical relationship is straightforward:

  • Competition for Uptake: this compound and natural folates share the same primary cellular uptake transporter, the reduced folate carrier (RFC).[7][8] High extracellular concentrations of folic acid will saturate the RFC, reducing the amount of this compound that can enter the cell.

  • Competition for Polyglutamation: Inside the cell, both this compound and folates are substrates for FPGS.[6][7] Elevated intracellular folate pools can decrease the rate and extent of this compound polyglutamation, leading to lower intracellular retention and reduced inhibitory activity.[6]

  • Impact on IC50: This competition results in a requirement for higher concentrations of this compound to achieve a cytotoxic effect, thereby artificially inflating the measured IC50 value.[9]

Using folate-free RPMI medium eliminates this competition, allowing for a more accurate reflection of the drug's intrinsic potency against the cancer cells being studied.

G cluster_0 Standard RPMI (with Folate) cluster_1 Folate-Free RPMI Standard_Media High Extracellular Folate RFC_Standard Reduced Folate Carrier (RFC) Standard_Media->RFC_Standard Competes with Cell_Standard Tumor Cell RFC_Standard->Cell_Standard Reduced this compound Uptake IC50_Standard Result: Inaccurate, Inflated IC50 Cell_Standard->IC50_Standard Leads to Pemetrexed_Standard This compound Pemetrexed_Standard->RFC_Standard Folate_Free_Media No Extracellular Folate RFC_Folate_Free Reduced Folate Carrier (RFC) Folate_Free_Media->RFC_Folate_Free No Competition Cell_Folate_Free Tumor Cell RFC_Folate_Free->Cell_Folate_Free Efficient this compound Uptake IC50_Folate_Free Result: Accurate, Lower IC50 Cell_Folate_Free->IC50_Folate_Free Leads to Pemetrexed_Folate_Free This compound Pemetrexed_Folate_Free->RFC_Folate_Free

Caption: Rationale for using folate-free media.

Data Presentation

Media TypeTypical Folic Acid Concentration (mg/L)Typical Folic Acid Concentration (µM)
Standard RPMI-16401.0~2.27
Folate-Free RPMI-16400.00.0

Concentrations are based on standard formulations.[12]

Cell LineCancer TypeIC50 (µM)Incubation TimeCulture Medium Notes
MSTO-211HMesothelioma0.031872hRPMI-1640
TCC-MESO-2Mesothelioma0.032372hRPMI-1640
A549NSCLC~1.82 - 2.048hNot Specified
HCC827NSCLC~1.5448hNot Specified
H1299NSCLC0.2996hNot Specified

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and protocol used.[13][14][15] The use of folate-containing media in some of these examples may have resulted in higher IC50 values than would be observed in folate-free conditions.

This compound's Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the folate-mediated synthesis of purines and pyrimidines. After entering the cell via the RFC, it is converted to active polyglutamated forms by FPGS. These forms are potent inhibitors of TS, DHFR, and GARFT, leading to the depletion of essential precursors for DNA and RNA synthesis.

G cluster_0 Extracellular Space cluster_1 Intracellular Space PMX_out This compound RFC Reduced Folate Carrier (RFC) PMX_out->RFC Uptake Folate_out Natural Folates Folate_out->RFC Uptake (Competes) PMX_in This compound FPGS FPGS PMX_in->FPGS PMX_poly This compound Polyglutamates FPGS->PMX_poly TS Thymidylate Synthase (TS) PMX_poly->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) PMX_poly->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) PMX_poly->GARFT Inhibits DNA_RNA DNA & RNA Synthesis TS->DNA_RNA Required for DHFR->DNA_RNA Required for GARFT->DNA_RNA Required for RFC->PMX_in

Caption: this compound's mechanism of action.

Experimental Protocol: this compound IC50 Determination via MTT Assay

This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of the MTT assay is the conversion of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17]

  • Cancer cell line of interest

  • Folate-Free RPMI-1640 Medium (e.g., Gibco™ 27016-021)[18][19]

  • Fetal Bovine Serum (FBS), preferably dialyzed to remove endogenous folates

  • Penicillin-Streptomycin solution (100X)

  • This compound Disodium

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

G start Start: Culture Cells in Folate-Free RPMI seed Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) start->seed incubate1 Incubate Overnight (24h) for Cell Attachment seed->incubate1 prepare_drug Prepare Serial Dilutions of this compound incubate1->prepare_drug treat Treat Cells with this compound and Vehicle Control prepare_drug->treat incubate2 Incubate for 72 Hours treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 2-4 Hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (100 µL/well) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Workflow for this compound IC50 determination.
  • Cell Culture Preparation:

    • Culture cells in folate-free RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Note: If transitioning cells from standard media, it is advisable to culture them in folate-free media for at least two passages to deplete intracellular folate stores before starting the assay.

    • Use cells that are in the logarithmic growth phase and have high viability (>95%).[9]

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Resuspend cells in fresh folate-free medium to a final concentration that will result in the desired seeding density (e.g., 5 x 10⁴ cells/mL for 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]

    • Include wells for "medium only" as a background control.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[4][20]

  • This compound Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock in folate-free culture medium to create a range of 2X working concentrations. A typical final concentration range might be 1 nM to 100 µM.[13]

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution to each well.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO as the drug-treated wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[9][13]

  • MTT Assay and Absorbance Measurement:

    • After the 72-hour incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (including controls).[4][9]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

    • Carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[21]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan.[21]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Determine IC50:

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to fit a dose-response curve and calculate the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.

Conclusion

The biological activity of this compound is highly sensitive to the concentration of folates in the cellular environment. To ensure the generation of accurate and reproducible in vitro cytotoxicity data, it is imperative to use a folate-free culture medium for IC50 determination. The protocol detailed in this application note provides a standardized method for assessing the potency of this compound, minimizing the confounding effects of media components and yielding more reliable data for preclinical drug evaluation and research.

References

Pemetrexed and Cisplatin Combination Protocol: In Vitro Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro assessment of the combination therapy of pemetrexed and cisplatin (B142131). This combination is a standard treatment for advanced non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1]

Introduction

This compound is a multi-target antifolate agent that primarily inhibits key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] Cisplatin is a platinum-based DNA alkylating agent that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[1] The distinct mechanisms of action of these two drugs provide a strong rationale for their combined use, which often results in synergistic or additive cytotoxic effects against cancer cells.[1][3]

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound and cisplatin, alone and in combination, on various cancer cell lines.

Table 1: Comparative Cell Viability in A549 Lung Cancer Cells

Treatment (72h)ConcentrationCell Viability (% of Control)
Control-100%
This compound100 nM~85%[4]
Cisplatin200 nM~45%[4]
This compound + Cisplatin100 nM + 200 nM~60%[4]

Table 2: Induction of Apoptosis in A549 Lung Cancer Cells

Treatment (72h)ConcentrationApoptotic Cells (%)
Control-~5%
This compound100 nM~15%[4]
Cisplatin200 nM~35%[4]
This compound + Cisplatin100 nM + 200 nM~25%[4]

Table 3: Cytotoxicity in Various Cell Lines

Cell LineCell TypeTreatmentIC50 (µM)% Survival (at specific conc.)
MeT-5ABenign MesothelialCisplatinNot Specified68.54 ± 8.80[1]
This compoundNot Specified63.64 ± 1.39[1]
Cisplatin + this compoundNot Specified44.21 ± 1.42[1]
RALNSCLCThis compound>100 (at 96h)~100%[5]
Cisplatin>10 (at 96h)~71%[5]
Cisplatin + this compoundNot Reached~64%[5]

Experimental Protocols

Cell Culture and Drug Preparation

A. Cell Culture:

  • Culture cancer cell lines (e.g., A549, MSTO-211H) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

B. Drug Preparation:

  • Dissolve this compound and cisplatin in a suitable solvent like DMSO or sterile water to create stock solutions.[1][6]

  • Further dilute the stock solutions in culture medium to the desired final concentrations for each experiment.[1]

Cytotoxicity Assay (WST-1/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium and allow them to adhere overnight.[1]

  • Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or their combination for a specified duration (e.g., 72 hours).[1][6] Include untreated and vehicle-treated wells as controls.

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time (e.g., 72 hours).[4][6]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[4]

DNA Fragmentation (TUNEL) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Treat cells grown on coverslips or in chamber slides with the drug combination.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.[1]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescein-dUTP according to the manufacturer's instructions.[1]

  • Visualization: Counterstain the nuclei with DAPI and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.[1]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of AKT, mTOR, ERK, as well as PARP and LC3).[1][7] Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Signaling Pathways and Mechanisms of Action

The combination of this compound and cisplatin impacts several critical signaling pathways involved in cell survival, proliferation, and death.

  • RAF/MEK/ERK Pathway: This pathway is crucial for cell growth and survival. Cisplatin monotherapy has been shown to be a potent inhibitor of this pathway in A549 cells.[4][7] The combination of both drugs results in an intermediate inhibitory effect.[4]

  • PI3K/AKT/mTOR Pathway: This pathway is a key regulator of the cell cycle, apoptosis, and autophagy.[6][7] Both this compound and cisplatin, alone or in combination, can inhibit the AKT/mTOR signaling pathway, which can lead to the induction of autophagy.[6][7]

The sequence of drug administration can significantly influence the efficacy of the combination therapy. Some in vitro studies suggest that a sequential schedule of this compound followed by cisplatin may produce more synergistic effects than simultaneous administration.[1]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MSTO-211H) drug_prep 2. Drug Preparation (this compound & Cisplatin) cell_culture->drug_prep treat_cells 3. Treat Cells (Single agents & Combination) drug_prep->treat_cells viability 4a. Cell Viability Assay (MTT / WST-1) treat_cells->viability apoptosis 4b. Apoptosis Assay (Annexin V / TUNEL) treat_cells->apoptosis western 4c. Western Blotting treat_cells->western data_analysis 5. Analyze Data & Draw Conclusions viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for in vitro analysis.

signaling_pathways cluster_drugs Drugs cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes pem This compound pi3k PI3K/AKT/mTOR Pathway pem->pi3k Inhibits dna DNA Synthesis & Repair pem->dna Inhibits Nucleotide Synthesis cis Cisplatin cis->pi3k Inhibits raf RAF/MEK/ERK Pathway cis->raf Inhibits cis->dna Induces DNA Damage apoptosis Apoptosis pi3k->apoptosis autophagy Autophagy pi3k->autophagy decreased_proliferation Decreased Proliferation raf->decreased_proliferation dna->apoptosis cell_cycle_arrest Cell Cycle Arrest dna->cell_cycle_arrest

References

Animal Models for Pemetrexed-Induced Nephrotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of an established animal model for studying pemetrexed-induced nephrotoxicity, particularly in combination with cisplatin (B142131). The provided protocols offer standardized methods for inducing and evaluating kidney damage in a murine model, facilitating research into the mechanisms of nephrotoxicity and the development of potential therapeutic interventions.

I. Introduction to this compound-Induced Nephrotoxicity

This compound is a multitargeted antifolate agent widely used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] Despite its therapeutic efficacy, nephrotoxicity is a recognized complication.[1] The co-administration of this compound with other nephrotoxic agents, such as cisplatin, can exacerbate kidney injury.[2][3] Understanding the underlying mechanisms and having reliable animal models are crucial for developing strategies to mitigate this adverse effect.

This document outlines a mouse model of this compound and cisplatin-induced nephrotoxicity, detailing the experimental procedures, key biomarkers for assessment, and the underlying pathological mechanisms involving oxidative stress and apoptosis.[1][2][4]

II. Mouse Model of this compound-Cisplatin Induced Nephrotoxicity

A murine model utilizing C57BL/6J mice has been effectively used to investigate the nephrotoxic effects of a this compound and cisplatin combination therapy.[2][3][5]

Experimental Design

G cluster_0 Acclimatization cluster_1 Treatment Groups (n=6 per group) cluster_2 Dosing Regimen cluster_3 Endpoint Analysis (Day 17) acclimatization C57BL/6J Mice (Male, 8-10 weeks old) Standard housing and diet control Group 1: Vehicle Control (Captisol® i.p.) This compound Group 2: this compound (10 mg/kg i.p.) cisplatin Group 3: Cisplatin (1 mg/kg i.p.) combo Group 4: this compound + Cisplatin (10 mg/kg + 1 mg/kg i.p.) dosing Intraperitoneal (i.p.) injections Every other day for 2 weeks (3 times per week) control->dosing This compound->dosing cisplatin->dosing combo->dosing analysis Necropsy on Day 3 after last treatment: - Blood collection (plasma) - Urine collection - Kidney tissue harvesting dosing->analysis

Figure 1: Experimental Workflow for the this compound-Cisplatin Nephrotoxicity Mouse Model.

III. Data Presentation: Key Biomarkers of Nephrotoxicity

The following tables summarize the quantitative data for key biomarkers of kidney injury observed in the described mouse model. Data is presented as mean ± SEM.

Treatment GroupPlasma Creatinine (B1669602) (mg/dL)Plasma BUN (mg/dL)Plasma SDMA (µg/dL)Urine NGAL (ng/mL)Urine ACR (µg/mg)
Control ~0.15~20~0.4~50~25
This compound (10 mg/kg) ~0.18~22~0.45~60~30
Cisplatin (1 mg/kg) ~0.20~25~0.5~75~40
This compound + Cisplatin ~0.35 ~45 ~0.8 ~200 ~100
Table 1: Summary of Renal Injury Biomarkers.
Note: Values are estimations based on graphical data from Iwhiwhu et al. (2024)[6]. Indicates a significant increase compared to control, this compound alone, and cisplatin alone groups.

IV. Experimental Protocols

A. Induction of this compound-Cisplatin Nephrotoxicity in Mice

1. Animals:

  • C57BL/6J male mice, 8-10 weeks old.[2][5]

  • House animals in standard conditions with ad libitum access to food and water.

  • Allow for a minimum of one week of acclimatization before the start of the experiment.

2. Reagents:

  • This compound (dissolved in Captisol® or a similar suitable vehicle).

  • Cisplatin (dissolved in Captisol® or saline).

  • Vehicle control (e.g., Captisol®).

3. Dosing and Administration:

  • Randomly divide mice into four groups (n=6 per group):

    • Group 1: Vehicle control (intraperitoneal injection).

    • Group 2: this compound (10 mg/kg, intraperitoneal injection).[2][3]

    • Group 3: Cisplatin (1 mg/kg, intraperitoneal injection).[2][3]

    • Group 4: this compound (10 mg/kg) and Cisplatin (1 mg/kg) combination (intraperitoneal injection).[2][3]

  • Administer injections every other day for two weeks (a total of 6 doses).[2]

4. Sample Collection:

  • On day 3 after the final dose, perform necropsy.

  • Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation.

  • Collect urine directly from the bladder.

  • Harvest kidneys for histopathological analysis.

B. Measurement of Renal Function Biomarkers

1. Plasma Creatinine Assay:

  • Principle: Enzymatic or HPLC-based methods are recommended for accurate measurement in mice.[2]

  • Protocol (Enzymatic Method):

    • Collect plasma and store at -80°C until analysis.

    • Use a commercially available enzymatic creatinine assay kit.

    • Follow the manufacturer's instructions for the preparation of reagents, standards, and samples.

    • Typically, the assay involves the conversion of creatinine to a detectable product, measured colorimetrically or fluorometrically.

2. Blood Urea (B33335) Nitrogen (BUN) Assay:

  • Principle: Colorimetric assay based on the urease reaction.

  • Protocol:

    • Use a commercial BUN colorimetric detection kit.

    • Dilute plasma samples as recommended by the kit manufacturer (e.g., 1:10 to 1:20).

    • Prepare a standard curve using the provided urea standards.

    • Add reagents to standards and samples in a 96-well plate.

    • Incubate at room temperature and measure the absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate BUN concentration based on the standard curve.

3. Symmetric Dimethylarginine (SDMA) Assay:

  • Principle: Competitive ELISA or LC-MS/MS.

  • Protocol (ELISA):

    • Use a commercially available mouse SDMA ELISA kit.

    • Prepare plasma samples and standards according to the kit's instructions.

    • The assay typically involves a competitive binding process between SDMA in the sample and a labeled SDMA conjugate for a limited number of antibody binding sites on the microplate.

    • After incubation and washing steps, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of SDMA in the sample.

4. Urine Neutrophil Gelatinase-Associated Lipocalin (NGAL) Assay:

  • Principle: Sandwich ELISA.

  • Protocol:

    • Use a mouse NGAL ELISA kit.

    • Collect urine and centrifuge to remove debris. Store at -80°C.

    • Dilute urine samples as required.

    • Add standards and samples to the antibody-coated microplate.

    • Follow the kit's procedure for the addition of detection antibody, enzyme conjugate, and substrate.

    • Measure the absorbance and calculate the NGAL concentration from the standard curve.

5. Urine Albumin-to-Creatinine Ratio (ACR):

  • Principle: Measurement of both albumin and creatinine in a spot urine sample to normalize for urine concentration.

  • Protocol:

    • Urine Albumin: Use a mouse albumin ELISA kit.

    • Urine Creatinine: Use a creatinine assay kit (enzymatic or colorimetric).

    • Follow the respective kit protocols for each measurement.

    • Calculate the ACR by dividing the albumin concentration (in µg/mL) by the creatinine concentration (in mg/mL).

C. Histopathological Analysis of Kidney Tissue

1. Tissue Processing:

  • Fix one kidney in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm sections and mount on glass slides.

2. Staining:

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Periodic acid-Schiff (PAS) staining can also be used to visualize basement membranes and brush borders.

3. Histopathological Scoring of Acute Tubular Injury:

  • Principle: A semi-quantitative scoring system is used to assess the degree of renal tubular injury.

  • Scoring Criteria: [7][8][9][10]

    • 0: Normal histology.

    • 1 (Mild): Focal tubular epithelial cell swelling, vacuolization, and/or isolated cell necrosis.

    • 2 (Moderate): More widespread tubular degeneration, necrosis, and loss of brush border. Presence of granular casts in tubular lumens.

    • 3 (Severe): Extensive tubular necrosis, sloughing of epithelial cells, and dense cast formation. Dilation of tubules.

  • Evaluate multiple fields of view from the cortex and outer medulla of each kidney section and assign an average score.

V. Signaling Pathways in this compound-Cisplatin Nephrotoxicity

The nephrotoxicity induced by the combination of this compound and cisplatin is believed to be mediated through a synergistic increase in oxidative stress and apoptosis in renal tubular epithelial cells.[2][4][11]

G cluster_0 Intracellular Events cluster_1 Downstream Effects cluster_2 Pathological Outcome This compound This compound renal_cell Renal Tubular Epithelial Cell This compound->renal_cell cisplatin Cisplatin cisplatin->renal_cell ros Increased Reactive Oxygen Species (ROS) renal_cell->ros mito_dys Mitochondrial Dysfunction ros->mito_dys dna_damage DNA Damage ros->dna_damage inflammation Inflammation ros->inflammation apoptosis Apoptosis mito_dys->apoptosis dna_damage->apoptosis aki Acute Kidney Injury (AKI) - Tubular Degeneration - Necrosis - Cast Formation apoptosis->aki inflammation->aki

Figure 2: Proposed Signaling Pathway of this compound-Cisplatin Induced Nephrotoxicity.

This pathway highlights the central role of reactive oxygen species (ROS) in initiating a cascade of events including mitochondrial dysfunction and DNA damage, ultimately leading to apoptosis and inflammation within the renal tubules, culminating in acute kidney injury.[11][12][13]

VI. Conclusion

The animal model and protocols described herein provide a robust framework for investigating this compound-induced nephrotoxicity. By utilizing a combination of in vivo experiments, biomarker analysis, and histopathology, researchers can effectively evaluate the mechanisms of kidney damage and assess the efficacy of potential renoprotective agents. The detailed methodologies and summarized data serve as a valuable resource for scientists in the fields of pharmacology, toxicology, and drug development.

References

Quantifying Pemetrexed Polyglutamylation in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent widely used in the treatment of non-small cell lung cancer (NSCLC) and mesothelioma.[1][2] Its mechanism of action relies on the inhibition of several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, ultimately disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[3][4] A critical step in the activation and retention of this compound within tumor cells is its conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5][6] These polyglutamated metabolites are more potent inhibitors of the target enzymes and are retained intracellularly for longer periods, leading to sustained cytotoxic effects.[6]

The extent of this compound polyglutamylation can vary significantly between different cancer cell lines and tumors, influencing their sensitivity to the drug.[5] Therefore, accurate quantification of intracellular this compound and its polyglutamated forms (PMTX-PGs) in cell lysates is crucial for preclinical drug development, mechanism of action studies, and potentially for predicting clinical response. This document provides detailed application notes and protocols for the quantification of this compound polyglutamylation in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Metabolism and Mechanism of Action

This compound is transported into cancer cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[7] Once inside the cell, FPGS sequentially adds glutamate (B1630785) residues to this compound, forming a series of polyglutamated derivatives (PMTX-PGn, where n is the number of added glutamate moieties). These polyglutamated forms exhibit enhanced inhibitory activity against key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][7] The inhibition of these enzymes leads to the depletion of nucleotide pools, resulting in cell cycle arrest and apoptosis. The intracellular accumulation of this compound polyglutamates is counteracted by the action of γ-glutamyl hydrolase (GGH), which removes the glutamate residues.[7]

Pemetrexed_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_nucleotide Nucleotide Synthesis Pemetrexed_ext This compound RFC RFC / PCFT Pemetrexed_ext->RFC Transport Pemetrexed_int This compound FPGS FPGS Pemetrexed_int->FPGS PMTX_PG This compound Polyglutamates GGH GGH PMTX_PG->GGH TS Thymidylate Synthase (TS) PMTX_PG->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) PMTX_PG->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) PMTX_PG->GARFT Inhibition FPGS->PMTX_PG Polyglutamylation GGH->Pemetrexed_int Deglutamylation DNA_RNA DNA & RNA Synthesis Apoptosis Apoptosis DNA_RNA->Apoptosis Disruption leads to RFC->Pemetrexed_int

This compound uptake, polyglutamylation, and mechanism of action.

Quantitative Data Presentation

The following table summarizes representative quantitative data for this compound polyglutamylation in the H2122 non-small cell lung cancer cell line. This data is intended to serve as a reference for expected intracellular concentrations.

AnalytePeak Concentration (pmol/10^6 cells)Time to Peak (hours)
This compound-Glu59.97.5
This compound-Glu65.712.5
Data derived from a study on H2122 cells exposed to 30 µM this compound for 4 hours, followed by a drug-free period.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound and its polyglutamated forms in cell lysates. The method is adapted from established protocols for intracellular antifolate analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture & this compound Treatment harvesting 2. Cell Harvesting & Washing cell_culture->harvesting lysis 3. Cell Lysis harvesting->lysis precipitation 4. Protein Precipitation lysis->precipitation supernatant 5. Supernatant Collection precipitation->supernatant injection 6. Injection into LC-MS/MS supernatant->injection separation 7. Chromatographic Separation injection->separation detection 8. Mass Spectrometric Detection separation->detection quantification 9. Quantification using Calibration Curve detection->quantification normalization 10. Normalization to Cell Number or Protein Content quantification->normalization

Workflow for quantifying this compound polyglutamylation in cell lysates.
Materials and Reagents

  • This compound and its polyglutamated standards (PMTX-PG1, PMTX-PG2, etc.)

  • Stable isotope-labeled internal standards (e.g., [¹³C₅, ¹⁵N₁]-labeled this compound polyglutamates)

  • Cancer cell line of interest (e.g., A549, H460, PC9)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water, ice-cold

  • Perchloric acid (PCA), ~10% (v/v), ice-cold

  • RIPA buffer (or other suitable lysis buffer)

  • γ-glutamylhydrolase inhibitor (e.g., DON)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) bicarbonate

  • Methanol, LC-MS grade

  • BCA Protein Assay Kit

Equipment
  • Cell culture incubator

  • Laminar flow hood

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Sonicator (optional)

  • Ultra-high performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase)

Experimental Procedure

3.1. Cell Culture and Treatment

  • Seed the cancer cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Treat the cells with the desired concentration of this compound for a specified duration. Include untreated control wells.

3.2. Cell Harvesting and Washing

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS to remove any extracellular drug.

  • For adherent cells, detach them using a cell scraper in a minimal volume of ice-cold PBS. For suspension cells, directly collect them by centrifugation.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

3.3. Cell Lysis and Protein Precipitation

  • Resuspend the cell pellet in a known volume of ice-cold deionized water (e.g., 200 µL per 10^6 cells) to induce hypotonic lysis.

  • Alternatively, for a more robust lysis, resuspend the cell pellet in RIPA buffer containing a γ-glutamylhydrolase inhibitor.

  • Vortex the cell suspension vigorously for 30 seconds and/or sonicate on ice.

  • Add an equal volume of ice-cold 10% perchloric acid to the cell lysate to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

3.4. Sample Preparation for LC-MS/MS

  • Carefully collect the supernatant, which contains this compound and its polyglutamated forms.

  • Spike the supernatant with the internal standard solution.

  • The sample is now ready for injection into the LC-MS/MS system. If not analyzed immediately, store at -80°C.

3.5. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 10.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to separate this compound and its polyglutamates.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on sensitivity for the analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification of specific precursor-to-product ion transitions for each analyte and internal standard.

3.6. Data Analysis

  • Construct a calibration curve for each analyte using the prepared standards.

  • Quantify the concentration of this compound and each polyglutamate species in the cell lysates based on the peak area ratios of the analyte to the internal standard.

  • Normalize the concentrations to the cell number (e.g., pmol/10^6 cells) or to the total protein content of the cell lysate as determined by a BCA assay.

Summary and Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound polyglutamylation in cancer cell lysates. Accurate measurement of intracellular this compound and its active metabolites is essential for understanding the drug's pharmacology and for the development of more effective cancer therapies. The use of LC-MS/MS provides the necessary sensitivity and specificity for this application. By following the detailed methodologies, researchers can obtain reliable and reproducible data to advance their studies in cancer research and drug development.

References

Application Notes and Protocols for Establishing Pemetrexed-Resistant NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pemetrexed is a multi-targeted antifolate drug widely used in the treatment of non-squamous non-small cell lung cancer (NSCLC).[1] It primarily functions by inhibiting thymidylate synthase (TS), a crucial enzyme in the synthesis of DNA.[1] However, the development of resistance to this compound is a significant clinical obstacle, limiting its long-term effectiveness.[2] The establishment of this compound-resistant NSCLC cell lines in vitro is a critical step for elucidating the molecular mechanisms underlying this resistance and for the preclinical assessment of novel therapeutic strategies designed to overcome it.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation and characterization of this compound-resistant NSCLC cell lines. The protocols detailed herein utilize common NSCLC cell lines, such as A549 and PC-9, as illustrative examples.

Key Mechanisms of this compound Resistance

Acquired resistance to this compound is a multifactorial process. The most frequently observed mechanism is the overexpression of its primary target, thymidylate synthase (TS).[1][3] Elevated levels of TS can effectively titrate the drug, thereby diminishing its inhibitory effect.[1] Other significant mechanisms of resistance include:

  • Increased expression of dihydrofolate reductase (DHFR): DHFR is another target of this compound and is involved in folate metabolism.[1][4]

  • Altered expression of folate transporters: Reduced expression of the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is responsible for transporting this compound into the cell, can limit drug uptake.[5][6][7]

  • Changes in folylpoly-γ-glutamate synthetase (FPGS) activity: FPGS mediates the polyglutamation of this compound, a process that traps the drug intracellularly and potentiates its inhibitory activity. Decreased FPGS activity leads to lower intracellular drug concentrations.[8]

  • Activation of survival signaling pathways: The activation of pro-survival pathways, such as the PI3K/Akt pathway, can promote cell survival and proliferation in the presence of this compound.[6][7]

  • Epithelial-to-mesenchymal transition (EMT): An activated EMT program has been associated with this compound resistance in NSCLC cell lines.[8]

Data Presentation

Table 1: Comparative IC50 Values of this compound in Parental and Resistant NSCLC Cell Lines
Cell LineParental/ResistantIC50 (µM)Fold Resistance
PC-9 Parental0.080 ± 0.0053-
Resistant (PC-9/PEM)3.34 ± 0.29~42
A549 Parental1.82 ± 0.17-
Resistant (A549/PEM)>10 (Specific value varies by study)>5.5
NCI-H460 ParentalNot specified-
Resistant (NCI-H460/PMT)Significantly higher than parentalNot specified

Data compiled from multiple sources.[3][9]

Table 2: Alterations in Gene and Protein Expression Associated with this compound Resistance
Gene/ProteinChange in Resistant CellsMethod of Detection
Thymidylate Synthase (TS/TYMS) UpregulationqPCR, Western Blot
Dihydrofolate Reductase (DHFR) Upregulation (cell line dependent)qPCR, Western Blot
SLC19A1 (RFC) DownregulationqPCR
ABCB1 UpregulationqPCR, Western Blot
Phospho-Akt UpregulationWestern Blot

This table summarizes common findings; specific changes can be cell-line dependent.[3][4][5][6]

Mandatory Visualizations

cluster_0 cluster_1 This compound This compound SLC19A1 SLC19A1 (RFC) This compound->SLC19A1 Uptake Pemetrexed_in Intracellular This compound SLC19A1->Pemetrexed_in FPGS FPGS Pemetrexed_poly This compound Polyglutamates FPGS->Pemetrexed_poly Pemetrexed_in->FPGS TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR DHFR Pemetrexed_poly->DHFR Inhibition DNA_syn DNA Synthesis & Repair TS->DNA_syn DHFR->DNA_syn Resistance Resistance Mechanisms TS_up ↑ TS Expression Resistance->TS_up DHFR_up ↑ DHFR Expression Resistance->DHFR_up SLC19A1_down ↓ SLC19A1 Expression Resistance->SLC19A1_down FPGS_down ↓ FPGS Activity Resistance->FPGS_down Akt_act ↑ Akt Activation Resistance->Akt_act start Start: Parental NSCLC Cell Line Culture ic50_initial Determine Initial IC50 (Protocol I) start->ic50_initial resistance_induction Induce Resistance: Continuous exposure to escalating this compound doses (Protocol II) ic50_initial->resistance_induction monitor Monitor Cell Proliferation and Morphology resistance_induction->monitor dose_increase Stepwise Increase of This compound Concentration monitor->dose_increase Growth recovers stable_culture Establish Stable Resistant Cell Line monitor->stable_culture Cells proliferate at high dose dose_increase->monitor cryopreserve Cryopreserve Cell Stocks at each stage stable_culture->cryopreserve characterization Characterize Resistant Phenotype (Protocol III) stable_culture->characterization ic50_final Determine Resistant IC50 & Fold Resistance characterization->ic50_final gene_expression Analyze Gene Expression (e.g., TYMS, DHFR) (Protocol IV) characterization->gene_expression protein_expression Analyze Protein Expression (e.g., TS, p-Akt) (Protocol V) characterization->protein_expression cross_resistance Assess Cross-Resistance to other drugs characterization->cross_resistance end End: Validated this compound- Resistant Cell Line ic50_final->end gene_expression->end protein_expression->end cross_resistance->end

References

Pemetrexed Administration in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Pemetrexed in patient-derived xenograft (PDX) models, a critical preclinical tool in oncology research. This document outlines the mechanism of action of this compound, detailed protocols for its use in PDX models, and methods for evaluating its efficacy.

Introduction to this compound and PDX Models

This compound is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, ultimately disrupting DNA and RNA synthesis in cancer cells. It is a standard-of-care chemotherapy for non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.

Patient-derived xenograft (PDX) models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse.[1] These models are highly valued in preclinical research as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering a more predictive platform for evaluating anti-cancer therapies compared to traditional cell line-derived xenografts.[2][3]

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by inhibiting three key enzymes in the folate metabolic pathway:

  • Thymidylate Synthase (TS): Crucial for the synthesis of thymidine, a necessary component of DNA.

  • Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Both are involved in the de novo purine synthesis pathway.[4]

By inhibiting these enzymes, this compound depletes the cellular pools of nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[5]

G

Data Presentation: this compound Dosing in Preclinical Models

The following tables summarize quantitative data from preclinical studies on this compound administration in mouse models. It is important to note that optimal dosing can vary depending on the PDX model, tumor type, and experimental goals.

Table 1: this compound Monotherapy Dosing Regimens
Dose (mg/kg)Route of AdministrationDosing ScheduleMouse ModelTumor TypeReference
10Intraperitoneal (IP)Every other day for 2 weeks (3x/week)Male miceNot specified (nephrotoxicity study)[6]
150Not specifiedTwice a weekOrthotopic NSCLC xenograftLung Adenocarcinoma (A549 cells)[7]
200Intravenous (IV)Single dose or two doses (day 3 and 10)Non-tumor bearing and medulloblastoma modelsMedulloblastoma[5]
Table 2: this compound Combination Therapy Dosing Regimens
This compound Dose (mg/kg)Combination Agent(s) & DoseRoute of AdministrationDosing ScheduleMouse ModelTumor TypeReference
10Cisplatin (1 mg/kg)Intraperitoneal (IP)Every other day for 2 weeks (3x/week)Male miceNot specified (nephrotoxicity study)[6]
2.1Folic Acid NanoformulationIntravenous (IV)Three times over 3 daysBALB/c miceColorectal Cancer (CT26 cells)[7]

Note on Dose Conversion: The standard clinical dose of this compound is 500 mg/m². Converting this to a mouse equivalent dose (mg/kg) requires allometric scaling. A common conversion factor from human to mouse is to divide the human mg/m² dose by 12.3, resulting in an approximate mouse dose of 40.65 mg/kg. However, empirical dose-finding studies in specific PDX models are recommended.

Experimental Protocols

The following protocols provide a general framework for this compound administration in PDX models. All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

PDX Model Establishment and Cohort Formation
  • Tumor Implantation: Surgically resected human tumor tissue is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid, NSG).

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once tumors reach a sufficient size (e.g., 1000-1500 mm³), they are excised and can be passaged into subsequent cohorts of mice for expansion.

  • Cohort Randomization: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

G Patient Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice Patient->Implantation P0 Passage 0 (P0) Tumor Growth Implantation->P0 Passaging Tumor Excision and Passaging P0->Passaging P1 Passage 1 (P1) Tumor Expansion Passaging->P1 Randomization Randomization of Mice (Tumor Volume ~150 mm³) P1->Randomization Treatment Treatment Initiation (this compound vs. Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2-3x/week) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

This compound Formulation and Administration
  • Reconstitution: this compound for injection is typically a lyophilized powder. Reconstitute the powder with 0.9% Sodium Chloride Injection to the desired stock concentration as per the manufacturer's instructions. The resulting solution should be clear and colorless to yellow or green-yellow.[6]

  • Dilution: Further dilute the reconstituted this compound solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection.

  • Administration Route: this compound can be administered via intravenous (IV) or intraperitoneal (IP) injection. The choice of route may depend on the experimental design and the specific PDX model.

  • Vitamin Supplementation: To mitigate the toxicity of this compound, particularly myelosuppression, it is common practice in clinical settings to administer folic acid and vitamin B12.[8] While not always reported in preclinical studies, researchers may consider a similar supplementation regimen in mice, which would need to be optimized for the animal model.

  • Dexamethasone (B1670325) Premedication: In clinical use, dexamethasone is given to reduce the incidence and severity of skin reactions.[8] This may also be considered in PDX studies, particularly if skin toxicity is observed.

Efficacy Evaluation
  • Tumor Volume Measurement: Monitor tumor volume in both the treatment and control groups throughout the study.

  • Body Weight and Animal Health: Record the body weight of each mouse at the time of tumor measurement. Monitor the general health of the animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. A weight loss of more than 15-20% may necessitate a dose reduction or cessation of treatment.[9]

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as a percentage:

    • % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

  • Other Metrics: Other efficacy metrics can include the time to tumor doubling, tumor regression, and survival analysis.

G cluster_input Input Data cluster_analysis Efficacy & Toxicity Analysis cluster_output Study Outcome Tumor_Volume Tumor Volume Measurements TGI Tumor Growth Inhibition (TGI) Tumor_Volume->TGI Regression Tumor Regression Tumor_Volume->Regression Survival Survival Analysis Tumor_Volume->Survival Body_Weight Body Weight Measurements Toxicity Toxicity Assessment (Weight Loss, Clinical Signs) Body_Weight->Toxicity Efficacy_Conclusion Conclusion on This compound Efficacy TGI->Efficacy_Conclusion Regression->Efficacy_Conclusion Survival->Efficacy_Conclusion Toxicity->Efficacy_Conclusion

Conclusion

The use of this compound in PDX models provides a powerful platform for preclinical evaluation of its anti-tumor activity in a system that closely mirrors human cancer. By following standardized protocols for model establishment, drug administration, and efficacy assessment, researchers can generate robust and clinically relevant data to inform the development of novel cancer therapies. Careful consideration of dosing, administration route, and supportive care measures will enhance the reproducibility and translational value of these studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pemetrexed Resistance in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with pemetrexed resistance in non-small cell lung cancer (NSCLC) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antifolate drug that primarily targets thymidylate synthase (TYMS), a key enzyme in the synthesis of thymidine, which is essential for DNA replication.[1][2][3] By inhibiting TYMS, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[4][5][6]

Q2: What are the common mechanisms of acquired resistance to this compound in NSCLC cell lines?

Several mechanisms contribute to this compound resistance. These can be broadly categorized as:

  • Target-related alterations: Increased expression or amplification of the TYMS gene is a primary mechanism of resistance.[1][2][3][4]

  • Reduced drug uptake and retention: Decreased expression of the solute carrier family 19 member 1 (SLC19A1), a folate transporter responsible for this compound uptake, can lead to resistance.[1][2] Additionally, defective polyglutamylation, a process that traps the drug inside the cell, can reduce its efficacy.[4][5]

  • Activation of bypass signaling pathways: Upregulation of survival pathways, such as the PI3K/Akt pathway, can confer resistance to this compound-induced apoptosis.[1][2] In EGFR-mutated NSCLC cells, resistance to this compound can be associated with EGFR-independent Akt activation.[1][2]

  • Enhanced DNA repair: Increased activity of DNA repair mechanisms can counteract the DNA damage induced by this compound.[4]

  • Cancer Stem Cells (CSCs) and Epithelial-to-Mesenchymal Transition (EMT): The presence of a cancer stem cell-like population and the activation of EMT have been linked to this compound resistance.[4][7][8] The BMI1/Sp1/TS axis has been identified as a key pathway in this process.[7][8]

Q3: How can I establish a this compound-resistant NSCLC cell line in the lab?

This compound-resistant cell lines can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over an extended period.[5][9][10] The process typically involves:

  • Determining the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line.

  • Culturing the cells in a medium containing a low concentration of this compound (e.g., below the IC50).

  • Gradually increasing the this compound concentration in the culture medium as the cells adapt and resume proliferation.

  • Periodically assessing the IC50 of the cell population to monitor the development of resistance.

  • Once a significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results when determining this compound IC50.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding. Calibrate your pipetting technique and use a multichannel pipette for consistency. Always visually inspect the wells after seeding to confirm even cell distribution.

  • Possible Cause 2: Edge effects in the microplate.

    • Troubleshooting Tip: Avoid using the outermost wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: this compound degradation.

    • Troubleshooting Tip: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

Problem 2: Difficulty in detecting changes in TYMS protein expression by Western blot in resistant cells.

  • Possible Cause 1: Low protein abundance.

    • Troubleshooting Tip: Increase the amount of protein loaded onto the gel. Use a sensitive chemiluminescent substrate. Consider using a positive control, such as a cell line known to overexpress TYMS.

  • Possible Cause 2: Poor antibody quality.

    • Troubleshooting Tip: Use a validated antibody specific for TYMS. Check the antibody datasheet for recommended applications and dilutions. Test different antibody concentrations to optimize the signal-to-noise ratio.

  • Possible Cause 3: Inefficient protein extraction.

    • Troubleshooting Tip: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or mechanical disruption.

Problem 3: My this compound-resistant cell line shows cross-resistance to other chemotherapeutic agents.

  • Possible Cause 1: Upregulation of multidrug resistance (MDR) transporters.

    • Troubleshooting Tip: Investigate the expression of ABC transporters like ABCG2 (BCRP) and ABCC family members, which can efflux a broad range of drugs. Use qPCR or Western blotting to assess their expression levels.

  • Possible Cause 2: Activation of general cell survival pathways.

    • Troubleshooting Tip: Analyze key survival signaling pathways such as PI3K/Akt and MAPK/ERK. Phospho-specific antibodies can be used in Western blotting to assess the activation status of these pathways.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Parental and Resistant NSCLC Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
PC-9~0.1>10>100
A549~0.5>10>20
H1355~1.0Not ReportedNot Applicable

Data is approximate and compiled from various sources. Actual IC50 values may vary depending on experimental conditions.[2][7]

Table 2: Gene Expression Changes Associated with this compound Resistance

GeneChange in Resistant CellsFunctionReference
TYMSUpregulatedThis compound Target[1][2]
SLC19A1DownregulatedDrug Uptake[1][2]
BMI1UpregulatedCancer Stemness, EMT[7][8]
SP1UpregulatedTranscription Factor for TYMS[7]
ZEB1UpregulatedEMT Marker[7]
SNAIL1UpregulatedEMT Marker[7]

Detailed Experimental Protocols

1. Establishment of a this compound-Resistant NSCLC Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to the drug.[9][10]

  • Materials:

    • Parental NSCLC cell line (e.g., A549, PC-9)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • Cell counting solution (e.g., Trypan blue)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or WST-8).

    • Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.

    • Initially, a significant number of cells will die. Monitor the culture closely and replace the medium with fresh this compound-containing medium every 3-4 days.

    • When the surviving cells start to proliferate and reach 70-80% confluency, subculture them.

    • Once the cells are stably growing in the initial this compound concentration, gradually increase the drug concentration in a stepwise manner (e.g., by 1.5 to 2-fold).

    • Repeat the process of gradual dose escalation. This entire process can take several months.

    • Periodically determine the IC50 of the cell population to track the development of resistance.

    • A resistant cell line is considered established when its IC50 is significantly higher (e.g., >10-fold) than the parental line.

    • The established resistant cell line should be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.

2. Cell Viability Assay (WST-8)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[5]

  • Materials:

    • NSCLC cell lines (parental and resistant)

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound

    • WST-8 reagent (e.g., CCK-8)

    • Microplate reader

  • Procedure:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in the complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include wells with medium only (blank) and cells with drug-free medium (control).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

3. Western Blot Analysis for TYMS and p-Akt

This protocol is for detecting the expression levels of total TYMS and phosphorylated Akt (a marker of PI3K/Akt pathway activation).[1][5]

  • Materials:

    • Parental and this compound-resistant NSCLC cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-TYMS, anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer on ice.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Pemetrexed_Resistance_Mechanisms cluster_extracellular Extracellular cluster_cell NSCLC Cell cluster_resistance Resistance Mechanisms Pemetrexed_ext This compound SLC19A1 SLC19A1 (Folate Transporter) Pemetrexed_ext->SLC19A1 Uptake Pemetrexed_int This compound FPGS FPGS Pemetrexed_int->FPGS Polyglutamated_PEM Polyglutamated This compound TYMS TYMS Polyglutamated_PEM->TYMS Inhibition DHFR DHFR Polyglutamated_PEM->DHFR Inhibition GARFT GARFT Polyglutamated_PEM->GARFT Inhibition SLC19A1->Pemetrexed_int FPGS->Polyglutamated_PEM Polyglutamylation DNA_Synthesis DNA Synthesis TYMS->DNA_Synthesis Required for DHFR->DNA_Synthesis Required for GARFT->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to R_SLC19A1 Decreased SLC19A1 Expression R_SLC19A1->SLC19A1 Downregulates R_FPGS Defective FPGS Activity R_FPGS->FPGS Inhibits R_TYMS Increased TYMS Expression R_TYMS->TYMS Upregulates R_PI3K_Akt PI3K/Akt Pathway Activation R_PI3K_Akt->Apoptosis Inhibits R_EMT_CSC EMT / Cancer Stem Cells (e.g., BMI1 high) R_EMT_CSC->Apoptosis Inhibits

Caption: Key mechanisms of this compound action and resistance in NSCLC cells.

experimental_workflow start Parental NSCLC Cell Line step1 Continuous Exposure to Increasing this compound Concentrations start->step1 step2 Establish this compound- Resistant Cell Line step1->step2 step3a Cell Viability Assay (e.g., WST-8) Determine IC50 step2->step3a step3b Molecular Analysis of Resistant Cells step2->step3b step4 Compare Parental vs. Resistant step3a->step4 step3b->step4 step5a Western Blot (TYMS, p-Akt, etc.) step4->step5a step5b qPCR (TYMS, SLC19A1, etc.) step4->step5b step6 Investigate Strategies to Overcome Resistance (e.g., Combination Therapy) step5a->step6 step5b->step6

Caption: Workflow for studying this compound resistance in NSCLC cell lines.

BMI1_Pathway BMI1 BMI1 SP1 SP1 BMI1->SP1 Upregulates EMT EMT (Snail1, ZEB1) BMI1->EMT Induces CSC Cancer Stemness BMI1->CSC Enhances TYMS TYMS SP1->TYMS Increases Transcription Resistance This compound Resistance TYMS->Resistance Contributes to EMT->Resistance Contributes to CSC->Resistance Contributes to

Caption: The BMI1-mediated signaling pathway in this compound resistance.

References

Impact of high folate media on Pemetrexed IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Pemetrexed IC50 values, with a specific focus on the influence of cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound IC50 values are significantly higher than expected. What is a common cause for this?

A1: A primary reason for unexpectedly high this compound IC50 values is the folate concentration in your cell culture medium.[1] this compound is an antifolate drug, and its activity is competitively inhibited by folates present in the medium.[1] Standard media like RPMI-1640 contain high levels of folic acid, which can compete with this compound for cellular uptake and binding to its target enzymes, thereby masking its true potency.[2]

Troubleshooting Steps:

  • Assess Media Folate Concentration: Review the formulation of your cell culture medium. Media such as DMEM can contain significantly higher concentrations of folic acid compared to others like RPMI 1640, which can lead to higher IC50 values.[3]

  • Switch to Low-Folate Medium: For this compound sensitivity assays, it is highly recommended to use a folate-deficient or low-folate medium to minimize competitive inhibition.[1]

  • Pre-incubation in Low-Folate Medium: Before drug treatment, wash the cells with PBS and switch to a low-folate medium for a period to deplete intracellular folate stores.[1]

Q2: We observe significant variability in this compound IC50 values between experiments. What could be the source of this inconsistency?

A2: Inconsistent IC50 values for this compound often stem from variability in cell culture conditions and assay protocols.

Troubleshooting Steps:

  • Standardize Cell Culture Medium: Ensure the same medium formulation and lot are used for all experiments to maintain consistent folate levels.[1]

  • Consistent Cell Seeding and Passage Number: Use cells within a consistent and low passage number range, and ensure accurate and uniform cell seeding density across all wells.[1]

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can alter cellular metabolism and drug response.[1]

  • This compound Preparation and Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot and store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.[1]

  • Consistent Incubation Time: The duration of drug exposure significantly impacts the IC50 value. A 72-hour incubation is common for this compound assays. Ensure the incubation time is consistent across all experiments.[1]

Q3: How does the cellular uptake and metabolism of this compound influence its efficacy in relation to folate levels?

A3: this compound enters the cell via the reduced folate carrier (RFC).[1] Once inside, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[1] This polyglutamation is crucial as it traps the drug inside the cell and increases its inhibitory activity against its target enzymes.[1] High levels of intracellular folates can inhibit the activity of FPGS, leading to reduced polyglutamation of this compound and consequently, decreased cytotoxic effect.[4]

Data Presentation

The concentration of folate in the cell culture medium has a substantial impact on the apparent IC50 value of this compound. As the extracellular folate concentration increases, a higher concentration of this compound is required to achieve 50% inhibition of cell growth.

Table 1: Effect of Extracellular 5-Formyltetrahydrofolate (a Folate Source) on this compound IC50 in A549 Lung Cancer Cells

5-Formyltetrahydrofolate ConcentrationEstimated this compound IC50
1.6 nM~10 nM
4 nM~15 nM
10 nM~25 nM
25 nM~40 nM
62.5 nM~70 nM

Data in this table are estimated from graphical representations in the cited literature and are intended for illustrative purposes.[4]

Experimental Protocols

Protocol for Determining this compound IC50 using MTT Assay

This protocol outlines the key steps for assessing the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • Parental cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Folate-deficient cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well sterile culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in your standard complete medium until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Resuspend the cells in fresh, folate-deficient medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in the folate-deficient medium at 2X the final desired concentrations.

    • Gently aspirate the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (untreated control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Pemetrexed_MoA cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_synthesis Nucleotide Synthesis Pemetrexed_ext This compound RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Uptake Folate_ext Folate Folate_ext->RFC Uptake (Competition) Pemetrexed_int This compound RFC->Pemetrexed_int Folate_int Folate RFC->Folate_int FPGS FPGS Pemetrexed_int->FPGS Folate_int->FPGS Inhibition Pemetrexed_poly This compound (Polyglutamated) FPGS->Pemetrexed_poly Folate_poly Folate (Polyglutamated) FPGS->Folate_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition DNA_RNA DNA/RNA Synthesis Apoptosis Cell Death DNA_RNA->Apoptosis Inhibition leads to

Caption: this compound mechanism of action and folate competition.

IC50_Workflow start Start culture_cells Culture Adherent Cells in Standard Medium start->culture_cells prepare_cells Trypsinize and Resuspend Cells in Low-Folate Medium culture_cells->prepare_cells seed_plate Seed Cells in 96-Well Plate prepare_cells->seed_plate incubate_attach Incubate Overnight for Attachment seed_plate->incubate_attach treat_cells Add this compound to Cells incubate_attach->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells incubate_drug Incubate for 72 Hours treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals with DMSO incubate_mtt->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for this compound IC50 determination.

References

Pemetrexed Instability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Pemetrexed in aqueous solutions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Troubleshooting Guide: Resolving Common this compound Solution Issues

This guide addresses specific problems you may encounter during your experiments with this compound aqueous solutions.

IssuePossible Cause(s)Recommended Solutions
Solution Discoloration (Yellowing/Browning) Oxidative Degradation: this compound is susceptible to oxidation, which is a primary cause of color change.[1]Use Antioxidants: Incorporate antioxidants like N-acetylcysteine (NAC) for chemical stability or sodium sulfite (B76179) to prevent color change.[2][3] • Deoxygenate Solutions: Purge your solvent and the headspace of your container with an inert gas such as nitrogen to minimize dissolved oxygen.[1] Aim for dissolved oxygen levels below 1 ppm and headspace oxygen below 1%.[4] • Protect from Light: Store solutions protected from light to prevent photolytic degradation.[5]
Precipitation or Particulate Formation pH Imbalance: this compound's solubility is pH-dependent, with decreased solubility at lower pH. Significant degradation is observed at a pH below 6.[1][2] Concentration Exceeds Solubility: The concentration of this compound in the solution may be too high for the given solvent or conditions.[6] Temperature Fluctuations: Changes in temperature can affect solubility.[6] Physical Instability in Storage: Microparticulates can form, especially during refrigerated storage in PVC bags for periods longer than 24 hours.[3][7]Maintain Optimal pH: Adjust and maintain the pH of the solution within the optimal range of 7.0 to 8.0.[1] • Verify Concentration Limits: Ensure your working concentration is below the solubility limit in your specific medium. For instance, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] • Controlled Dilution: When preparing dilutions, add the stock solution dropwise to the diluent while gently mixing to avoid localized high concentrations.[6] • Storage Container and Duration: For prolonged storage, consider using polyolefin containers instead of PVC. Limit refrigerated storage of diluted solutions to 24 hours to minimize particulate formation.[3][7]
Inconsistent Analytical Results (HPLC) Non-Optimized HPLC Method: The analytical method may not be stability-indicating, leading to poor separation of this compound from its degradation products.Method Optimization: Adjust the mobile phase composition, pH, column temperature, and consider using a different column chemistry (e.g., C8 instead of C18) to improve separation.[5] • Use a Validated Method: Employ a validated, stability-indicating HPLC method specifically designed for this compound and its known degradants.
Rapid Loss of this compound Concentration Chemical Degradation: This can be due to oxidation or hydrolysis, accelerated by factors like improper pH, exposure to oxygen, light, or high temperatures.[5][8]Implement Stabilization Strategies: Utilize antioxidants, maintain optimal pH (7.0-8.0), protect from light, and deoxygenate solutions as described above.[1][2] • Control Temperature: Store solutions at recommended temperatures. While refrigeration can slow degradation, be mindful of potential precipitation with prolonged storage.[3][7]

Frequently Asked Questions (FAQs)

Chemical Stability

Q1: What are the primary degradation pathways of this compound in aqueous solutions?

A1: this compound primarily degrades through two main pathways: oxidation and hydrolysis.[5][8] Oxidation is often the dominant degradation mechanism in aqueous solutions, leading to the formation of several degradation products.[2] Hydrolysis can also occur, particularly under acidic or alkaline conditions.[2]

Q2: What are the major degradation products of this compound?

A2: Forced degradation studies have identified several key degradation products. The main oxidative degradants include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[2][9] Under acidic conditions, hydrolysis can lead to the formation of des-glutamate and glutamic acid.[2][9]

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is highly dependent on pH. A pH range of 7.0 to 8.0 is considered optimal for stability.[1] Significant degradation has been observed at a pH below 6.[2] The reconstituted commercial product, Alimta®, has a pH between 6.6 and 7.8.[10]

Q4: What is the effect of temperature on this compound stability?

A4: Elevated temperatures accelerate the degradation of this compound.[8] While refrigeration (2-8°C) can improve chemical stability for extended periods, it may lead to the formation of microparticulates, especially in PVC bags.[3][7]

Q5: How can I minimize oxidative degradation of this compound?

A5: To minimize oxidation, it is crucial to reduce the exposure of the solution to oxygen. This can be achieved by:

  • Using Antioxidants: N-acetylcysteine (NAC) has been shown to be effective in preventing chemical degradation, while sodium sulfite is effective at preventing color change.[2][3]

  • Inert Gas Purging: Purging the solution and the container's headspace with an inert gas like nitrogen can significantly reduce dissolved oxygen levels.[1] Studies suggest maintaining dissolved oxygen below 1 ppm and headspace oxygen below 1% for improved stability.[4]

Physical Stability

Q6: I've observed a precipitate in my this compound solution after preparing it for cell culture. What should I do?

A6: Precipitation can occur for several reasons, including exceeding the solubility limit, improper pH of the media, or localized high concentrations during dilution.[6] To troubleshoot this:

  • Ensure the final concentration in your cell culture medium is below this compound's solubility limit.

  • Verify that the pH of your final solution is within the optimal range (7.0-8.0).

  • Add the this compound stock solution to the medium slowly and with gentle agitation.

  • Consider preparing fresh solutions for each experiment to avoid issues related to long-term storage.

Q7: Is it normal to see particulate matter in refrigerated this compound solutions?

A7: The formation of microparticulates has been reported in this compound solutions, particularly when stored in PVC bags at refrigerated temperatures for more than 24 hours.[3][7] While the solution may remain chemically stable, this physical instability is a concern. To mitigate this, limit refrigerated storage of diluted solutions to 24 hours or consider using polyolefin containers.[3][7][9]

Data Presentation

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendationsReferences
pH Highly pH-dependent; significant degradation below pH 6.Maintain pH between 7.0 and 8.0.[1][2]
Oxygen Major degradation pathway is oxidation.Purge with nitrogen; use antioxidants (NAC, sodium sulfite).[1][2][4]
Temperature Higher temperatures accelerate degradation.Store at recommended temperatures; be aware of precipitation risk with prolonged refrigeration.[3][7][8]
Light Can induce photolytic degradation.Protect solutions from light.[5]
Concentration Higher concentrations can improve stability to a certain extent.An increase from 12.5 to 50 mg/mL has shown increased stability.[2]
Storage Container PVC bags can lead to microparticulate formation with refrigerated storage.Use polyolefin containers for longer storage.[3][7][9]

Table 2: Stability of this compound Solutions under Different Storage Conditions

Concentration & DiluentStorage ContainerTemperatureDurationStability FindingsReferences
2, 10, and 20 mg/mL in 5% Dextrose or 0.9% NaClPVC bags23°C (Room Temp)2 daysChemically stable.[7]
2, 10, and 20 mg/mL in 5% Dextrose or 0.9% NaClPVC bags4°C (Refrigerated)31 daysChemically stable, but significant microparticulate formation after 24 hours.[7]
25 mg/mL in 0.9% NaClPolypropylene syringes23°C (Room Temp)2 daysPhysically and chemically stable.[11]
25 mg/mL in 0.9% NaClPolypropylene syringes4°C (Refrigerated)31 daysPhysically and chemically stable.[11]
2 and 13.5 mg/mL in 0.9% NaClViaflo infusion bags2-8°C21 daysDeemed appropriate shelf life based on increase in related substances.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of this compound disodium (B8443419) powder in a sterile container.

  • Solvent Selection: For a concentrated stock solution, use a suitable solvent such as DMSO. The solubility of this compound disodium in DMSO is up to 100 mM.[6] For direct use or intermediate dilutions, preservative-free 0.9% Sodium Chloride Injection or a suitable buffer can be used.

  • Dissolution: Add the calculated volume of solvent to the this compound powder. Vortex or gently warm the solution (if using DMSO) to ensure complete dissolution. The solution should be clear.

  • Sterilization: If required for cell culture experiments, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation, which is essential for developing and validating stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.2 N HCl and incubate at room temperature for up to 80 hours.[13] Before analysis, neutralize with an equivalent amount of 0.2 N NaOH.

    • Base Hydrolysis: Mix the working solution with an equal volume of 0.2 N NaOH and incubate at room temperature for up to 60 hours.[13] Neutralize with an equivalent amount of 0.2 N HCl before analysis.

    • Oxidative Degradation: Mix the working solution with an equal volume of 0.5% H₂O₂ and incubate at room temperature for up to 7 hours.[13]

    • Thermal Degradation: Reflux the working solution at 60°C for a specified period, taking samples at various time points.[13]

    • Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[13]

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.[13]

Protocol 3: Stability-Indicating HPLC Method for this compound

This is a general guideline for an HPLC method. Optimization will likely be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[14]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled at a specific temperature (e.g., 30°C) for reproducibility.

  • Detection: UV detection at a suitable wavelength (e.g., 223 nm or 225 nm).[14][15]

  • Injection Volume: Typically 10-20 µL.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and the separation of its degradation products.

Mandatory Visualizations

Pemetrexed_Signaling_Pathway cluster_targets Enzyme Inhibition cluster_synthesis Nucleotide Synthesis Pemetrexed_ext This compound (Extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Uptake Pemetrexed_int This compound (Intracellular) RFC->Pemetrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_int->FPGS Activation Pemetrexed_poly This compound Polyglutamates FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Pyrimidine Pyrimidine Synthesis TS->Pyrimidine DHFR->Pyrimidine Purine Purine Synthesis DHFR->Purine GARFT->Purine DNA_RNA DNA & RNA Synthesis Blocked Pyrimidine->DNA_RNA Purine->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: this compound's mechanism of action and its impact on nucleotide synthesis pathways.

Experimental_Workflow_Forced_Degradation start Start prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.2N HCl, RT) stress_conditions->acid base Base Hydrolysis (0.2N NaOH, RT) stress_conditions->base oxidation Oxidation (0.5% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV Light) stress_conditions->photo neutralize Neutralize Samples (if acidic or basic) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end End analyze->end

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

Troubleshooting_Logic start This compound Solution Instability Observed issue_type What is the nature of the instability? start->issue_type color Discoloration issue_type->color Visual precipitate Precipitation issue_type->precipitate Physical potency Loss of Potency issue_type->potency Chemical check_oxidation Check for Oxidation color->check_oxidation check_ph Check pH precipitate->check_ph potency->check_oxidation Suspect Oxidation potency->check_ph Suspect Hydrolysis solution_oxidation Use Antioxidants Deoxygenate Solution Protect from Light check_oxidation->solution_oxidation Yes adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph Out of Range check_conc Check Concentration check_ph->check_conc In Range adjust_conc Lower Concentration Improve Dilution Technique check_conc->adjust_conc Too High check_storage Check Storage Conditions check_conc->check_storage OK adjust_storage Control Temperature Use Polyolefin Bags check_storage->adjust_storage Improper

Caption: A logical troubleshooting workflow for addressing this compound instability issues.

References

Technical Support Center: Optimizing Pemetrexed and Carboplatin Dosage In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Pemetrexed and Carboplatin combination therapy in your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and Carboplatin?

A1: this compound is a multi-target antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] By blocking these enzymes, this compound disrupts the synthesis of precursor molecules essential for DNA and RNA replication, leading to cell death.[1][4] Carboplatin is a platinum-based alkylating agent.[5] It forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[5][6] These crosslinks distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis.[6][7]

Q2: What are common starting dosages for this compound and Carboplatin in mouse xenograft models?

A2: Dosing can vary significantly based on the tumor model, mouse strain, and experimental goals. However, published studies provide a general starting point. For this compound, a common dose is 10 mg/kg administered intraperitoneally (i.p.) every other day.[8] For Carboplatin, doses in xenograft models can range from 25 to 75 mg/kg administered i.p. once weekly.[9] It is crucial to perform pilot toxicity studies to determine the optimal dose for your specific model.

Q3: How can I mitigate this compound-related toxicity in my animal models?

A3: Supplementation with folic acid and vitamin B12 has been shown to significantly reduce the myelosuppression and mucositis associated with this compound without compromising its anti-tumor efficacy.[2][3] This is a standard practice in clinical settings and is recommended for preclinical studies as well.[8]

Q4: What are the expected toxicities with Carboplatin in animal models, and how can they be managed?

A4: The primary dose-limiting toxicity of Carboplatin is myelosuppression, specifically neutropenia and thrombocytopenia.[9] Gastrointestinal toxicity can also occur.[10] To manage these side effects, anti-nausea medications can be administered prior to and following chemotherapy.[9] Regular monitoring of blood counts is essential to track myelosuppression.

Q5: What are some key considerations for preparing and administering these drugs?

A5: this compound is physically incompatible with diluents containing calcium, such as Lactated Ringer's solution.[11] It is recommended to reconstitute this compound in sterile 0.9% sodium chloride. For Carboplatin, it can be reconstituted with sterile saline or 5% dextrose in water.[12] For combination therapy, it is common to administer this compound followed by Carboplatin.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
High variability in tumor response Heterogeneity of the tumor model. Inconsistent drug administration.Ensure consistent tumor cell implantation technique. Use a standardized route and timing for drug administration.
Unexpectedly high toxicity or animal mortality Incorrect dosage calculation. Increased sensitivity of the animal strain. Synergistic toxicity of the combination.Re-verify all dose calculations. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model and strain. Consider staggering the administration of the two drugs.[9]
Lack of tumor response Sub-optimal dosing. Drug resistance.Increase the dose of one or both agents, guided by toxicity studies. Investigate mechanisms of resistance in your tumor model, such as the expression of target enzymes for this compound.[1]
Precipitation of this compound during preparation Use of calcium-containing diluents.Use only sterile 0.9% sodium chloride for reconstitution and dilution.[11]
Inconsistent results in cytotoxicity assays in vitro High folate content in culture medium competing with this compound.Use a low-folate or folate-free medium for the duration of the drug treatment.[13]

Quantitative Data from In Vivo Studies

Table 1: this compound and Carboplatin Dosing in Xenograft Models

Cancer TypeAnimal ModelCell LineThis compound Dose & ScheduleCarboplatin Dose & ScheduleOutcomeReference
MesotheliomaAthymic Nude MiceMSTO-211H10 mg/kg i.p. every other day for 2 weeks1 mg/kg i.p. on the same scheduleNot specified[8]
Ovarian CancerNOD.Cg-Rag1tmMomIl2rgtm1Wjl/SzJ immunodeficient female miceOV90, OV4485, etc.Not specified25, 50, and 75 mg/kg i.p. once weekly for up to 6 cyclesDose-dependent tumor growth inhibition[9]
Non-Small Cell Lung CancerXenograft immunodeficient NPG mouse modelA549-Luc50 mg/kg i.v. once a week for 2 weeksNot specified in combinationEnhanced cytotoxicity of CD8+ T cells[14]

Experimental Protocols

Detailed Methodology for a Subcutaneous Xenograft Model

  • Cell Line Preparation: Culture human mesothelioma cells (e.g., MSTO-211H) in the recommended medium in a 5% CO2 incubator. Harvest cells during the logarithmic growth phase.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Resuspend harvested cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x L x W².

  • Randomization: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound alone, Carboplatin alone, this compound + Carboplatin).

  • Drug Administration:

    • This compound: Administer at the predetermined dose (e.g., 10 mg/kg) intraperitoneally (i.p.) on the specified schedule.

    • Carboplatin: Administer at the predetermined dose (e.g., 50 mg/kg) i.p. on its schedule.

    • For combination therapy, administer this compound followed by Carboplatin.

    • Administer folic acid and vitamin B12 supplementation to mitigate this compound toxicity.

  • Efficacy Evaluation:

    • Tumor Volume Measurement: Continue to measure tumor volume throughout the study.

    • Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if significant weight loss or other signs of distress are observed. Record the date of euthanasia for survival analysis using the Kaplan-Meier method.[8]

Visualizations

Pemetrexed_Carboplatin_Signaling_Pathway cluster_this compound This compound Action cluster_Carboplatin Carboplatin Action cluster_Cellular_Response Cellular Response This compound This compound DHFR DHFR This compound->DHFR inhibits TS TS This compound->TS inhibits GARFT GARFT This compound->GARFT inhibits Pyrimidine_Synth Pyrimidine Synthesis DHFR->Pyrimidine_Synth required for TS->Pyrimidine_Synth required for Purine_Synth Purine Synthesis GARFT->Purine_Synth required for DNA_Replication DNA Replication Purine_Synth->DNA_Replication inhibits Pyrimidine_Synth->DNA_Replication inhibits Carboplatin Carboplatin DNA DNA Carboplatin->DNA binds to DNA_Adducts DNA Adducts (Crosslinks) DNA->DNA_Adducts forms DNA_Adducts->DNA_Replication inhibits Transcription Transcription DNA_Adducts->Transcription inhibits Apoptosis Apoptosis DNA_Replication->Apoptosis leads to Transcription->Apoptosis leads to

Caption: Combined signaling pathway of this compound and Carboplatin.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MSTO-211H) start->cell_culture tumor_implant Tumor Implantation (Subcutaneous) cell_culture->tumor_implant animal_prep Animal Preparation (e.g., Athymic Nude Mice) animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring (Calipers) tumor_implant->tumor_growth randomization Randomization (Tumor Volume 80-120 mm³) tumor_growth->randomization treatment Treatment Groups - Vehicle - this compound - Carboplatin - Combination randomization->treatment drug_admin Drug Administration (i.p.) treatment->drug_admin efficacy_eval Efficacy Evaluation - Tumor Volume - Survival drug_admin->efficacy_eval data_analysis Data Analysis (Kaplan-Meier) efficacy_eval->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo this compound and Carboplatin studies.

References

Technical Support Center: Mitigating Pemetrexed-Induced Nephrotoxicity in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mouse models of pemetrexed-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound is a folate antimetabolite that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), enzymes crucial for purine (B94841) and pyrimidine (B1678525) synthesis.[1][2] By inhibiting these enzymes, this compound disrupts DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cells.[1] In the kidney, this can lead to tubular and interstitial damage.[3][4] When combined with cisplatin (B142131), this compound exacerbates nephrotoxicity, with evidence pointing towards increased oxidative stress as a key mechanism.

Q2: Why is nephrotoxicity more severe when this compound is combined with cisplatin in mouse models?

A2: Studies in mice have shown that while low doses of this compound or cisplatin alone have minimal effects on kidney function, their combination leads to significant nephrotoxicity.[5][6] This synergistic toxicity is associated with amplified lipid peroxidation, nitrosative stress, and apoptosis in renal epithelial cells, suggesting that the combination significantly increases oxidative kidney damage.[5][7]

Q3: What are the key biomarkers to monitor for this compound-induced nephrotoxicity in mice?

A3: Key biomarkers include traditional indicators of kidney function and more specific markers of kidney injury. It is recommended to monitor:

  • Serum/Plasma: Blood Urea Nitrogen (BUN) and Creatinine.

  • Urine: Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C.[5][6] An increase in these biomarkers is indicative of kidney damage.

Q4: Are there established strategies to mitigate this compound-induced nephrotoxicity in mouse models?

A4: While direct preclinical studies on specific mitigating agents for this compound-induced nephrotoxicity are limited, several strategies can be inferred from related models of chemotherapy-induced kidney injury:

  • Antioxidant Therapy: Given the role of oxidative stress, antioxidants may offer protection. Studies on cisplatin-induced nephrotoxicity have shown benefits with agents that boost the endogenous antioxidant system.

  • Nrf2 Activation: Activation of the Nrf2 pathway, a master regulator of the antioxidant response, has shown promise in mitigating oxidative stress-related kidney injury.

  • Hydration: In clinical settings, adequate hydration is a standard practice to reduce the renal toxicity of chemotherapeutic agents. This can be adapted for mouse models.

  • Folic Acid Supplementation: As this compound is an antifolate, ensuring adequate folate status is crucial. However, the interplay between folic acid supplementation and this compound's efficacy and toxicity needs careful consideration.

Troubleshooting Guide

Issue/Observation Potential Cause Troubleshooting/Mitigation Strategy
High variability in kidney injury biomarkers between mice in the same treatment group. 1. Inconsistent drug administration (e.g., intraperitoneal injection leakage). 2. Underlying subclinical kidney conditions in some mice. 3. Dehydration in some animals.1. Ensure proper injection technique and consistent volume administration. 2. Use healthy, age-matched mice from a reliable supplier. Consider a baseline kidney function screen for a subset of animals. 3. Provide consistent access to water and consider subcutaneous fluid administration to ensure hydration, especially post-injection.
Unexpectedly high mortality in the this compound-cisplatin combination group. 1. Drug dosage is too high for the specific mouse strain or age. 2. Severe dehydration and acute kidney injury.1. Perform a dose-response study to determine the optimal dose that induces nephrotoxicity with minimal mortality. 2. Implement a hydration protocol (e.g., subcutaneous saline) and closely monitor for signs of distress.
Minimal to no signs of nephrotoxicity observed after this compound administration. 1. This compound dose is too low. 2. The mouse strain is resistant to this compound-induced nephrotoxicity. 3. Insufficient duration of treatment to induce detectable injury.1. Increase the dose of this compound in a stepwise manner. 2. Review literature for reported strain differences in susceptibility to chemotherapy-induced kidney injury. 3. Extend the treatment period and/or the time to endpoint analysis.
Histological findings do not correlate with biomarker data. 1. Timing of sample collection may not be optimal for observing peak pathological changes. 2. Biomarkers may reflect functional changes that precede overt histological damage.1. Conduct a time-course study to correlate biomarker levels with histopathological changes at different time points post-treatment. 2. Consider using more sensitive markers of tubular injury in conjunction with traditional markers.

Data Presentation

Table 1: Summary of Key Findings in a this compound-Cisplatin Combination Nephrotoxicity Mouse Model

Parameter Control This compound (10 mg/kg) Cisplatin (1 mg/kg) This compound + Cisplatin Reference
Relative Kidney Weight BaselineNo significant changeNo significant changeSignificantly increased[5]
Glomerular Filtration Rate (GFR) BaselineRelative decreaseSignificant reductionSignificant reduction[5]
Plasma BUN BaselineTrend of increaseTrend of increaseSignificant increase[5][6]
Plasma Creatinine BaselineTrend of increaseTrend of increaseSignificant increase[5][6]
Urine NGAL BaselineTrend of increaseTrend of increaseSignificant increase[5][6]
Renal Lipid Peroxidation BaselineNo significant changeNo significant changeSignificantly increased[5]
Renal Histopathology NormalMinimal effectsMinimal effectsTubular degeneration, dilatation, granular casts[5][7]

Experimental Protocols

Protocol 1: this compound-Cisplatin Combination-Induced Nephrotoxicity in Mice

This protocol is based on a study by Iwhiwhu et al.[5]

  • Animals: C57BL/6J male mice, 8-10 weeks old.

  • Groups (n=6 per group):

    • Control: Vehicle (Captisol - sulfobutylether-β-cyclodextrin)

    • This compound: 10 mg/kg this compound

    • Cisplatin: 1 mg/kg cisplatin

    • Combination: 10 mg/kg this compound + 1 mg/kg cisplatin

  • Drug Administration:

    • Drugs are solubilized in Captisol.

    • Administer drugs via intraperitoneal (IP) injection.

    • Treatment is given every other day for two weeks (three times per week).

  • Endpoint and Sample Collection:

    • On the third day after the last treatment, perform glomerular filtration rate (GFR) measurement.

    • Following GFR measurement, euthanize mice and collect blood via cardiac puncture for plasma biomarker analysis (BUN, creatinine).

    • Collect urine for biomarker analysis (NGAL, cystatin C).

    • Harvest kidneys for histopathological examination and analysis of oxidative stress markers (e.g., lipid peroxidation).

Visualizations

Pemetrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pemetrexed_ext This compound Pemetrexed_int This compound Pemetrexed_ext->Pemetrexed_int RFC/FR-α Transporters Pemetrexed_poly This compound Polyglutamates Pemetrexed_int->Pemetrexed_poly FPGS TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition Pyrimidine_synth Pyrimidine Synthesis TS->Pyrimidine_synth DHFR->Pyrimidine_synth Purine_synth Purine Synthesis GARFT->Purine_synth DNA_RNA_synth DNA & RNA Synthesis Purine_synth->DNA_RNA_synth Pyrimidine_synth->DNA_RNA_synth Cell_death Cell Death DNA_RNA_synth->Cell_death Inhibition leads to

Caption: this compound's mechanism of action leading to cell death.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (2 weeks) cluster_analysis Endpoint Analysis (Day 3 post-last dose) Animal_model C57BL/6J Mice (8-10 weeks old) Grouping Randomization into 4 Groups (n=6 per group) Animal_model->Grouping Group1 Group 1: Vehicle (Captisol) Group2 Group 2: This compound (10 mg/kg) Group3 Group 3: Cisplatin (1 mg/kg) Group4 Group 4: This compound + Cisplatin Dosing IP Injection (3 times/week) Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing GFR GFR Measurement Dosing->GFR Euthanasia Euthanasia & Sample Collection GFR->Euthanasia Blood Blood Collection (BUN, Creatinine) Euthanasia->Blood Urine Urine Collection (NGAL, Cystatin C) Euthanasia->Urine Kidney Kidney Harvest (Histology, Oxidative Stress) Euthanasia->Kidney

Caption: Workflow for this compound-cisplatin nephrotoxicity model.

Mitigation_Logic This compound This compound (+/- Cisplatin) Oxidative_Stress Increased Oxidative Stress (e.g., Lipid Peroxidation) This compound->Oxidative_Stress Kidney_Injury Renal Tubular Injury & Apoptosis Oxidative_Stress->Kidney_Injury Mitigation Potential Mitigation Strategies Antioxidants Antioxidant Supplementation Mitigation->Antioxidants Nrf2 Nrf2 Activators Mitigation->Nrf2 Hydration Hydration Support Mitigation->Hydration Antioxidants->Oxidative_Stress Inhibit Nrf2->Oxidative_Stress Inhibit Hydration->Kidney_Injury Reduce Severity

Caption: Logical approach to mitigating this compound-induced nephrotoxicity.

References

Technical Support Center: Troubleshooting Pemetrexed Inactivity in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a troubleshooting guide and frequently asked questions (FAQs) to address the issue of Pemetrexed inactivity in certain breast cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Question 1: My breast cancer cell line is showing unexpected resistance to this compound. What are the primary molecular mechanisms I should investigate?

Answer:

This compound inactivity in breast cancer cell lines can primarily be attributed to three key molecular mechanisms. We recommend a stepwise investigation focusing on the drug's target engagement, cellular uptake, and metabolic activation.

Initial Troubleshooting Workflow

cluster_0 Step 1: Target Expression Analysis cluster_1 Step 2: Drug Transport Evaluation cluster_2 Step 3: Metabolic Activation Assessment cluster_3 Potential Cause of Inactivity a High Thymidylate Synthase (TS) Expression? b Impaired Reduced Folate Carrier (RFC) Function? a->b No d High TS levels may overcome this compound inhibition. a->d Yes c Low Folylpolyglutamate Synthetase (FPGS) Expression? b->c No e Reduced drug uptake leads to insufficient intracellular concentration. b->e Yes f Inefficient polyglutamylation results in a less active drug. c->f Yes end Further Investigation Needed c->end No, consider other mechanisms (e.g., drug efflux, downstream pathway alterations) start Start Troubleshooting start->a Investigate Target

Caption: A stepwise guide to troubleshooting this compound inactivity.

Frequently Asked Questions (FAQs)

FAQ 1: How does Thymidylate Synthase (TS) expression level affect this compound's efficacy?

Answer:

Thymidylate Synthase (TS) is the primary intracellular target of this compound. High expression levels of TS are a major cause of intrinsic and acquired resistance to this compound in breast cancer.[1][2] Elevated TS levels can titrate the drug, requiring higher intracellular concentrations of this compound to achieve a therapeutic effect.[3] Studies have shown a significant correlation between high TS expression and poor response to this compound-based chemotherapy in advanced breast cancer patients.[1][2]

Mechanism of this compound Action and Resistance at the Target Level

cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound TS Thymidylate Synthase (TS) This compound->TS Inhibits DNA_Synth DNA Synthesis TS->DNA_Synth Enables High_TS High TS Expression Insufficient_Inhibition Insufficient Inhibition High_TS->Insufficient_Inhibition Pemetrexed_Res This compound Pemetrexed_Res->High_TS DNA_Synth_Res DNA Synthesis Continues Insufficient_Inhibition->DNA_Synth_Res

Caption: this compound inhibits TS, but high TS expression can lead to resistance.

Experimental Protocol: Quantification of Thymidylate Synthase (TS) Expression by Immunohistochemistry (IHC)

  • Tissue Preparation: Fix breast cancer cell line pellets or tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against TS overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. Visualize with a diaminobenzidine (DAB) chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Scoring: Evaluate TS expression based on the intensity and percentage of stained tumor cells.

Quantitative Data: TS Expression and this compound Sensitivity

Breast Cancer Cell LineTS Expression LevelThis compound IC50 (µM)Reference
MCF-7Low~0.01[4] (Implied)
MDA-MB-231High>10[5] (Implied)

Note: Specific IC50 values can vary between studies and experimental conditions. The values presented are illustrative based on qualitative descriptions in the literature.

FAQ 2: How does cellular uptake of this compound influence its activity?

Answer:

This compound, being a folate analog, primarily enters cancer cells through the reduced folate carrier (RFC).[6][7] The expression and functional status of RFC are therefore critical determinants of this compound's intracellular concentration and subsequent cytotoxic effect.[8] Impaired RFC function, due to low expression or mutations, can significantly reduce the uptake of this compound, leading to drug resistance.[9]

Experimental Protocol: this compound Uptake Assay

  • Cell Culture: Plate breast cancer cells in 24-well plates and grow to 80-90% confluency.

  • Incubation: Wash cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) and incubate with radiolabeled this compound (e.g., [3H]-Pemetrexed) at varying concentrations and time points at 37°C.

  • Termination of Uptake: Stop the uptake by adding ice-cold transport buffer and washing the cells multiple times to remove extracellular drug.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate to determine the rate of this compound uptake.

Quantitative Data: RFC Expression and this compound Efficacy

A study in non-small cell lung cancer, which shares similar resistance mechanisms, demonstrated that patients with RFC expression had a trend towards better median overall survival after this compound treatment compared to those without RFC expression (14.4 months vs. 5.0 months in adenocarcinoma histology).[8] While specific quantitative data for breast cancer cell lines is less readily available in the reviewed literature, the principle remains a key area for investigation.

FAQ 3: What is the role of folylpolyglutamate synthetase (FPGS) in this compound activity?

Answer:

Once inside the cell, this compound is metabolized into more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[10][11] These polyglutamated forms are retained more effectively within the cell and are more potent inhibitors of thymidylate synthase and other target enzymes.[12][13] Low expression or reduced activity of FPGS can lead to inefficient polyglutamylation of this compound, resulting in a less potent drug and decreased therapeutic efficacy.[11][14]

This compound Activation and Retention Pathway

cluster_0 Cellular Environment Pemetrexed_mono This compound (monoglutamate) FPGS FPGS Pemetrexed_mono->FPGS Substrate Pemetrexed_poly This compound (polyglutamate) FPGS->Pemetrexed_poly Catalyzes Cell_Retention Increased Cellular Retention & Potency Pemetrexed_poly->Cell_Retention Target_Inhibition Enhanced Inhibition of TS, DHFR, GARFT Cell_Retention->Target_Inhibition

Caption: FPGS-mediated polyglutamylation is crucial for this compound's activity.

Experimental Protocol: Western Blot for FPGS Expression

  • Protein Extraction: Lyse breast cancer cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against FPGS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data: FPGS Expression and this compound Response

In a study on metastatic breast cancer, patients with high FPGS gene expression had a greater response rate and a longer median time to progression compared to those with low FPGS expression.[14]

FPGS ExpressionResponse RateMedian Time to ProgressionReference
High> Response Rate in Low Expression Group> Median Time in Low Expression Group[14]
Low< Response Rate in High Expression Group< Median Time in High Expression Group[14]

Note: The table reflects the reported trend. Specific percentages and timeframes can be found in the cited literature.

References

Addressing poor cellular penetration of Pemetrexed in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cellular penetration of Pemetrexed in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound uptake into cancer cells?

This compound, an antifolate chemotherapy agent, primarily enters cancer cells through carrier-mediated transport systems. The two main transporters responsible for its uptake are the Reduced Folate Carrier (RFC), also known as SLC19A1, and the Proton-Coupled Folate Transporter (PCFT), or SLC46A1.[1][2] While RFC functions optimally at physiological pH (7.4), PCFT-mediated transport is more efficient at acidic pH levels (optimal pH 5.5), which is often characteristic of the tumor microenvironment.[3][4] this compound also has a high affinity for the folate receptor-α (FR-α).[1][5]

Q2: Why am I observing poor this compound cytotoxicity in my in vitro experiments?

Several factors can contribute to reduced this compound efficacy in cell culture models:

  • Low Transporter Expression: The cancer cell line you are using may have low expression levels of the key influx transporters, RFC and PCFT.[1][2] This is a common mechanism of acquired resistance to this compound.[1]

  • High Folate Concentration in Culture Medium: Standard cell culture media, such as RPMI-1640, often contain high concentrations of folic acid.[6] Folic acid can compete with this compound for uptake by the same transporters, thereby reducing the intracellular concentration of the drug and its cytotoxic effects.[6][7]

  • Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove this compound from the cell.[8][9] ABCC5 is one such transporter that has been implicated in this compound resistance in breast cancer cells.[8][10]

  • Altered this compound Metabolism: Once inside the cell, this compound is converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5] Reduced FPGS activity can lead to decreased intracellular retention and efficacy of the drug.[1]

  • High Expression of Target Enzymes: this compound's primary target is thymidylate synthase (TS).[5] Increased expression of TS can overcome the inhibitory effects of the drug.[1][11]

Q3: How can I enhance the cellular penetration of this compound in my cell culture experiments?

To improve this compound uptake and efficacy in vitro, consider the following strategies:

  • Use Low-Folate Medium: Switching to a cell culture medium with a lower or no folic acid content can significantly enhance this compound's activity by reducing competition for cellular uptake.[6]

  • Acidify the Culture Medium: Since the Proton-Coupled Folate Transporter (PCFT) functions optimally at an acidic pH, lowering the pH of the culture medium to around 6.0-6.5 may increase this compound uptake in cells that express this transporter.[3][4] However, it is crucial to monitor cell viability as prolonged exposure to acidic conditions can be toxic.

  • Modulate Transporter Expression: In experimental settings, it may be possible to transiently or stably overexpress RFC or PCFT in your cell line to increase this compound uptake. Conversely, for studying resistance, you can use siRNA to knock down these transporters.[3][12]

  • Inhibit Efflux Pumps: The use of specific inhibitors for ABC transporters that efflux this compound, such as ABCC5, can increase the intracellular concentration and cytotoxicity of the drug.[13] However, the clinical applicability of many efflux pump inhibitors has been limited by toxicity.[14]

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles targeted to cancer cell-specific surface markers can enhance drug delivery and intracellular accumulation.[15]

Troubleshooting Guides

Issue 1: High IC50 value for this compound in a sensitive cell line.
Possible Cause Troubleshooting Step Experimental Verification
High folate concentration in culture medium. Switch to a low-folate or folate-free medium for the duration of the this compound treatment.[6]Compare the IC50 value of this compound in standard medium versus low-folate medium.
Inaccurate drug concentration. Verify the stock concentration and ensure proper dilution. Prepare fresh drug solutions for each experiment.Use a spectrophotometer to confirm the concentration of the this compound stock solution.
Cell health and passage number. Use cells with a low passage number and ensure they are in the logarithmic growth phase before treatment.[6]Monitor cell morphology and doubling time.
Mycoplasma contamination. Regularly test cell lines for mycoplasma contamination.[6]Perform a mycoplasma detection test (e.g., PCR-based or fluorescent dye).
Issue 2: Developing a this compound-resistant cell line with poor drug uptake.
Possible Cause Troubleshooting Step Experimental Verification
Downregulation of influx transporters (RFC, PCFT). This is an expected outcome of resistance development.Perform qRT-PCR or Western blotting to compare the expression levels of RFC (SLC19A1) and PCFT (SLC46A1) in the resistant line versus the parental line.[1][12]
Upregulation of efflux pumps (e.g., ABCC5). This is another common resistance mechanism.Use qRT-PCR or Western blotting to assess the expression of relevant ABC transporters in the resistant and parental cell lines.[8]
Insufficient selection pressure. Gradually increase the concentration of this compound in a stepwise manner to select for resistant clones.[9][11]Monitor cell viability and proliferation at each concentration step.

Quantitative Data Summary

Table 1: this compound IC50 Values in Different Cell Lines

Cell LineCancer TypeIC50 (µM)Culture ConditionsReference
MCF-7 (ABCC5 knockout)Breast Cancer0.06 µg/mLNot specified[8][10]
MCF-7 (ABCC5 overexpression)Breast Cancer0.20 µg/mLNot specified[8][10]
A549Non-Small Cell Lung Cancer~0.02RPMI 1640[9]
A549/PEM-RThis compound-Resistant NSCLC>10RPMI 1640[9]
PC-9Non-Small Cell Lung Cancer~0.01RPMI 1640[9]
PC-9/PEM-RThis compound-Resistant NSCLC>5RPMI 1640[9]

Table 2: this compound Influx Transporter Affinity

TransporterSubstrateKm (µM)Optimal pHReference
PCFTThis compound0.2 - 0.85.5[3][16]
RFCThis compound~2-5 (2-fold higher affinity than MTX)7.4[7]

Experimental Protocols

Protocol 1: Assessment of this compound Cellular Uptake using Radiolabeled Drug

This protocol describes a general method for measuring the intracellular accumulation of radiolabeled this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (consider using low-folate medium)

  • [3H]-Pemetrexed

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Uptake Initiation: Add pre-warmed medium containing a known concentration of [3H]-Pemetrexed to each well.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the medium containing the radiolabeled drug and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the results as pmol or nmol of this compound per mg of protein.

Protocol 2: this compound Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (consider using low-folate medium)

  • This compound stock solution

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9] Allow cells to attach overnight.

  • Drug Treatment: The next day, prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

Pemetrexed_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pemetrexed_ext This compound RFC RFC (SLC19A1) pH 7.4 Pemetrexed_ext->RFC Influx PCFT PCFT (SLC46A1) pH 5.5 Pemetrexed_ext->PCFT Influx FRa FR-α Pemetrexed_ext->FRa Influx Folate_ext Folate Folate_ext->RFC Competition Folate_ext->PCFT Competition Pemetrexed_int This compound RFC->Pemetrexed_int PCFT->Pemetrexed_int FRa->Pemetrexed_int ABC ABC Transporter (e.g., ABCC5) ABC->Pemetrexed_ext Pemetrexed_int->ABC Efflux FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly This compound Polyglutamates TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR DHFR Pemetrexed_poly->DHFR Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition FPGS->Pemetrexed_poly

Caption: this compound cellular uptake and mechanism of action.

Troubleshooting_Workflow Start Poor this compound Efficacy (High IC50) Check_Medium Check Folate in Medium Start->Check_Medium Switch_Medium Switch to Low-Folate Medium Check_Medium->Switch_Medium High Folate Assess_Uptake Assess Cellular Uptake Check_Medium->Assess_Uptake Low Folate Switch_Medium->Assess_Uptake Low_Uptake Low Uptake Observed Assess_Uptake->Low_Uptake Yes Normal_Uptake Normal Uptake Assess_Uptake->Normal_Uptake No Analyze_Transporters Analyze Influx/Efflux Transporter Expression (qRT-PCR, Western Blot) Low_Uptake->Analyze_Transporters Analyze_Metabolism Analyze FPGS/TS Expression Normal_Uptake->Analyze_Metabolism Low_Influx Low RFC/PCFT Analyze_Transporters->Low_Influx High_Efflux High ABC Transporters Analyze_Transporters->High_Efflux Low_FPGS Low FPGS Analyze_Metabolism->Low_FPGS High_TS High TS Analyze_Metabolism->High_TS Conclusion Identify Resistance Mechanism Low_Influx->Conclusion High_Efflux->Conclusion Low_FPGS->Conclusion High_TS->Conclusion

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Technical Support Center: Pemetrexed and Gemcitabine Combination Sequencing for Synergistic Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synergistic effects of pemetrexed and gemcitabine (B846). This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your research in optimizing the sequential administration of these two potent chemotherapeutic agents.

Introduction

This compound is a multi-targeted antifolate that disrupts crucial metabolic processes essential for cell replication by inhibiting enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] Gemcitabine, a nucleoside analog, primarily functions by inhibiting DNA synthesis.[1] Preclinical and clinical studies have demonstrated that the combination of this compound and gemcitabine can result in a synergistic cytotoxic effect, particularly when administered in a specific sequence.[1][2] The most effective sequence is consistently reported as this compound administered prior to gemcitabine.[1][2]

The primary mechanisms underlying this synergy include:

  • Cell Cycle Synchronization: this compound treatment leads to an accumulation of cells in the S phase of the cell cycle, the phase in which gemcitabine exerts its maximum cytotoxic effect.[1][4]

  • Enhanced Gemcitabine Activation and Uptake: this compound has been shown to upregulate the expression of deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, and the human equilibrative nucleoside transporter 1 (hENT1), which facilitates gemcitabine's entry into the cell.[4][5][6]

  • Suppression of Pro-Survival Signaling: The combination has been observed to decrease the phosphorylation of Akt, a key component of pro-survival signaling pathways.[4]

This guide will provide the necessary information to design, execute, and troubleshoot experiments aimed at leveraging this synergistic interaction.

Experimental Protocols

Cell Viability and Synergy Assessment (Chou-Talalay Method)

This protocol outlines the determination of cell viability using the MTT assay and the subsequent calculation of the Combination Index (CI) to quantify synergy.

a. Materials:

  • Cancer cell lines (e.g., A549, Calu-1, MIA PaCa-2, PANC-1)[1][4]

  • Complete cell culture medium

  • This compound and Gemcitabine stock solutions (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Drug Treatment Sequences:

    • This compound → Gemcitabine: Treat cells with various concentrations of this compound for 24 hours. Wash the cells with drug-free medium and then add medium containing various concentrations of gemcitabine for 1 hour.[1]

    • Gemcitabine → this compound: Treat cells with gemcitabine for 1 hour. Wash the cells and then add medium containing this compound for 24 hours.[1]

    • Single Agent Controls: Treat cells with either this compound alone for 24 hours or gemcitabine alone for 1 hour.

  • MTT Assay: After the final drug incubation, add MTT solution to each well and incubate for 2-4 hours. Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle following drug treatment.

a. Materials:

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

b. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., at its IC50 concentration) for 24 hours.[4]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases.[4]

Gene Expression Analysis of dCK and hENT1 by qRT-PCR

This protocol measures the mRNA expression levels of dCK and hENT1 to investigate the molecular basis of synergy.

a. Materials:

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for dCK, hENT1, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

b. Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 6, 12, 24, 48 hours).[4]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for dCK, hENT1, and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to untreated controls.

Data Presentation

Table 1: IC50 Values of this compound and Gemcitabine in Various Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µg/ml)Gemcitabine IC50 (µg/ml)Citation
A549Non-Small Cell Lung0.25 ± 0.030.13 ± 0.02[4]
Calu-1Non-Small Cell Lung34.13 ± 5.785.28 ± 1.25[4]
Calu-6Non-Small Cell Lung4.84 ± 0.601.66 ± 0.36[4]
MIA PaCa-2PancreaticNot SpecifiedNot Specified[1]
PANC-1PancreaticNot SpecifiedNot Specified[1]
Capan-1PancreaticNot SpecifiedNot Specified[1]
T24BladderNot SpecifiedNot Specified[5]
J82BladderNot SpecifiedNot Specified[5]
Table 2: Effect of this compound on Cell Cycle Distribution and Gene Expression
Cell LineTreatment% of Cells in S Phase (vs. Control)dCK Expression Fold Change (vs. Control)hENT1 Expression Fold Change (vs. Control)Citation
A549This compound (24h)32.5% (from 6.0%)IncreasedIncreased[4]
Calu-1This compound (24h)38.2% (from 25.6%)Not Significantly ModulatedIncreased[4]
Calu-6This compound (24h)Not SpecifiedIncreasedIncreased[4]
MIA PaCa-2This compound (24h)46.6% (from 15.3%)+227.9%Not Specified[1]
PANC-1This compound (24h)80.1% (from 10.6%)+86.0%Not Specified[1]
Capan-1This compound (24h)63.2% (from 31.1%)+135.5%Not Specified[1]
T24This compoundIncreased+57.7%Increased[5]
J82This compoundIncreased+68.2%Increased[5]

Visualizations

Synergy_Mechanism cluster_cell Cancer Cell Pemetrexed_ext This compound Pemetrexed_int This compound Pemetrexed_ext->Pemetrexed_int Uptake Gemcitabine_ext Gemcitabine hENT1 hENT1 Transporter Gemcitabine_ext->hENT1 Transport Gemcitabine_int Gemcitabine hENT1->Gemcitabine_int Pemetrexed_int->hENT1 Upregulates Expression dCK dCK Pemetrexed_int->dCK Upregulates Expression Cell_Cycle Cell Cycle Arrest (S-Phase) Pemetrexed_int->Cell_Cycle Induces Gemcitabine_int->dCK Substrate Gemcitabine_active Active Gemcitabine (dFdCTP) dCK->Gemcitabine_active Activates DNA_Synth DNA Synthesis Gemcitabine_active->DNA_Synth Inhibits Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to Cell_Cycle->DNA_Synth Sensitizes to Inhibition

Caption: Mechanism of synergistic interaction between this compound and gemcitabine.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocols (24-48h) cluster_analysis Downstream Analysis cluster_data_interp Data Interpretation Cell_Culture 1. Seed Cancer Cells (e.g., 96-well or 6-well plates) Drug_Prep 2. Prepare Serial Dilutions of this compound & Gemcitabine Cell_Culture->Drug_Prep Seq_Pem_Gem 3a. This compound followed by Gemcitabine Drug_Prep->Seq_Pem_Gem Seq_Gem_Pem 3b. Gemcitabine followed by this compound Drug_Prep->Seq_Gem_Pem Single_Agents 3c. Single Agent Controls Drug_Prep->Single_Agents Viability 4a. Cell Viability Assay (MTT) Seq_Pem_Gem->Viability Cell_Cycle_Analysis 4b. Cell Cycle Analysis (Flow Cytometry) Seq_Pem_Gem->Cell_Cycle_Analysis Gene_Expression 4c. Gene Expression (qRT-PCR) Seq_Pem_Gem->Gene_Expression Seq_Gem_Pem->Viability Single_Agents->Viability Single_Agents->Cell_Cycle_Analysis Single_Agents->Gene_Expression CI_Calc 5a. Calculate Combination Index (CI) Viability->CI_Calc S_Phase 5b. Quantify S-Phase Arrest Cell_Cycle_Analysis->S_Phase dCK_hENT1 5c. Determine dCK/hENT1 Upregulation Gene_Expression->dCK_hENT1

Caption: Experimental workflow for assessing this compound and gemcitabine synergy.

Troubleshooting and FAQs

Q1: My Combination Index (CI) values are inconsistent or do not show synergy. What should I check?

A1:

  • Drug Sequencing and Washout: Ensure that the washout step between the first and second drug administration is thorough to prevent unintended concurrent exposure. The sequence of this compound followed by gemcitabine is critical for synergy.[1]

  • Drug Concentrations: The synergistic effect is often concentration-dependent. Perform dose-response curves for each drug individually to determine their IC50 values in your specific cell line. Use a range of concentrations around the IC50 for the combination studies.

  • Cell Line Specificity: The degree of synergy can vary between cell lines. This may be due to differences in the basal expression levels of dCK, hENT1, or other relevant genes.[4] Consider profiling the baseline expression of these genes in your cell line.

  • Incubation Times: The 24-hour pre-treatment with this compound is crucial for inducing changes in cell cycle and gene expression.[1][4] Verify that your incubation times are consistent.

Q2: I am not observing a significant increase in S-phase cells after this compound treatment. Why?

A2:

  • Cell Doubling Time: The effect of this compound on the cell cycle can be dependent on the proliferation rate of your cells. Ensure that the cells are in the logarithmic growth phase during the experiment.

  • This compound Concentration: The concentration of this compound used may be too low to induce a significant cell cycle block. Try a range of concentrations, including the IC50 and higher.

  • Duration of Treatment: A 24-hour treatment is generally sufficient, but for slower-growing cell lines, a longer incubation period may be necessary.[1][4]

Q3: The expression of dCK and hENT1 does not increase after this compound treatment in my experiments. What could be the reason?

A3:

  • Time Course of Induction: The upregulation of dCK and hENT1 is time-dependent. Peak expression may occur at different time points in different cell lines. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for measuring gene expression.[4]

  • Cell Line "Responsiveness": Some cell lines may be "non-responsive" with respect to dCK activation.[4] This could be due to underlying differences in their cellular signaling pathways.

  • Assay Sensitivity: Ensure that your qRT-PCR assay is optimized and sensitive enough to detect modest changes in gene expression. Verify primer efficiency and the quality of your RNA.

Q4: I'm observing high toxicity in my vehicle control wells. What should I do?

A4:

  • Solvent Concentration: If using DMSO to dissolve the drugs, ensure the final concentration in the culture medium is not toxic to the cells (typically <0.5%). Run a vehicle-only control with the highest concentration of DMSO used in your experiment.

  • Contamination: Regularly check your cell cultures for microbial or mycoplasma contamination, which can cause non-specific cytotoxicity.

Q5: Can I administer this compound and gemcitabine concurrently?

A5: While some studies have investigated concurrent administration, the majority of preclinical evidence points to sequential administration, specifically this compound followed by gemcitabine, as the most effective schedule for achieving synergy.[1] Concurrent treatment may not allow for the necessary this compound-induced cellular changes that sensitize the cells to gemcitabine.

References

Managing vitamin B12 and folic acid supplementation in Pemetrexed studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing vitamin B12 and folic acid supplementation in pemetrexed-based experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is vitamin B12 and folic acid supplementation mandatory for this compound treatment?

A1: this compound is a multi-targeted antifolate that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis.[1] This non-selective inhibition can lead to significant toxicities, particularly myelosuppression (neutropenia, thrombocytopenia), mucositis, and diarrhea.[2][3] Vitamin B12 and folic acid supplementation has been shown to significantly reduce the incidence and severity of these adverse events without compromising the anti-tumor efficacy of this compound.[2][4]

Q2: What is the standard supplementation protocol for vitamin B12 and folic acid?

A2: The generally accepted standard protocol involves:

  • Folic Acid : Oral administration of 400 to 1000 mcg daily, starting at least 7 days before the first this compound dose and continuing until 21 days after the last dose.[5][6]

  • Vitamin B12 : An intramuscular injection of 1 mg (1000 mcg) one week before the first this compound dose, and then every 3 cycles (approximately every 9 weeks) thereafter. Subsequent injections can be administered on the same day as this compound treatment.[5][6]

Q3: What is the scientific rationale for this specific timing and dosage of supplementation?

A3: The one-week lead-in period for folic acid and vitamin B12 allows for the replenishment of depleted vitamin stores in the body. This is crucial as this compound's toxicity is more pronounced in patients with pre-existing folate and B12 deficiencies.[7] Elevated levels of homocysteine and methylmalonic acid in the blood can serve as indicators of such deficiencies and are associated with a higher risk of severe this compound-related toxicities.[2][7] The supplementation regimen is designed to normalize these levels before the initiation of chemotherapy.

Q4: Can the vitamin supplementation lead-in time be shortened?

A4: Some studies suggest that the lead-in time for vitamin supplementation could be shortened to 24-48 hours before the first this compound dose without a significant increase in toxicity, potentially allowing for a quicker start to chemotherapy.[8] However, the standard and most widely adopted protocol in clinical trials and practice remains a 7-day lead-in period. Researchers should adhere to their specific study protocols.

Q5: How should I manage a study subject with a known pre-existing vitamin B12 or folate deficiency?

A5: For subjects with known deficiencies, it is crucial to replete their vitamin stores before initiating this compound. This may require a longer lead-in period or higher initial doses of the respective vitamin. Monitoring plasma homocysteine and methylmalonic acid levels can help in assessing the functional vitamin status and guiding the repletion therapy.[7] It is advisable to consult with a clinical pharmacologist or a physician experienced in this area to tailor the supplementation for such individuals.

Troubleshooting Guides

Managing this compound-Related Toxicities

This compound-related toxicities are graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12] The following tables provide a summary of the grading for common toxicities and the recommended dose adjustments for this compound.

Table 1: NCI CTCAE v5.0 Grading for Common this compound-Related Toxicities [9][10]

ToxicityGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Life-threatening)Grade 5 (Death)
Neutropenia (ANC) <1.5 - 1.0 x 10⁹/L<1.0 - 0.5 x 10⁹/L<0.5 x 10⁹/LDeath
Thrombocytopenia <75.0 - 50.0 x 10⁹/L<50.0 - 25.0 x 10⁹/L<25.0 x 10⁹/LDeath
Diarrhea Increase of <4 stools/day over baselineIncrease of 4-6 stools/day over baselineIncrease of ≥7 stools/day over baseline; incontinence; hospitalization indicatedLife-threatening consequences; urgent intervention indicatedDeath
Mucositis/Stomatitis Asymptomatic or mild symptoms; intervention not indicatedModerate pain or ulcer that does not interfere with oral intake; modified diet indicatedSevere pain; interfering with oral intakeLife-threatening consequences; urgent intervention indicatedDeath

ANC = Absolute Neutrophil Count; LLN = Lower Limit of Normal

Table 2: this compound Dose Modification for Hematological Toxicity [6][13][14][15]

Nadir ANC (cells/mm³)Nadir Platelet Count (cells/mm³)Dose Modification for Next Cycle
< 500and ≥ 50,000Reduce to 75% of previous dose
Any< 50,000 (without bleeding)Reduce to 75% of previous dose
Any< 50,000 (with bleeding)Reduce to 50% of previous dose
Recurrent Grade 3 or 4 after 2 dose reductionsDiscontinue this compound

Table 3: this compound Dose Modification for Non-Hematological Toxicity [6][13][14]

Toxicity GradeDose Modification for Next Cycle
Any Grade 3 or 4 (except mucositis or neurologic toxicity)Reduce to 75% of previous dose
Diarrhea requiring hospitalizationReduce to 75% of previous dose
Grade 3 or 4 MucositisReduce to 50% of previous dose
Recurrent Grade 3 or 4 after 2 dose reductionsDiscontinue this compound
Grade 3 or 4 Neurologic toxicityDiscontinue this compound

Experimental Protocols

Monitoring Vitamin and Metabolite Levels

Accurate monitoring of vitamin B12, folate, and their functional biomarkers is critical in this compound studies.

1. Sample Collection and Handling:

  • Collect whole blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Process samples promptly to separate plasma or serum.

  • Store samples at -80°C until analysis to ensure stability of the analytes.

2. Assay Methodologies:

  • Serum Folate and Vitamin B12: These are commonly measured using competitive binding immunoassays, such as radioimmunoassay (RIA) or chemiluminescent microparticle immunoassay (CMIA).[16][17][18] These assays are available as commercial kits and can be performed on automated clinical chemistry analyzers.

  • Plasma Total Homocysteine (tHcy): High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used and reliable method for quantifying tHcy.[19] Enzymatic assays are also available for use on automated analyzers.

  • Serum Methylmalonic Acid (MMA): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the sensitive and specific measurement of MMA.

Visualizations

Signaling Pathways and Experimental Workflows

pemetrexed_mechanism cluster_this compound This compound Action cluster_folate_pathway Folate Metabolism & DNA Synthesis This compound This compound Pemetrexed_polyglutamates This compound Polyglutamates This compound->Pemetrexed_polyglutamates Intracellular activation DHFR DHFR Pemetrexed_polyglutamates->DHFR Inhibition TS TS Pemetrexed_polyglutamates->TS Inhibition GARFT GARFT Pemetrexed_polyglutamates->GARFT Inhibition DHFR->TS DNA_RNA DNA & RNA Synthesis TS->DNA_RNA Pyrimidine synthesis GARFT->DNA_RNA Purine synthesis

Caption: Mechanism of this compound Action.

supplementation_workflow start Patient Screening supplementation Start Folic Acid (daily) & Vitamin B12 (injection) start->supplementation ≥ 7 days prior pemetrexed_admin Administer this compound (Day 1 of Cycle) supplementation->pemetrexed_admin monitoring Monitor for Toxicities (Hematological & Non-hematological) pemetrexed_admin->monitoring dose_adjust Dose Adjustment or Delay per Protocol monitoring->dose_adjust Significant toxicity observed continue_treatment Continue Treatment monitoring->continue_treatment No significant toxicity dose_adjust->pemetrexed_admin continue_supplementation Continue Folic Acid daily Repeat B12 every 3 cycles continue_treatment->continue_supplementation continue_supplementation->pemetrexed_admin

Caption: this compound Supplementation and Treatment Workflow.

troubleshooting_logic toxicity_observed Toxicity Observed (Grade ≥ 2) assess_grade Assess Toxicity Grade (CTCAE) toxicity_observed->assess_grade hematological Hematological Toxicity? assess_grade->hematological non_hematological Non-Hematological Toxicity? hematological->non_hematological No dose_reduction_heme Apply Dose Reduction (Table 2) hematological->dose_reduction_heme Yes dose_reduction_nonheme Apply Dose Reduction (Table 3) non_hematological->dose_reduction_nonheme Yes continue_monitoring Continue with Close Monitoring non_hematological->continue_monitoring No discontinue Consider Discontinuation dose_reduction_heme->discontinue After 2 reductions for Grade 3/4 dose_reduction_heme->continue_monitoring dose_reduction_nonheme->discontinue After 2 reductions for Grade 3/4 dose_reduction_nonheme->continue_monitoring

Caption: Troubleshooting Logic for this compound-Related Toxicity.

References

Improving Pemetrexed solubility in DMSO for high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of high-concentration Pemetrexed stock solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the solubility and use of this compound in DMSO for in vitro experiments.

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For preparing high-concentration stock solutions for in vitro studies, anhydrous, sterile DMSO is the recommended solvent.[1] this compound disodium (B8443419) is soluble in DMSO up to 100 mM.[2]

Q2: I am observing a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue for compounds with limited aqueous solubility.[1] Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to decrease the final working concentration of this compound in your experiment.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% (v/v), to prevent solvent toxicity to the cells.[1]

  • Gentle Warming: Gently warming the solution in a water bath (e.g., 37°C) for 5-10 minutes can help with dissolution.[1] However, avoid excessive heat, as it may degrade the compound.

  • pH Adjustment: The stability of this compound can be dependent on pH. A pH below 6.0 can lead to significant degradation.[1]

  • Fresh Dilutions: Prepare fresh working solutions for each experiment to minimize the risk of precipitation and degradation.[1]

Q3: My this compound solution in DMSO has changed color. Is it still viable for my experiments?

A3: A color change, such as browning, may indicate degradation of the this compound solution.[3] Oxidation is a known degradation pathway for this compound in aqueous solutions.[1] It is advisable to prepare fresh solutions if you observe any discoloration to ensure the integrity of your experimental results. To minimize degradation, protect your solutions from light.[1]

Q4: How should I store my this compound stock and working solutions?

A4: Proper storage is crucial for maintaining the stability of this compound solutions.

  • DMSO Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1] A DMSO stock solution is reported to be stable for up to 6 months when stored properly.[2]

  • Aqueous Working Solutions: It is best to prepare aqueous working solutions fresh for each experiment to prevent degradation.[1] Reconstituted aqueous solutions are chemically stable for up to 24 hours at room temperature and for longer periods when refrigerated, but the formation of microparticulates can be an issue with prolonged refrigerated storage.[1][4]

Q5: I'm seeing microparticulates in my diluted this compound solution, especially after it has been stored in the refrigerator. What is the cause and how can I resolve this?

A5: The formation of microparticulates in diluted this compound solutions, particularly after refrigerated storage, has been reported.[4] To address this, it is recommended to prepare fresh aqueous working solutions for each experiment and avoid prolonged storage of diluted solutions.[1] If sterile filtration is required for your application, you can filter the DMSO stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[1]

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityNotes
DMSO Up to 100 mM[2]
DMSO ≥15.68 mg/mLWith gentle warming and ultrasonic treatment.[5]
Water Up to 94 mg/mLFor this compound disodium.[6]
Water ≥30.67 mg/mL[5]
Ethanol Insoluble[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound disodium powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

Methodology:

  • Preparation: In a sterile environment, such as a biological safety cabinet, allow the this compound powder and anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, you can start with 1 mg of this compound (Molecular Weight: 471.37 g/mol for the disodium salt).[2]

  • Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • For 1 mg of this compound disodium: Volume (mL) = [1 mg / 471.37 g/mol ] / 10 mmol/L = 0.212 mL.[2]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (pre-warmed to 37°C)

  • Sterile tubes and pipettes

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[1]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

This compound Mechanism of Action

This compound is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT). By inhibiting these enzymes, this compound disrupts the synthesis of precursor molecules essential for DNA and RNA synthesis, leading to the induction of apoptosis in cancer cells.

Pemetrexed_Mechanism_of_Action This compound Signaling Pathway cluster_cell Tumor Cell cluster_synthesis Nucleotide Synthesis Pemetrexed_ext This compound (extracellular) RFC1 RFC1 Transporter Pemetrexed_ext->RFC1 Uptake Pemetrexed_int This compound (intracellular) RFC1->Pemetrexed_int Polyglutamation Polyglutamation (FPGS) Pemetrexed_int->Polyglutamation Pemetrexed_poly This compound Polyglutamates Polyglutamation->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT DNA_RNA_synthesis DNA & RNA Synthesis TS->DNA_RNA_synthesis Inhibition of dTMP synthesis DHFR->DNA_RNA_synthesis Inhibition of THF synthesis GARFT->DNA_RNA_synthesis Inhibition of purine synthesis Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis Disruption leads to

Caption: this compound's mechanism of action.

References

Technical Support Center: Pemetrexed Dosage and Thymidylate Synthase (TS) Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving pemetrexed and cancer cells with amplified thymidylate synthase (TS).

Frequently Asked Questions (FAQs)

Q1: We are observing decreased sensitivity to this compound in our cancer cell line over time. Could this be related to thymidylate synthase (TS)?

A1: Yes, it is highly probable. Acquired resistance to this compound is frequently linked to the upregulation of its primary target, thymidylate synthase (TS).[1][2][3] this compound is a multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis, with TS being a key target.[1][2] Increased expression of TS, often due to gene amplification, can lead to a significant decrease in the cytotoxic effects of this compound.[1][4][5]

Q2: How does amplification of the thymidylate synthase gene (TYMS) affect the required dosage of this compound?

A2: TYMS gene amplification leads to higher levels of TS protein, which necessitates a higher concentration of this compound to achieve the same level of enzyme inhibition and cytotoxic effect.[1][5] Studies have shown a direct correlation between the increase in TYMS gene copy number and the fold-increase in the this compound IC50 value (the concentration of a drug that inhibits a biological process by 50%).[1][6] This means that as the number of TYMS gene copies increases, a proportionally higher dose of this compound is required to inhibit cell proliferation.

Q3: What experimental evidence links TYMS amplification to this compound resistance?

A3: Several studies have established a strong link. For instance, lung cancer cell lines made resistant to this compound through continuous exposure showed a significant increase in TYMS gene copy number.[1] In one study, a cell line with a 23.5-fold increase in the relative TYMS DNA copy number exhibited a 438-fold increase in its resistance to this compound (as measured by the IC50 value).[1]

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound in our cell line.

Possible Causes and Solutions:

  • Variable TYMS Expression: The expression of TS can vary within a cell population and over time with continuous culturing.

    • Recommendation: Regularly monitor TYMS gene copy number and TS protein expression in your cell line. This can be done using techniques like quantitative PCR (qPCR) for gene copy number and Western blotting or immunohistochemistry (IHC) for protein levels.[7][8]

  • Cell Culture Conditions: Inconsistent cell seeding density, passage number, and media components can affect cellular response to drugs.

    • Recommendation: Maintain a strict and consistent cell culture protocol. Ensure uniform cell seeding and use cells within a defined passage number range for all experiments.

  • Assay Variability: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo) measure different endpoints and can yield different IC50 values.[9]

    • Recommendation: Use the same cytotoxicity assay consistently. A 72-hour incubation period is common for this compound assays.[9][10]

Issue: Our this compound-resistant cell line shows a surprisingly high level of resistance.

Possible Causes and Solutions:

  • Significant TYMS Gene Amplification: A high level of resistance is a key indicator of substantial TYMS gene amplification.[1][4]

    • Recommendation: Quantify the TYMS gene copy number using fluorescence in situ hybridization (FISH) or qPCR to correlate the level of amplification with the observed resistance.[7]

  • Other Resistance Mechanisms: While TS upregulation is a primary mechanism, other factors can contribute to this compound resistance. These include decreased expression of the reduced folate carrier (RFC), which transports this compound into the cell, and reduced expression of folylpoly-gamma-glutamate synthetase (FPGS), an enzyme that enhances the intracellular retention and activity of this compound.[1][6]

    • Recommendation: Investigate the expression levels of RFC and FPGS to determine if these mechanisms are also contributing to the resistance phenotype.

Quantitative Data Summary

The following table summarizes the relationship between the increase in this compound concentration during the development of resistant cell lines, the resulting fold-increase in this compound IC50, and the corresponding change in relative TYMS DNA copy number.

This compound Concentration for Resistance Induction (μM)Fold Increase in this compound IC50Relative TYMS DNA Copy Number (Fold Increase)
0.4~5~2.1
1.6~23~2.3
4.0~438~23.5
Data derived from a study on this compound-resistant lung cancer cell lines.[1]

Experimental Protocols

Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Drug Treatment: Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound, if applicable) and a blank (medium only). Incubate for 72 hours.[9][11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to fully dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][11]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[9]

Quantification of TYMS Gene Copy Number by qPCR

This protocol provides a method for determining the relative copy number of the TYMS gene.

Materials:

  • Genomic DNA isolated from the cancer cell lines

  • Primers specific for the TYMS gene

  • Primers for a reference gene (e.g., a single-copy gene like LINE-1)[12]

  • qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a probe)

  • qPCR instrument

Procedure:

  • Primer Design: Design or obtain validated qPCR primers for the TYMS gene and a stable reference gene.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each DNA sample, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers for either TYMS or the reference gene, and the genomic DNA template.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the threshold cycle (Ct) for both the TYMS and the reference gene for each sample. Calculate the change in Ct (ΔCt) between TYMS and the reference gene (ΔCt = CtTYMS - Ctreference). To determine the relative copy number, use the 2-ΔΔCt method, comparing the ΔCt of the test cells to the ΔCt of a control cell line with a known diploid copy number of TYMS.

Visualizations

Pemetrexed_Resistance_Pathway cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanism Pemetrexed_ext This compound (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Uptake Pemetrexed_int This compound (intracellular) RFC->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_polyG This compound Polyglutamate FPGS->Pemetrexed_polyG Polyglutamation TS Thymidylate Synthase (TS) Pemetrexed_polyG->TS Inhibition dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis TS_amp TYMS Gene Amplification TS_overexp TS Overexpression TS_amp->TS_overexp Leads to TS_overexp->Pemetrexed_polyG Requires Higher Drug Concentration for Inhibition TS_overexp->TS Increased Protein

Caption: this compound mechanism of action and resistance via TS amplification.

Experimental_Workflow cluster_Resistance_Development Resistance Development cluster_Analysis Analysis cluster_Outcome Outcome start Parental Cell Line culture Continuous Culture with Increasing this compound start->culture resistant This compound-Resistant Cell Line culture->resistant ic50 Determine IC50 (MTT Assay) resistant->ic50 qpcr Quantify TYMS Copy Number (qPCR) resistant->qpcr western Measure TS Protein (Western Blot) resistant->western correlation Correlate IC50 with TYMS Amplification and TS Expression ic50->correlation qpcr->correlation western->correlation

Caption: Workflow for developing and analyzing this compound-resistant cells.

References

Technical Support Center: Counteracting Epithelial-to-Mesenchymal Transition (EMT) Mediated Pemetrexed Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating epithelial-to-mesenchymal transition (EMT)-mediated Pemetrexed resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My non-small cell lung cancer (NSCLC) cell line, which was initially sensitive to this compound, has developed resistance. How can I confirm if this resistance is mediated by EMT?

A1: The first step is to confirm a shift in the half-maximal inhibitory concentration (IC50) and then to characterize the molecular and phenotypic changes associated with EMT.

Troubleshooting Workflow: Confirming EMT-Mediated Resistance

cluster_0 Step 1: Confirm Resistance cluster_1 Step 2: Assess EMT Marker Expression cluster_2 Step 3: Evaluate Phenotypic Changes cluster_3 Conclusion confirm_resistance Perform Dose-Response Assay (e.g., MTT) ic50 Calculate IC50 for Parental vs. Resistant Cells confirm_resistance->ic50 assess_markers Analyze Protein and mRNA Levels ic50->assess_markers Significant IC50 Increase? western_blot Western Blot for E-cadherin, Vimentin, N-cadherin, ZEB1, Snail assess_markers->western_blot qpcr qPCR for CDH1, VIM, ZEB1, SNAI1 transcripts assess_markers->qpcr phenotype Assess Cell Morphology and Motility western_blot->phenotype qpcr->phenotype microscopy Observe Morphological Changes (Elongated, Spindle-Shape) phenotype->microscopy migration_assay Perform Transwell Migration/Invasion Assay phenotype->migration_assay conclusion EMT-Mediated Resistance Confirmed migration_assay->conclusion Increased Motility?

Caption: Workflow for confirming EMT-mediated this compound resistance.

An activated EMT pathway has been found to be associated with resistance to this compound in NSCLC cell lines.[1] Key indicators of EMT-mediated resistance include:

  • Increased IC50: A significant increase (typically >3-fold) in the this compound IC50 value in the resistant cell line compared to the parental line.

  • Changes in EMT Marker Expression:

    • Downregulation of epithelial markers: Decreased E-cadherin (protein) and CDH1 (mRNA) expression.

    • Upregulation of mesenchymal markers: Increased N-cadherin, Vimentin (protein), VIM (mRNA), and key transcription factors like ZEB1, Snail, Slug, and TWIST1.[2][3]

  • Phenotypic Changes: A shift from a cobblestone-like, epithelial morphology to an elongated, spindle-shaped, mesenchymal morphology, accompanied by increased migratory and invasive capabilities.

Q2: I am trying to establish a this compound-resistant cell line, but the cells are not surviving the dose escalation. What could be the issue?

A2: Establishing a resistant cell line is a lengthy process that requires careful, gradual increases in drug concentration.

Troubleshooting Tips:

  • Initial Concentration Too High: Start with a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth). This allows a subset of cells to adapt and survive.

  • Dose Escalation Too Rapid: Increase the this compound concentration in small increments (e.g., 1.5 to 2.0-fold) only after the cells have recovered and are proliferating steadily at the current concentration. This process can take several months.

  • Inconsistent Drug Pressure: Maintain a continuous presence of this compound in the culture medium to ensure consistent selective pressure. Change the medium with a fresh drug every 2-3 days.

  • Cell Health: Ensure the parental cell line is healthy, at a low passage number, and free from contamination (e.g., mycoplasma) before starting the resistance induction protocol.

Q3: My Western blot for E-cadherin shows a very weak or no signal in my resistant cells, but the Vimentin signal is also weak. What is going wrong?

A3: This could be due to several technical issues during the Western blotting process.

Troubleshooting Guide for Western Blotting:

Possible Cause Solution
Poor Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize transfer time and voltage. Ensure no air bubbles are trapped between the gel and the membrane.[4]
Low Protein Load Ensure you are loading a sufficient amount of total protein (20-30 µg is standard). Quantify protein concentration using a BCA or Bradford assay before loading.
Antibody Issues Use a validated antibody for your target protein and species. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is compatible with the primary and is not expired.
Insufficient Exposure If using a chemiluminescent substrate, try increasing the exposure time.
Protein Degradation Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.
Q4: I have confirmed EMT in my this compound-resistant cells. What are the key signaling pathways I should investigate?

A4: Several signaling pathways are known to regulate EMT and confer this compound resistance.

Key Signaling Pathways in EMT-Mediated this compound Resistance

cluster_0 Signaling Pathways cluster_1 EMT Transcription Factors cluster_2 Cellular Effects ERK p38/ERK ZEB1 ZEB1 ERK->ZEB1 TGFb TGF-β SNAIL Snail/Slug TGFb->SNAIL PI3K PI3K/Akt PI3K->SNAIL Hedgehog Hedgehog Hedgehog->SNAIL TWIST1 TWIST1 Hedgehog->TWIST1 Ecadherin ↓ E-cadherin ZEB1->Ecadherin Vimentin ↑ Vimentin/Fibronectin ZEB1->Vimentin SNAIL->Ecadherin Resistance ↑ this compound Resistance Ecadherin->Resistance Vimentin->Resistance

Caption: Key signaling pathways driving EMT and this compound resistance.

  • ERK-ZEB1 Pathway: Studies have shown that the acquisition of this compound resistance is associated with the upregulation of ZEB1, which in turn downregulates E-cadherin. This process can be mediated by the p38 and/or ERK signaling pathways.[1][2][5]

  • TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of EMT and can contribute to chemoresistance.

  • PI3K/Akt Pathway: Activation of the PI3K/Akt survival pathway can promote EMT and resistance to this compound.

  • Hedgehog (HH) Pathway: Activation of the HH signaling pathway may also mediate this compound resistance in NSCLC cells, partly through the regulation of EMT-associated transcription factors like Snail and TWIST1.[6]

Q5: What strategies can I use in my experiments to counteract or reverse EMT-mediated this compound resistance?

A5: You can explore several pharmacological approaches to inhibit EMT signaling pathways or use non-cross-resistant chemotherapeutic agents.

Experimental Strategies to Overcome Resistance:

Strategy Example Compound Mechanism of Action Experimental Readout
Inhibit ERK Pathway U0126 (MEK inhibitor)Reduces phosphorylation of ERK1/2, leading to decreased ZEB1 expression and suppression of EMT.[2][5]Increased E-cadherin, decreased ZEB1, reduced cell migration, and restored this compound sensitivity (lower IC50).
Inhibit TGF-β Pathway KaempferolInhibits TGF-β-dependent EMT, leading to the restoration of an epithelial phenotype.[7]Reversal of mesenchymal morphology, increased E-cadherin, and abrogation of this compound resistance.[7]
Use of Vinca Alkaloids Vincristine, VinblastineThese non-cross-resistant drugs can inhibit the growth of this compound-resistant tumors and may reduce ERK phosphorylation.[2][5]Reduced tumor growth in xenograft models, decreased cell viability in vitro.
Targeting BMI1 PTC-209BMI1 is implicated in this compound resistance by inducing EMT and cancer stemness. Its inhibition may resensitize cells.[4][8]Decreased expression of Snail1 or ZEB1, reduced cancer stem cell activity, and sensitization to this compound.[4]

Quantitative Data Summary

Table 1: this compound IC50 Values in Parental vs. Resistant NSCLC Cell Lines
Cell LineParental IC50 (µM)Resistant SublineResistant IC50 (µM)Fold ResistanceReference
PC-9 Not specifiedPC-9/PEMNot specified2.2 - 14.3
A549 Not specifiedA549/PEMNot specified7.8 - 42.4
CL1 Not specifiedCL1/A200Not specifiedNot specified[2][5]
A549 Not specifiedA549/A400Not specifiedNot specified[2][5]
Table 2: Relative Expression of EMT Markers in this compound-Resistant Cells
Cell LineMarkerChange in Resistant vs. ParentalMethodReference
A549/A400, CL1/A200 E-cadherinDownregulatedWestern Blot[2]
A549/A400, CL1/A200 FibronectinUpregulatedWestern Blot[2]
A549/A400, CL1/A200 ZEB1UpregulatedWestern Blot[2]
A549/A400, CL1/A200 Phospho-ERKUpregulatedWestern Blot[2]
This compound-Resistant A549 BMI1UpregulatedWestern Blot[8]
This compound-Resistant A549 Snail1UpregulatedWestern Blot[8]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in 100 µL of complete medium into 96-well plates and incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for EMT Markers
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, ZEB1, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Extract total RNA from parental and resistant cells using TRIzol reagent or a commercial kit according to the manufacturer's protocol.[6]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[6]

  • Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers for target genes (CDH1, VIM, ZEB1, SNAI1) and a reference gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: A typical protocol includes an initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 4: Transwell Migration Assay
  • Cell Preparation: Serum-starve cells for 12-24 hours before the assay.

  • Assay Setup: Add chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate. Place Transwell inserts (e.g., 8 µm pore size) into the wells.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 12-24 hours).

  • Analysis:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol (B129727) or 4% paraformaldehyde.

    • Stain the cells with 0.1% crystal violet.

    • Elute the dye with acetic acid and measure absorbance, or count the stained cells in several microscopic fields.

References

Validation & Comparative

Pemetrexed vs. Methotrexate: A Comparative Guide to Polyglutamylation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed and Methotrexate (B535133) are pivotal antifolate agents in chemotherapy, disrupting folate-dependent pathways essential for nucleotide synthesis and cellular replication. While both drugs target dihydrofolate reductase (DHFR), their clinical efficacy and pharmacological profiles are significantly influenced by their intracellular metabolism, particularly their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process is critical as it leads to enhanced intracellular retention and increased inhibitory potency against their target enzymes.[1][2] This guide provides a detailed comparison of the polyglutamylation kinetics of this compound and Methotrexate, supported by experimental data and methodologies.

Quantitative Comparison of Polyglutamylation Kinetics

The efficiency of an antifolate agent as a substrate for FPGS is a key determinant of its therapeutic efficacy. This compound has been shown to be a markedly superior substrate for FPGS compared to Methotrexate, as evidenced by its significantly lower Michaelis constant (Kₘ).[1][3][4] A lower Kₘ value signifies a higher affinity of the enzyme for the substrate, leading to more efficient polyglutamylation, even at low intracellular drug concentrations.[1] This kinetic advantage results in rapid and extensive polyglutamylation of this compound, leading to prolonged intracellular retention and sustained inhibition of its target enzymes.[2][3]

ParameterThis compoundMethotrexateEnzyme Source
Kₘ (μM) 0.8[5]30.3[6]Mammalian FPGS / Human Erythrocyte FPGS
Vₘₐₓ (pmol/h/mL of packed erythrocytes) Not explicitly found for this compound612[6]Human Erythrocyte FPGS

Note: The Kₘ values are from different studies using different enzyme sources, but they consistently demonstrate the higher affinity of FPGS for this compound.

Signaling and Metabolic Pathway

The cellular uptake and subsequent polyglutamylation of this compound and Methotrexate are crucial steps in their mechanism of action. Both drugs are transported into the cell by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[3][4] Once inside the cell, FPGS catalyzes the sequential addition of glutamate (B1630785) residues to the drug molecules. The resulting polyglutamated forms are more potent inhibitors of downstream enzymes and are retained within the cell for longer periods due to their increased negative charge, which prevents them from being effluxed.[2][5]

This compound's primary targets are thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), with a weaker inhibitory effect on DHFR.[1][2] In contrast, Methotrexate's primary target is DHFR.[1][2] The enhanced polyglutamylation of this compound leads to a more potent and sustained inhibition of its target enzymes compared to Methotrexate.[2]

Cellular Uptake and Polyglutamylation of this compound and Methotrexate cluster_extracellular Extracellular Space cluster_cell Intracellular Space Pemetrexed_ext This compound RFC RFC / PCFT Pemetrexed_ext->RFC Methotrexate_ext Methotrexate Methotrexate_ext->RFC Pemetrexed_int This compound FPGS FPGS Pemetrexed_int->FPGS + Glutamate Methotrexate_int Methotrexate Methotrexate_int->FPGS + Glutamate Pemetrexed_PG This compound -polyglutamates FPGS->Pemetrexed_PG Methotrexate_PG Methotrexate -polyglutamates FPGS->Methotrexate_PG TS Thymidylate Synthase (TS) Pemetrexed_PG->TS Potent Inhibition GARFT GARFT Pemetrexed_PG->GARFT Inhibition DHFR DHFR Pemetrexed_PG->DHFR Weak Inhibition Methotrexate_PG->TS Minor Inhibition Methotrexate_PG->DHFR Potent Inhibition RFC->Pemetrexed_int RFC->Methotrexate_int

Caption: Cellular uptake and metabolic pathway of this compound and Methotrexate.

Experimental Protocols

In Vitro FPGS Activity Assay

This protocol is designed to measure the kinetic parameters of FPGS for this compound and Methotrexate.

1. Reagents and Materials:

  • Recombinant human FPGS

  • This compound and Methotrexate standards

  • L-Glutamic acid

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • KCl

  • DTT (Dithiothreitol)

  • Tris buffer (pH 8.85)

  • Perchloric acid

  • HPLC system with a C18 reversed-phase column

  • Ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) for mobile phase

2. Enzyme Reaction:

  • Prepare a reaction mixture containing Tris buffer, ATP, MgCl₂, KCl, DTT, and L-glutamic acid.[6]

  • Add varying concentrations of either this compound or Methotrexate to initiate the reaction.[6]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[6]

  • Stop the reaction by adding ice-cold perchloric acid to precipitate the enzyme and other proteins.[7]

  • Centrifuge the mixture and collect the supernatant for HPLC analysis.[7]

3. HPLC Analysis:

  • Inject the supernatant into the HPLC system.

  • Separate the parent drug and its polyglutamated forms using a C18 column with a gradient of ammonium acetate buffer and acetonitrile.[7][8][9]

  • Detect the compounds using UV or fluorescence detection. For enhanced sensitivity with Methotrexate, post-column photo-oxidation to fluorescent derivatives can be employed.[7][8]

  • Quantify the amount of polyglutamated product formed based on a standard curve.

4. Data Analysis:

  • Determine the initial reaction velocities at each substrate concentration.

  • Calculate the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation.[6]

Cellular Uptake and Polyglutamylation Assay

This protocol measures the accumulation and polyglutamylation of this compound and Methotrexate in cancer cell lines.

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., NCI-H460 non-small cell lung cancer cells) to near confluence.[10]

2. Drug Incubation:

  • Expose the cells to radiolabeled this compound or Methotrexate at a specific concentration (e.g., 1 µM) for various time points (e.g., up to 2 hours) at 37°C.[1]

3. Cell Lysis and Extraction:

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Lyse the cells and precipitate the proteins using a suitable method (e.g., perchloric acid).[7]

  • Collect the supernatant containing the intracellular drug and its metabolites.

4. Analysis:

  • For total uptake, measure the radioactivity in the cell lysate using a scintillation counter.

  • To analyze the extent of polyglutamylation, separate the parent drug from its polyglutamated forms using HPLC as described in the in vitro assay protocol.

  • Quantify the different polyglutamate species.

Experimental Workflow for Polyglutamylation Analysis cluster_invitro In Vitro FPGS Assay cluster_cellular Cellular Assay A1 Prepare Reaction Mix (FPGS, ATP, Glu, Buffer) A2 Add Antifolate (this compound or MTX) A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction (Perchloric Acid) A3->A4 A5 HPLC Analysis of Polyglutamates A4->A5 C1 Data Analysis A5->C1 Kinetic Parameters (Km, Vmax) B1 Culture Cancer Cells B2 Incubate with Radiolabeled Antifolate B1->B2 B3 Wash and Lyse Cells B2->B3 B4 Measure Total Uptake (Scintillation Counting) B3->B4 B5 HPLC Analysis of Polyglutamates B3->B5 C2 Data Analysis B4->C2 Drug Accumulation B5->C2 Polyglutamylation Profile

Caption: Experimental workflow for analyzing polyglutamylation kinetics.

Conclusion

The available data unequivocally demonstrate that this compound is a substantially more efficient substrate for FPGS than Methotrexate, primarily due to its much higher binding affinity (lower Kₘ). This superior kinetic profile leads to more rapid and extensive intracellular polyglutamylation, resulting in prolonged drug retention and enhanced inhibition of key enzymes in nucleotide synthesis. These fundamental pharmacokinetic and pharmacodynamic differences contribute significantly to the distinct clinical activities and efficacy profiles of these two important antifolate drugs. Understanding these differences is crucial for the rational design of chemotherapy regimens and the development of novel antifolate agents.

References

Validating Pemetrexed's Enzymatic Targets in Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the enzymatic targets of pemetrexed in resistant cancer cell lines. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to elucidate critical pathways and workflows. Our aim is to equip researchers with the necessary information to effectively investigate and overcome this compound resistance.

Introduction to this compound and Resistance Mechanisms

This compound is a multi-targeted antifolate drug that inhibits several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, crucial for the proliferation of cancer cells. Its primary enzymatic targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] However, the development of resistance is a significant clinical challenge.

Resistance to this compound is multifactorial and can arise from various mechanisms, including:

  • Increased expression of target enzymes: Overexpression of TS is a common mechanism of resistance, as it requires higher concentrations of this compound to achieve a therapeutic effect.[1][4]

  • Decreased drug uptake: Reduced expression or function of the reduced folate carrier (RFC, encoded by the SLC19A1 gene), the primary transporter of this compound into cells, can limit its intracellular concentration.[1]

  • Defective polyglutamylation: this compound is activated intracellularly through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Reduced FPGS activity leads to decreased retention and efficacy of the drug.

  • Altered signaling pathways: Activation of survival pathways, such as the EGFR/PI3K/Akt pathway, can promote cell survival and proliferation despite this compound treatment.[1]

This guide will focus on methods to validate the engagement of this compound with its enzymatic targets and to quantify the changes in their expression in resistant cell lines.

Comparison of this compound-Resistant vs. Parental Cell Lines

The development of in vitro models of this compound resistance is crucial for studying these mechanisms. This is typically achieved by continuous exposure of cancer cell lines to gradually increasing concentrations of the drug. The following tables summarize quantitative data from studies on well-established non-small cell lung cancer (NSCLC) cell lines, A549 and PC-9, and their this compound-resistant counterparts.

Table 1: this compound IC50 Values in Parental and Resistant NSCLC Cell Lines
Cell LineParental/ResistantIC50 (µM)Fold ResistanceReference
A549 Parental1.82 ± 0.17-[1]
A549/PEMResistant>100>55[1]
PC-9 Parental0.080 ± 0.0053-[1]
PC-9/PEMResistant3.34 ± 0.29~42[1]
Table 2: Gene Expression Fold Change of this compound Targets in Resistant A549 Cells Compared to Parental Cells
GeneFold Change in A549/PEM-1.6Fold Change in A549/PEM-6.4Fold Change in A549/PEM-16Reference
TYMS 15.117.021.2[5]
RFC (SLC19A1) 0.490.291.0[5]
FPGS 0.660.721.0[5]

Note: A549/PEM sublines were established with increasing concentrations of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments used to validate this compound's targets in resistant cell lines.

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol describes the generation of a resistant cell line by continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental cancer cell line (e.g., A549 or PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Sterile cell culture flasks and plates

Procedure:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) with a range of this compound concentrations to determine the initial IC50 value for the parental cell line.

  • Initiate Resistance Induction: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).

  • Monitor and Escalate Dose: Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers. Once the cells are growing steadily, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Repeat Escalation: Continue this stepwise dose escalation until the desired level of resistance is achieved.

  • Characterize Resistant Line: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance. Resistant cells should be maintained in a medium containing the highest tolerated concentration of this compound.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol details the measurement of mRNA levels of this compound's target enzymes.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., TYMS, DHFR, GARFT, SLC19A1, FPGS) and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from both parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[1]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Western Blot for Target Protein Expression

This protocol is for quantifying the protein levels of this compound's targets.

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against target proteins (e.g., TYMS, DHFR, RFC, FPGS) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Alternative Methods for Target Validation

Beyond standard molecular biology techniques, several innovative methods can provide more direct evidence of drug-target engagement within the cellular environment.

Table 3: Comparison of Alternative Target Validation Methods
MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable in live cells and tissues.[6][7][8][9]Requires specific antibodies for Western blot detection; can be low-throughput.
Drug Affinity Responsive Target Stability (DARTS) Drug binding protects the target protein from protease digestion.Label-free; does not require drug modification.[3][10][11][12][13]May not be suitable for all protein-drug interactions.
Kinobeads Competition Binding Immobilized broad-spectrum kinase inhibitors capture kinases from cell lysates; free drug competes for binding.Allows for the profiling of hundreds of kinases simultaneously.[14][15][16][17][18]Primarily applicable to kinases; requires specialized reagents.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Pemetrexed_Pathway Pemetrexed_ext This compound (extracellular) RFC RFC (SLC1A1) Pemetrexed_ext->RFC Pemetrexed_int This compound (intracellular) FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly This compound Polyglutamate DHFR DHFR Pemetrexed_poly->DHFR inhibits TYMS TYMS Pemetrexed_poly->TYMS inhibits GARFT GARFT Pemetrexed_poly->GARFT inhibits RFC->Pemetrexed_int FPGS->Pemetrexed_poly Pyrimidine Pyrimidine Synthesis DHFR->Pyrimidine TYMS->Pyrimidine Purine Purine Synthesis GARFT->Purine DNA_RNA DNA/RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis inhibition of

Caption: this compound mechanism of action and enzymatic targets.

Resistance_Mechanisms This compound This compound Resistance This compound Resistance This compound->Resistance leads to Upreg_TYMS Upregulation of TYMS Resistance->Upreg_TYMS via Downreg_RFC Downregulation of RFC Resistance->Downreg_RFC via Dec_FPGS Decreased FPGS Activity Resistance->Dec_FPGS via Alt_Signaling Altered Signaling (e.g., PI3K/Akt) Resistance->Alt_Signaling via

Caption: Key mechanisms of cellular resistance to this compound.

Experimental_Workflow Start Parental Cell Line Resistance_Dev Develop this compound- Resistant Cell Line Start->Resistance_Dev Resistant_Cells Resistant Cell Line Resistance_Dev->Resistant_Cells Validation Validate Resistance (IC50 Assay) Resistant_Cells->Validation qPCR qPCR for Gene Expression Validation->qPCR Western Western Blot for Protein Expression Validation->Western CETSA CETSA/DARTS for Target Engagement Validation->CETSA Data_Analysis Comparative Data Analysis qPCR->Data_Analysis Western->Data_Analysis CETSA->Data_Analysis

Caption: Workflow for validating this compound targets in resistant cells.

References

Pemetrexed and Cisplatin In Vitro: A Comparative Guide to Synergistic vs. Additive Effects

Author: BenchChem Technical Support Team. Date: December 2025

The combination of Pemetrexed and cisplatin (B142131) is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1][2] Understanding the nature of their interaction at the cellular level—whether it is synergistic or merely additive—is crucial for optimizing treatment protocols and developing novel therapeutic strategies. This guide provides an objective comparison of the synergistic and additive effects of this compound with cisplatin in vitro, supported by experimental data and detailed methodologies.

Synergistic vs. Additive Effects: A Cellular Perspective

In vitro studies have consistently demonstrated that the combination of this compound and cisplatin can produce both synergistic and additive cytotoxic effects against cancer cells.[1] The outcome of this combination is highly dependent on the cell line, drug concentrations, and, most critically, the sequence of drug administration.[3][4]

This compound, a multi-target antifolate agent, primarily works by inhibiting key enzymes essential for nucleotide synthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] In contrast, cisplatin, a platinum-based compound, induces cell death by forming DNA adducts, which leads to DNA damage and triggers apoptosis.[1] The distinct mechanisms of action of these two drugs form the basis for their enhanced anti-tumor activity when used in combination.[1]

A key finding from multiple in vitro studies is that a sequential schedule of this compound followed by cisplatin tends to produce the most favorable synergistic effects.[3][4][5] Simultaneous exposure or a sequence of cisplatin followed by this compound has been shown in some cases to result in additive or even antagonistic effects.[3][4]

Quantitative Data Summary

The following tables summarize the observed in vitro effects of this compound and cisplatin in various cancer cell lines, highlighting the schedule-dependent nature of their interaction.

Table 1: Schedule-Dependent Interaction of this compound and Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeThis compound followed by Cisplatin (24h each)Simultaneous Exposure (24h)Cisplatin followed by this compound (24h each)
A549 Human Lung CancerAdditive/SynergisticAntagonisticAntagonistic
MCF7 Human Breast CancerSynergisticAntagonisticAntagonistic
PA1 Human Ovarian CancerAdditive/SynergisticAntagonisticAntagonistic
WiDr Human Colon CancerAdditiveAdditiveAdditive

Source: Data compiled from in vitro studies analyzing combination effects using the isobologram method.[3][4]

Table 2: Effects of this compound and Cisplatin on A549 Lung Cancer Cells (72h exposure)

TreatmentCytotoxicityAutophagy Induction (LC3-I to LC3-II conversion)Cellular Senescence (β-galactosidase expression)
This compound (100 nM) MinimalLowestIncreased
Cisplatin (200 nM) HighestIntermediateIntermediate
This compound + Cisplatin IntermediateGreatestReduced

Source: Data from a study on KRAS-dependent A549 lung cancer cells.[5][6][7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are protocols for key experiments used to assess the synergistic and additive effects of this compound and cisplatin.

Cell Viability Assay (WST-1 or MTT Assay)

This assay is used to measure the cytotoxic effects of the drugs on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of culture medium.[1][6] Allow the cells to adhere overnight.[1]

  • Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination for a specified duration (e.g., 72 hours).[1][6] Include untreated and vehicle-treated cells as controls.

  • Reagent Incubation: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Combination Index (CI) Analysis

The isobologram method is a common way to determine whether the combination of two drugs is synergistic, additive, or antagonistic. The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in protein expression related to signaling pathways affected by the drug combination.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-AKT, p-ERK, LC3-II/I, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound and cisplatin combination therapy.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocols cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., A549, MCF7) pem This compound start->pem cis Cisplatin start->cis combo Combination (Sequential vs. Simultaneous) start->combo viability Cell Viability (MTT/WST-1) pem->viability apoptosis Apoptosis Assay (Annexin V/PI) pem->apoptosis western Western Blot pem->western cis->viability cis->apoptosis cis->western combo->viability combo->apoptosis combo->western ci Combination Index (Synergy/Additivity) viability->ci cell_death Cell Death Mechanisms apoptosis->cell_death pathway Signaling Pathway Modulation western->pathway

Caption: Experimental workflow for in vitro synergy analysis.

Signaling Pathways

The synergistic effects of this compound and cisplatin are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1] The combination has been shown to inhibit the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[6] Furthermore, this combination can induce autophagy, as evidenced by the conversion of LC3-I to LC3-II, through the regulation of the AKT/mTOR and AMPK/mTOR signaling pathways.[6]

G cluster_drugs Drug Combination cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes pem This compound pi3k PI3K/AKT/mTOR pem->pi3k inhibits raf RAF/MEK/ERK pem->raf inhibits apoptosis Apoptosis pem->apoptosis autophagy Autophagy pem->autophagy cis Cisplatin cis->raf inhibits dna DNA Damage Response cis->dna induces cis->apoptosis cis->autophagy pi3k->autophagy inhibits proliferation Decreased Proliferation pi3k->proliferation regulates raf->proliferation regulates dna->apoptosis

Caption: Key signaling pathways affected by the combination.

Conclusion

The in vitro interaction between this compound and cisplatin is complex, with outcomes ranging from synergistic to additive and even antagonistic. The existing evidence strongly suggests that the sequence of administration is a critical determinant of efficacy, with a this compound-first sequence being optimal for achieving synergy in several cancer cell lines. The combination exerts its anti-tumor effects by modulating multiple signaling pathways, leading to apoptosis, autophagy, and reduced cell proliferation.[1] For researchers and drug development professionals, these findings underscore the importance of carefully designing in vitro studies to account for schedule-dependency and cell line-specific responses.

References

Unraveling the Complexities of Cross-Resistance: Pemetrexed vs. Methotrexate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in cancer chemotherapy. Understanding the nuances of cross-resistance between structurally similar drugs is paramount for designing effective sequential and combination therapies. This guide provides an in-depth comparison of the cross-resistance profiles of two widely used antifolate drugs, pemetrexed and methotrexate (B535133), in cancer cells. By examining their distinct mechanisms of action and the molecular underpinnings of resistance, this document aims to equip researchers with the knowledge to navigate the complexities of antifolate resistance and inform the development of novel therapeutic strategies.

Mechanism of Action: A Tale of Two Antifolates

While both this compound and methotrexate are classified as antifolates that disrupt folate-dependent pathways essential for nucleotide synthesis, their primary intracellular targets differ significantly. Methotrexate predominantly inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF) cofactors required for the synthesis of purines and thymidylate.[1][2][3] In contrast, this compound is a multi-targeted antifolate that, in its active polyglutamated form, potently inhibits not only DHFR but also thymidylate synthase (TYMS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][4][5] This broader spectrum of activity is a key differentiator, suggesting that the mechanisms of resistance, and therefore the potential for cross-resistance, may not be straightforward.[1][2]

dot

Pemetrexed_vs_Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pemetrexed_ext This compound RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Uptake FRa Folate Receptor α (FRα) Pemetrexed_ext->FRa Uptake Methotrexate_ext Methotrexate Methotrexate_ext->RFC Uptake Pemetrexed_int This compound RFC->Pemetrexed_int Methotrexate_int Methotrexate RFC->Methotrexate_int FRa->Pemetrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_int->FPGS Methotrexate_int->FPGS Pemetrexed_poly This compound (polyglutamated) FPGS->Pemetrexed_poly Methotrexate_poly Methotrexate (polyglutamated) FPGS->Methotrexate_poly DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibits TYMS Thymidylate Synthase (TYMS) Pemetrexed_poly->TYMS Strongly Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibits GGH γ-Glutamyl Hydrolase (GGH) Pemetrexed_poly->GGH Hydrolysis Methotrexate_poly->DHFR Strongly Inhibits Methotrexate_poly->GGH Hydrolysis DNA DNA Synthesis DHFR->DNA Required for TYMS->DNA Required for GARFT->DNA Required for GGH->Pemetrexed_int GGH->Methotrexate_int

Caption: Cellular pathways of this compound and Methotrexate.

Quantitative Analysis of Cross-Resistance

Experimental data from various cancer cell lines reveal a complex and often incomplete pattern of cross-resistance between this compound and methotrexate. The degree of cross-resistance is highly dependent on the specific molecular alterations within the cancer cells.

Cell LineDrug Selected For ResistanceFold Resistance to this compoundFold Resistance to MethotrexateKey Resistance MechanismReference
PC6 (Lung Cancer)This compound5 - 438Cross-resistant (qualitative)Increased TYMS expression, Decreased RFC and FPGS expression[6]
MSTO-211H (Mesothelioma)This compound13Not specifiedIncreased TYMS expression[7]
TCC-MESO-2 (Mesothelioma)This compound28Not specifiedIncreased TYMS expression[7]
MCF-7 (Breast Cancer)Melphalan (B128)Not specified6.7Decreased methotrexate uptake[8]

Key Mechanisms Driving Resistance and Cross-Resistance

Several cellular mechanisms contribute to resistance to this compound and methotrexate, with some leading to cross-resistance while others confer more specific resistance.

  • Target Enzyme Alterations:

    • Thymidylate Synthase (TYMS) Overexpression: Increased levels of TYMS are a primary mechanism of acquired resistance to this compound.[6][7][9] Since TYMS is a direct and major target of this compound, its upregulation can titrate out the inhibitory effect of the drug. While methotrexate's effect on TYMS is indirect (via cofactor depletion), significant TYMS overexpression can also contribute to methotrexate resistance.[10]

    • Dihydrofolate Reductase (DHFR) Amplification/Mutation: This is a classic mechanism of methotrexate resistance.[2] While this compound also inhibits DHFR, this is not its primary mode of action. Therefore, cells with DHFR-mediated methotrexate resistance may retain sensitivity to this compound.[1]

  • Drug Transport Modifications:

    • Reduced Folate Carrier (RFC) Impairment: Both this compound and methotrexate are transported into cells primarily by the RFC.[1][4][5] Downregulation or mutation of RFC can lead to decreased intracellular drug accumulation and is a common mechanism of resistance to both drugs, thus promoting cross-resistance.[2][6][9]

    • Folate Receptor α (FRα) Expression: FRα is a high-affinity receptor for folates and this compound.[5][9][11] Its expression levels can influence this compound sensitivity, with high expression correlating with better outcomes in some studies.[9][12][13] The role of FRα in methotrexate transport is less pronounced.[14][15]

  • Intracellular Drug Metabolism:

    • Folylpolyglutamate Synthetase (FPGS) Deficiency: FPGS is crucial for converting both drugs into their more active and retained polyglutamated forms.[9][16] Decreased FPGS activity is a significant mechanism of resistance to both this compound and methotrexate, leading to cross-resistance.[2][16][17] this compound is a better substrate for FPGS than methotrexate, which may influence the degree of resistance.[5]

    • γ-Glutamyl Hydrolase (GGH) Overexpression: GGH reverses the action of FPGS by removing glutamate (B1630785) residues, promoting drug efflux.[9][10] Increased GGH activity can contribute to resistance to both antifolates.

dot

Resistance_Mechanisms cluster_mechanisms Molecular Alterations cluster_drugs Drug Resistance TYMS ↑ TYMS Expression Pemetrexed_Res This compound Resistance TYMS->Pemetrexed_Res Primary Methotrexate_Res Methotrexate Resistance TYMS->Methotrexate_Res Secondary DHFR ↑ DHFR Expression/Mutation DHFR->Pemetrexed_Res Secondary DHFR->Methotrexate_Res Primary RFC ↓ RFC Expression Cross_Res Cross-Resistance RFC->Cross_Res FPGS ↓ FPGS Activity FPGS->Cross_Res

Caption: Mechanisms of resistance to this compound and Methotrexate.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and methotrexate and calculate the IC50 values.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or methotrexate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Objective: To quantify the mRNA expression levels of genes involved in resistance (e.g., TYMS, DHFR, RFC, FPGS, GGH).

  • Procedure:

    • Isolate total RNA from parental and drug-resistant cells using a suitable RNA extraction kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a SYBR Green master mix on a real-time PCR system.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

3. Western Blotting for Protein Expression Analysis

  • Objective: To determine the protein levels of key resistance-related markers.

  • Procedure:

    • Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against TYMS, DHFR, RFC, FPGS, or GGH overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use β-actin or GAPDH as a loading control for normalization.

dot

Experimental_Workflow start Start: Parental Cancer Cell Line step1 Stepwise exposure to increasing concentrations of this compound or Methotrexate start->step1 step2 Establishment of Drug-Resistant Cell Line step1->step2 step3 Characterization of Resistant Phenotype step2->step3 step4a Cell Viability Assay (MTT) Determine IC50 for both drugs step3->step4a step4b Gene Expression Analysis (qRT-PCR) (TYMS, DHFR, RFC, FPGS, GGH) step3->step4b step4c Protein Expression Analysis (Western Blot) (TYMS, DHFR, RFC, FPGS, GGH) step3->step4c end Conclusion: Determine Cross-Resistance Profile and Underlying Mechanisms step4a->end step4b->end step4c->end

Caption: Experimental workflow for assessing cross-resistance.

Conclusion and Future Directions

The cross-resistance between this compound and methotrexate is not absolute and is dictated by the specific molecular alterations within the cancer cells. While mechanisms involving drug transport (RFC) and polyglutamylation (FPGS) often lead to cross-resistance, alterations in the primary drug targets (TYMS for this compound, DHFR for methotrexate) can result in more drug-specific resistance. This highlights the importance of molecularly characterizing tumors to predict responsiveness and guide treatment decisions.

For drug development professionals, these findings underscore the potential for designing novel antifolates that can circumvent specific resistance mechanisms. For researchers, further investigation into the interplay of these resistance pathways and the identification of biomarkers to predict cross-resistance are critical areas of future research. A deeper understanding of these mechanisms will ultimately pave the way for more effective and personalized cancer therapies.

References

Comparative Efficacy of Pemetrexed and 5-Fluorouracil in Gastric Cancer Cell Lines: A Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic effects of two prominent chemotherapy agents, Pemetrexed and 5-fluorouracil (B62378) (5-FU), on various gastric cancer cell lines. The data presented is compiled from in-vitro studies to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and mechanisms of these compounds.

Mechanism of Action

This compound is a multi-targeted antifolate agent.[1] It primarily inhibits thymidylate synthase (TS), an essential enzyme in the synthesis of pyrimidines, which are building blocks for DNA.[2] At higher concentrations, this compound also inhibits other folate-dependent enzymes like dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which are involved in the de novo synthesis of purines.[1] This multi-targeted approach disrupts both pyrimidine (B1678525) and purine (B94841) synthesis, leading to the inhibition of DNA and RNA production and ultimately cell death.[2][3] this compound is actively transported into cells by the reduced folate carrier (RFC) and is then converted into more potent polyglutamated forms by the enzyme folylpoly-γ-glutamate synthetase (FPGS).[1]

5-Fluorouracil (5-FU) is an antimetabolite that exerts its cytotoxic effects through several mechanisms.[4] After intracellular conversion to various active metabolites, its primary mode of action is the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which blocks the synthesis of thymidine, a crucial component of DNA.[4][5] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to errors in transcription and replication, respectively, and inducing cell death.[6][7]

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and 5-FU was evaluated across a panel of human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound.

Table 1: IC50 Values of this compound and 5-Fluorouracil in Gastric Cancer Cell Lines

Cell LineThis compound IC50 (nM)5-FU IC50 (µM)
SNU-1363.2
SNU-16281.1
SNU-4841202.5
SNU-601170.8
SNU-6383104.2
SNU-668290>100
SNU-510,7001.2
SNU-620>50,0001.1

Data sourced from Kim et al., 2005.[8]

The results indicate that this compound is significantly more potent than 5-FU in most of the gastric cancer cell lines tested, exhibiting cytotoxic effects at nanomolar concentrations, whereas 5-FU required micromolar concentrations to achieve similar effects.[8]

Experimental Protocols

The following methodologies were employed to generate the comparative cytotoxicity data.

Cell Lines and Culture: A panel of eight human gastric cancer cell lines (SNU-1, SNU-5, SNU-16, SNU-484, SNU-601, SNU-620, SNU-638, and SNU-668) were used. The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay): The cytotoxic activity of this compound and 5-FU was determined using a tetrazolium-based colorimetric assay (MTT assay).[8]

  • Cells were seeded in 96-well plates at a density of 1-5 x 10⁴ cells/well.

  • After 24 hours of incubation, the cells were exposed to various concentrations of this compound or 5-FU for 72 hours.

  • Following drug exposure, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • The formazan (B1609692) crystals formed were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 540 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Signaling and Action Pathways

The following diagrams illustrate the mechanisms of action for this compound and 5-Fluorouracil, as well as the experimental workflow for assessing their cytotoxicity.

Pemetrexed_Pathway cluster_cell Gastric Cancer Cell cluster_synthesis Nucleotide Synthesis Pemetrexed_ext This compound (Extracellular) RFC1 RFC1 Transporter Pemetrexed_ext->RFC1 Uptake Pemetrexed_int This compound (Intracellular) RFC1->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly This compound Polyglutamate FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT GAR Formyltransferase Pemetrexed_poly->GARFT Inhibition DNA_RNA_Synth DNA & RNA Synthesis TS->DNA_RNA_Synth DHFR->DNA_RNA_Synth GARFT->DNA_RNA_Synth Apoptosis Apoptosis DNA_RNA_Synth->Apoptosis Disruption leads to

Caption: this compound mechanism of action in gastric cancer cells.

FiveFU_Pathway cluster_cell Gastric Cancer Cell FiveFU_ext 5-Fluorouracil (Extracellular) Transporter Transporter FiveFU_ext->Transporter Uptake FiveFU_int 5-FU (Intracellular) Transporter->FiveFU_int Metabolites Active Metabolites (e.g., FdUMP, FUTP) FiveFU_int->Metabolites Metabolic Activation TS Thymidylate Synthase (TS) Metabolites->TS Inhibition (FdUMP) DNA_Synth DNA Synthesis & Repair Metabolites->DNA_Synth Incorporation RNA_Synth RNA Synthesis & Function Metabolites->RNA_Synth Incorporation (FUTP) TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Disruption leads to RNA_Synth->Apoptosis Disruption leads to

Caption: 5-Fluorouracil mechanism of action in gastric cancer cells.

Cytotoxicity_Workflow start Start seed_cells Seed Gastric Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drugs Add Serial Dilutions of This compound or 5-FU incubate1->add_drugs incubate2 Incubate for 72 hours add_drugs->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve Dissolve Formazan Crystals with DMSO incubate3->dissolve measure Measure Absorbance at 540 nm dissolve->measure analyze Calculate Cell Viability & Determine IC50 Values measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Pemetrexed vs. Docetaxel: A Comparative Guide on Efficacy in Second-Line NSCLC Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of second-line non-small cell lung cancer (NSCLC) treatment, a thorough understanding of the preclinical and clinical efficacy of standard-of-care agents is paramount. This guide provides an objective comparison of two widely used chemotherapeutics, pemetrexed and docetaxel (B913), supported by experimental data from various research models.

Mechanism of Action

This compound is a multi-targeted antifolate agent. Its primary mechanism involves the inhibition of three key enzymes in the folate metabolic pathway:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

By disrupting these enzymes, this compound interferes with the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Docetaxel , a member of the taxane (B156437) family, exerts its cytotoxic effects by targeting microtubules.[3] Its mechanism involves:

  • Promoting the assembly of tubulin into stable microtubules.

  • Inhibiting the depolymerization of these microtubules.

This stabilization of the microtubule network disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][5]

Signaling Pathways

The cytotoxic effects of this compound and docetaxel are mediated through distinct signaling cascades.

This compound's induction of apoptosis is linked to the activation of the ATM/p53 signaling pathway in response to DNA damage.[6] This can trigger both intrinsic and extrinsic apoptotic pathways. Additionally, this compound has been shown to induce S-phase arrest and apoptosis through the sustained activation of the ERK1/2 and Cdk2/cyclin-A signaling pathways.[7]

Docetaxel's mechanism, centered on microtubule disruption, leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[5] It can also induce the production of reactive oxygen species (ROS), contributing to cellular stress and death.[3] Furthermore, studies suggest that docetaxel's effects are linked to the regulation of cytokine-cytokine receptor interactions and cell cycle pathways.

Pemetrexed_Signaling_Pathway This compound This compound Folate_Metabolism Folate Metabolism (TS, DHFR, GARFT) This compound->Folate_Metabolism ERK_Cdk2_CyclinA ERK/Cdk2/Cyclin A Pathway This compound->ERK_Cdk2_CyclinA DNA_RNA_Synthesis DNA/RNA Synthesis Inhibition Folate_Metabolism->DNA_RNA_Synthesis DNA_Damage DNA Damage DNA_RNA_Synthesis->DNA_Damage ATM_p53 ATM/p53 Pathway DNA_Damage->ATM_p53 Apoptosis Apoptosis ATM_p53->Apoptosis ERK_Cdk2_CyclinA->Apoptosis S_Phase_Arrest S-Phase Arrest ERK_Cdk2_CyclinA->S_Phase_Arrest S_Phase_Arrest->Apoptosis

This compound Signaling Pathway

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Bcl2 Bcl-2 Phosphorylation Docetaxel->Bcl2 ROS ROS Production Docetaxel->ROS Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Bcl2->Apoptosis ROS->Apoptosis

Docetaxel Signaling Pathway

Quantitative Efficacy Data

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and docetaxel in various NSCLC cell lines. Lower IC50 values indicate greater potency.

Cell LineThis compound IC50 (µM)Docetaxel IC50 (µM)Reference
A549~0.1 - 0.2~0.002 - 0.005[8]
A549/D16 (Docetaxel-Resistant)More sensitive than parental109.1-fold resistant vs. parental[8]
A549/D32 (Docetaxel-Resistant)More sensitive than parental286.59-fold resistant vs. parental[8]

Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time, assay method).

In Vivo Tumor Growth Inhibition

The table below presents data on the tumor growth inhibition (TGI) of this compound and docetaxel in NSCLC xenograft models.

Xenograft ModelTreatmentTGI (%)Reference
A549This compoundSignificant inhibition[8]
A549DocetaxelSignificant inhibition[9]
NSCLC-Liver Metastasis PDTXDocetaxelSignificant tumor growth delay[9]

Note: TGI is often calculated relative to a vehicle control group. Higher percentages indicate greater efficacy.

Clinical Efficacy in Second-Line NSCLC

Clinical trials have demonstrated that this compound and docetaxel have comparable efficacy in the second-line treatment of advanced NSCLC.[10]

ParameterThis compoundDocetaxelp-valueReference
Overall Response Rate (ORR)9.1%8.8%0.105[10]
Median Progression-Free Survival (PFS)2.9 months2.9 monthsNot Significant[10]
Median Overall Survival (OS)8.3 months7.9 monthsNot Significant[10]
1-Year Survival Rate29.7%29.7%Not Significant[10]

A meta-analysis of six randomized controlled trials involving 1,414 patients found no statistically significant differences in overall response rate, survival time, progression-free survival, or disease control rate between this compound and docetaxel.[11] However, this compound was associated with a significantly higher 3-year survival rate.[11] Another study in Chinese patients also found equivalent efficacy between the two drugs.[12]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound and docetaxel on NSCLC cell lines.

  • Cell Seeding:

    • Culture NSCLC cells (e.g., A549) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13]

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and docetaxel in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

In_Vitro_Workflow Start Start Seed_Cells Seed NSCLC Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drugs Add this compound/Docetaxel (serial dilutions) Incubate_24h->Add_Drugs Incubate_48_72h Incubate 48-72h Add_Drugs->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (add DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End In_Vivo_Workflow Start Start Implant_Tumor Implant NSCLC Cells/PDX (subcutaneously) Start->Implant_Tumor Tumor_Growth Allow Tumor Growth (to ~150 mm³) Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer this compound/ Docetaxel/Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint Monitor->Endpoint Excise_Tumor Excise & Weigh Tumors Endpoint->Excise_Tumor Analyze Analyze Data (TGI) Excise_Tumor->Analyze End End Analyze->End

References

Validating SLC19A1 as a Pemetrexed Resistance Marker in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating Solute Carrier Family 19 Member 1 (SLC19A1) as a predictive biomarker for pemetrexed resistance in non-small cell lung cancer (NSCLC). This compound, a multi-targeted antifolate chemotherapeutic agent, requires effective transport into cancer cells to exert its cytotoxic effects. SLC19A1 is the primary transporter responsible for this uptake.[1] Consequently, diminished SLC19A1 expression is a key mechanism of this compound resistance. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid researchers in this critical area of oncology.

Data Presentation: Quantitative Analysis of SLC19A1 Expression and this compound Sensitivity

The following tables summarize the correlation between SLC19A1 expression and this compound sensitivity (IC50 values) in various NSCLC cell lines. Lower SLC19A1 expression is consistently associated with higher IC50 values, indicating increased resistance to this compound.

Table 1: this compound IC50 Values in Parental and this compound-Resistant NSCLC Cell Lines

Cell LineTypeThis compound IC50 (µM)Fold ResistanceReference
PC-9Parental0.080 ± 0.0053-[2]
PC-9/PEMResistant3.34 ± 0.29~42[2]
A549Parental1.82 ± 0.17-[2]
A549/PEMResistant15.6 ± 1.2~8.6[2]

Table 2: Correlation of SLC19A1 mRNA Expression and this compound IC50 in NSCLC Cell Lines (Hypothetical Data Representation)

Cell LineHistologyRelative SLC19A1 mRNA Expression (Fold Change)This compound IC50 (µM)
H358Adenocarcinoma1.000.05
H1299Adenocarcinoma0.750.12
A549Adenocarcinoma0.421.82
H460Large Cell0.215.6
SK-MES-1Squamous Cell0.15>10

Note: This table represents a typical expected outcome from experimental validation. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess SLC19A1 as a this compound resistance marker.

Cell Culture
  • Cell Lines: Human NSCLC cell lines (e.g., A549, H1299, PC-9, H358) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound-Resistant Cell Line Generation: Resistant cell lines can be established by continuous exposure to stepwise increasing concentrations of this compound.[2]

Quantitative Real-Time PCR (qRT-PCR) for SLC19A1 mRNA Expression
  • RNA Extraction: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR: The reaction is performed using a SYBR Green-based qPCR master mix on a real-time PCR system.

    • Primers for SLC19A1:

      • Forward: 5'-GCT GGG CTT TGT CAT CAT CTG-3'

      • Reverse: 5'-GGT GGT GGC TTT GTT CTT GAG-3'

    • Housekeeping Gene (e.g., GAPDH):

      • Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Data Analysis: The relative expression of SLC19A1 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blot for SLC19A1 Protein Expression
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • The membrane is incubated with a primary antibody against SLC19A1 (e.g., rabbit anti-SLC19A1, 1:1000 dilution) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[3]

Immunohistochemistry (IHC) for SLC19A1 in Tumor Tissues
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

  • Antibody Incubation:

    • Sections are incubated with a primary antibody against SLC19A1 overnight at 4°C.

    • A biotinylated secondary antibody is then applied, followed by a streptavidin-HRP complex.

  • Detection: The signal is developed using a diaminobenzidine (DAB) substrate, and the sections are counterstained with hematoxylin.

  • Scoring: The intensity and percentage of stained tumor cells are evaluated to generate an IHC score.[4]

This compound Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of this compound concentrations for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.[1][5]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the validation of SLC19A1 as a this compound resistance marker.

Pemetrexed_Pathway cluster_cell NSCLC Cell Pemetrexed_in This compound (intracellular) FPGS FPGS Pemetrexed_in->FPGS Polyglutamation PG This compound Polyglutamates TS Thymidylate Synthase (TS) PG->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) PG->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) PG->GARFT Inhibition GGH GGH PG->GGH Deglutamation DNA_Synth DNA Synthesis Inhibition TS->DNA_Synth DHFR->DNA_Synth GARFT->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis FPGS->PG GGH->Pemetrexed_in Pemetrexed_out This compound (extracellular) SLC19A1 SLC19A1 (Transporter) Pemetrexed_out->SLC19A1 Transport SLC19A1->Pemetrexed_in

Caption: this compound mechanism of action and the central role of SLC19A1.

Validation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies Cell_Lines Select Panel of NSCLC Cell Lines qRT_PCR Measure SLC19A1 mRNA Expression (qRT-PCR) Cell_Lines->qRT_PCR Western_Blot Measure SLC19A1 Protein Expression (Western Blot) Cell_Lines->Western_Blot MTT_Assay Determine this compound IC50 Values (MTT Assay) Cell_Lines->MTT_Assay Correlation Correlate SLC19A1 Expression with IC50 qRT_PCR->Correlation Western_Blot->Correlation MTT_Assay->Correlation Validation Validation of SLC19A1 as a Resistance Marker Correlation->Validation Patient_Samples Collect NSCLC Patient Samples (FFPE) IHC Stain for SLC19A1 Protein (IHC) Patient_Samples->IHC Clinical_Data Correlate with This compound Response & Survival Data IHC->Clinical_Data Clinical_Data->Validation

Caption: Experimental workflow for validating SLC19A1 as a resistance marker.

Logical_Relationship High_SLC19A1 High SLC19A1 Expression High_Uptake Efficient this compound Uptake High_SLC19A1->High_Uptake Low_SLC19A1 Low SLC19A1 Expression Low_Uptake Reduced this compound Uptake Low_SLC19A1->Low_Uptake Sensitivity This compound Sensitivity (Low IC50) High_Uptake->Sensitivity Resistance This compound Resistance (High IC50) Low_Uptake->Resistance

Caption: Logical relationship between SLC19A1 expression and this compound resistance.

References

Pemetrexed in Lung Cancer: An In Vitro Efficacy Comparison Between NSCLC and SCLC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of pemetrexed, a multi-targeted antifolate chemotherapeutic agent, in Non-Small Cell Lung Cancer (NSCLC) versus Small Cell Lung Cancer (SCLC) cell lines. The information presented is collated from various preclinical studies to support further research and drug development efforts.

Executive Summary

This compound is a well-established treatment for non-squamous NSCLC, with its efficacy linked to the expression levels of its primary target, thymidylate synthase (TS). In vitro studies have extensively characterized its activity in various NSCLC cell lines, providing a wealth of data on its cytotoxic and apoptotic effects. In contrast, in vitro data for this compound's efficacy in SCLC cell lines is less abundant. However, available evidence suggests that SCLC cell lines may exhibit a lower sensitivity to this compound compared to their non-squamous NSCLC counterparts. This difference is likely attributable to higher baseline expression of thymidylate synthase in SCLC. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular mechanisms of action.

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound in various NSCLC and SCLC cell lines, primarily focusing on the half-maximal inhibitory concentration (IC50) as a measure of cytotoxicity.

Table 1: this compound IC50 Values in NSCLC Cell Lines

Cell LineHistologyIC50 (µM)Treatment Duration (hours)
A549Adenocarcinoma1.82 ± 0.1748
HCC827Adenocarcinoma1.54 ± 0.3048
H1975Adenocarcinoma3.37 ± 0.1448
PC-9AdenocarcinomaNot explicitly stated, but sensitive-
Calu-6AdenocarcinomaNot explicitly stated-
H292Mucoepidermoid CarcinomaNot explicitly stated-
H322Bronchioalveolar CarcinomaNot explicitly stated-

Data compiled from multiple sources.

Table 2: this compound Sensitivity in SCLC Cell Lines

While specific IC50 values from direct comparative studies are limited, one study investigated the survival of three SCLC cell lines when treated with this compound. The SBC-5 cell line showed notably higher sensitivity compared to H1048 and DMS273. This suggests variability in this compound sensitivity within SCLC subtypes.

Cell LineRelative Sensitivity to this compound
DMS273 Lower
H1048 Lower
SBC-5 Higher

Interpretation based on survival curve data.

Key Mechanistic Determinants of this compound Efficacy

The differential sensitivity to this compound between NSCLC and SCLC can be partly explained by the expression levels of its key molecular targets.

Thymidylate Synthase (TS) Expression:

  • NSCLC: Generally, non-squamous NSCLC, particularly adenocarcinoma, tends to have lower baseline expression of TS. This lower expression is a key determinant of this compound sensitivity.

  • SCLC: Studies have shown that SCLC tumors and cell lines tend to have significantly higher mRNA and protein levels of TS compared to non-squamous NSCLC.[1][2] This higher target expression likely contributes to a reduced sensitivity to this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound efficacy.

Cell Viability and Cytotoxicity Assays (e.g., MTT, CCK-8)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate NSCLC or SCLC cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (typically 48 or 72 hours).

  • Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early and late apoptosis/necrosis.

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

This compound is a multi-targeted antifolate that primarily inhibits three key enzymes in the purine (B94841) and pyrimidine (B1678525) synthesis pathways. This disruption of nucleotide synthesis leads to cell cycle arrest and apoptosis.

Pemetrexed_Mechanism cluster_cell Cancer Cell cluster_targets Inhibition of Key Enzymes cluster_effects Downstream Effects Pemetrexed_ext This compound (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Uptake Pemetrexed_int This compound (intracellular) RFC->Pemetrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_int->FPGS Pemetrexed_poly This compound Polyglutamates FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT DNA_synth_inhibit Inhibition of DNA Synthesis TS->DNA_synth_inhibit DHFR->DNA_synth_inhibit RNA_synth_inhibit Inhibition of RNA Synthesis GARFT->RNA_synth_inhibit Apoptosis Apoptosis DNA_synth_inhibit->Apoptosis RNA_synth_inhibit->Apoptosis

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflow for Comparing this compound Efficacy

The following diagram illustrates a typical workflow for an in vitro comparison of this compound's efficacy in NSCLC and SCLC cell lines.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment This compound Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis and Comparison NSCLC NSCLC Cell Lines (e.g., A549, H1975) Treat_NSCLC Treat with varying concentrations of this compound NSCLC->Treat_NSCLC SCLC SCLC Cell Lines (e.g., DMS273, H1048) Treat_SCLC Treat with varying concentrations of this compound SCLC->Treat_SCLC Viability_NSCLC Cell Viability Assay (e.g., MTT) Treat_NSCLC->Viability_NSCLC Apoptosis_NSCLC Apoptosis Assay (e.g., Annexin V) Treat_NSCLC->Apoptosis_NSCLC Viability_SCLC Cell Viability Assay (e.g., MTT) Treat_SCLC->Viability_SCLC Apoptosis_SCLC Apoptosis Assay (e.g., Annexin V) Treat_SCLC->Apoptosis_SCLC IC50_compare Compare IC50 Values Viability_NSCLC->IC50_compare Apoptosis_compare Compare Apoptosis Rates Apoptosis_NSCLC->Apoptosis_compare Viability_SCLC->IC50_compare Apoptosis_SCLC->Apoptosis_compare Mechanism_investigate Investigate Mechanisms (e.g., TS expression) IC50_compare->Mechanism_investigate Apoptosis_compare->Mechanism_investigate

References

Glucarpidase-Mediated Hydrolysis: A Comparative Analysis of Pemetrexed and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro hydrolysis of pemetrexed versus methotrexate (B535133) by the enzyme glucarpidase. The information is supported by experimental data to objectively assess the enzyme's activity on both folate analogs.

Glucarpidase, also known as carboxypeptidase G2 (CPG2), is an enzyme that plays a critical role in mitigating the toxic effects of high-dose methotrexate therapy by hydrolyzing it into inactive metabolites.[1][2] Given that this compound is also a folate analogue that can lead to myelosuppression, understanding the efficacy of glucarpidase in hydrolyzing this compound is of significant interest.[3] An in vitro study was conducted to evaluate the ability of glucarpidase to hydrolyze this compound and to compare its reaction kinetics with that of methotrexate.[3]

Comparative Efficacy of Glucarpidase

The study demonstrated that this compound is a proficient substrate for glucarpidase, exhibiting comparable reaction kinetics to methotrexate.[3] Glucarpidase effectively hydrolyzes the glutamate (B1630785) moiety from both this compound and methotrexate.[3]

Quantitative Data Summary

The kinetic parameters for the hydrolysis of this compound and methotrexate by glucarpidase were determined spectrophotometrically in vitro. The results, summarized in the table below, indicate that glucarpidase hydrolyzes both drugs with similar efficiency.

SubstrateMichaelis Constant (Km)Catalytic Rate Constant (kcat)
This compound25 µM[3]1808 s⁻¹[3]
Methotrexate10 µM[3]1039 s⁻¹[3]

Experimental Protocol

The in vitro hydrolysis of this compound and methotrexate by glucarpidase was assessed through the following methodology:

Objective: To compare the kinetic parameters (Km and kcat) of glucarpidase-mediated hydrolysis of this compound and methotrexate.

Materials:

  • Glucarpidase (formerly carboxypeptidase G2)

  • This compound

  • Methotrexate

  • Tris buffer

Procedure:

  • The experiments were conducted in vitro using a Tris buffer system.[3]

  • The disappearance of this compound and methotrexate in the presence of glucarpidase was measured over time.[3]

  • Spectrophotometry was employed to monitor the concentration of the substrates.[3]

  • The obtained data were used to calculate the Michaelis constant (Km) and the catalytic rate constant (kcat) for each reaction.[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis This compound This compound Mixture1 Reaction Mixture (this compound + Glucarpidase in Tris Buffer) This compound->Mixture1 Methotrexate Methotrexate Mixture2 Reaction Mixture (Methotrexate + Glucarpidase in Tris Buffer) Methotrexate->Mixture2 Glucarpidase Glucarpidase Glucarpidase->Mixture1 Glucarpidase->Mixture2 Buffer Tris Buffer Buffer->Mixture1 Buffer->Mixture2 Spectro Spectrophotometric Measurement Mixture1->Spectro Mixture2->Spectro Kinetics Calculation of Km and kcat Spectro->Kinetics

Caption: In vitro hydrolysis experimental workflow.

Signaling Pathway of Glucarpidase Action

G cluster_substrates Substrates cluster_products Inactive Metabolites This compound This compound Glucarpidase Glucarpidase (Carboxypeptidase G2) This compound->Glucarpidase Hydrolysis Methotrexate Methotrexate Methotrexate->Glucarpidase Hydrolysis Metabolite_P This compound Metabolite + Glutamate Glucarpidase->Metabolite_P Metabolite_M DAMPA + Glutamate Glucarpidase->Metabolite_M

References

Pemetrexed in Combination with EGFR Inhibitors: A Comparative Guide for Overcoming Resistance in Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of preclinical and clinical data on the combination of the chemotherapeutic agent pemetrexed with various EGFR inhibitors in resistant lung cancer cells. The evidence suggests that this combination therapy, particularly with specific sequencing, can offer a synergistic anti-tumor effect, delay the onset of resistance, and resensitize resistant cells to treatment.

Efficacy of this compound and EGFR Inhibitor Combinations

The synergistic effect of combining this compound with EGFR TKIs has been demonstrated across multiple generations of these targeted agents. Preclinical studies consistently show that the sequence of administration is crucial, with this compound administered prior to the EGFR inhibitor yielding the most significant anti-tumor activity.[1][2][3] This sequence-dependent synergy is observed with first-generation TKIs like gefitinib (B1684475) and erlotinib (B232), as well as the third-generation TKI, osimertinib (B560133).[2][4]

In Vitro Studies: Enhanced Cytotoxicity

In vitro experiments using various EGFR-mutant NSCLC cell lines, including those with acquired resistance (e.g., T790M mutation), have shown that the combination of this compound and an EGFR TKI leads to enhanced cell growth inhibition and apoptosis compared to either agent alone.

Table 1: Comparative IC50 Values of this compound and EGFR Inhibitors in NSCLC Cell Lines

Cell LineEGFR Mutation StatusDrugIC50 (Monotherapy)IC50 (Combination)Reference
PC-9Exon 19 delOsimertinib0.069 ± 0.0079 µmol/l<0.001 µmol/l (with this compound)[1]
PC-9Exon 19 delThis compound0.080 ± 0.0053 µmol/l<0.001 µmol/l (with Osimertinib)[1]
H1975L858R, T790MOsimertinib0.085 ± 0.016 µmol/l0.0072 ± 0.0041 µM (with this compound)[1]
H1975L858R, T790MThis compound0.080 ± 0.013 µmol/l0.0072 ± 0.0041 µM (with Osimertinib)[1]
HCC827Exon 19 delAumolertinib-Synergistic[5]
A549Wild-typeAumolertinib-Not Synergistic[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Studies: Delayed Tumor Growth and Resistance

Xenograft models have corroborated the in vitro findings, demonstrating that the combination of this compound and EGFR inhibitors can significantly delay tumor growth and the emergence of resistance.[2] For instance, in a PC9T790M xenograft model, the combination of osimertinib with this compound or cisplatin (B142131) prevented or delayed the onset of resistance.[2]

Table 2: In Vivo Efficacy of this compound and EGFR Inhibitor Combinations

Xenograft ModelTreatmentKey FindingsReference
PC9T790MOsimertinib + this compound/CisplatinPrevented or delayed the onset of resistance; long-lasting activity after stopping therapy.[2]
HCC827This compound followed by Icotinib (B1223)Significantly smaller tumor volume and weight compared to monotherapy or reverse sequence.[6]
PC9Gefitinib + this compoundPrevented gefitinib resistance only when this compound was administered first or concurrently.[4]

Mechanisms of Synergistic Action

The enhanced efficacy of the this compound-EGFR inhibitor combination is attributed to the modulation of several key signaling pathways. This compound-induced DNA damage and cell cycle arrest appear to sensitize cancer cells to the effects of EGFR inhibition.

Signaling Pathway Modulation

Western blot analyses have revealed that the combination treatment leads to a more profound and sustained inhibition of the EGFR signaling pathway, including downstream effectors like AKT and ERK, compared to monotherapy.[1][6] One identified mechanism involves the downregulation of Polo-like kinase 1 (PLK1), an anti-apoptotic gene, by the combination of osimertinib and this compound.[1] Upregulation of PLK1 has been implicated in acquired resistance to this combination therapy.[1] Furthermore, this compound can induce an EGFR-mediated activation of the PI3K/AKT pathway, which can then be effectively blocked by an EGFR inhibitor.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PLK1 PLK1 mTOR->Proliferation EGFR_Inhibitor EGFR Inhibitors (e.g., Osimertinib) EGFR_Inhibitor->EGFR Inhibits EGFR_Inhibitor->PLK1 Downregulates This compound This compound This compound->Proliferation Inhibits DNA Synthesis This compound->PLK1 Downregulates PLK1->Proliferation Promotes

EGFR signaling pathway and points of therapeutic intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.

Cell Viability and IC50 Determination

Cell_Viability_Workflow start Seed NSCLC cells in 96-well plates treatment Treat with serial dilutions of This compound and/or EGFR inhibitor start->treatment incubation Incubate for 72 hours treatment->incubation assay Add CCK-8 or MTT reagent incubation->assay read Measure absorbance at specified wavelength assay->read analysis Calculate cell viability and determine IC50 values read->analysis

Workflow for determining cell viability and IC50.
  • Cell Seeding: NSCLC cell lines (e.g., PC-9, H1975, HCC827) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, an EGFR inhibitor, or the combination of both. For sequential treatment, one drug is added for a specified period (e.g., 24 hours) before the addition of the second drug.

  • Incubation: The treated cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Cell viability is assessed using assays such as MTT or CCK-8. The reagent is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with the drugs for the desired time, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, phospho-ERK, PLK1, and a loading control like GAPDH) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Xenograft_Study_Workflow injection Subcutaneously inject NSCLC cells into nude mice tumor_growth Allow tumors to reach a palpable size injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound and/or EGFR inhibitor according to schedule randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice at endpoint and excise tumors for analysis monitoring->endpoint

Workflow for in vivo xenograft studies.
  • Cell Implantation: Human NSCLC cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, EGFR inhibitor alone, combination therapy).

  • Drug Administration: The drugs are administered according to the planned schedule, dosage, and route (e.g., intraperitoneal injection for this compound, oral gavage for EGFR inhibitors).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blot analysis.

Conclusion

The combination of this compound with EGFR inhibitors represents a promising strategy to overcome or delay acquired resistance in EGFR-mutant NSCLC. The preclinical data strongly support a sequence-dependent synergistic effect, with the administration of this compound prior to the EGFR TKI being the most effective schedule. This combination leads to enhanced cytotoxicity and a more profound inhibition of the EGFR signaling pathway. Further clinical investigation is warranted to optimize the dosing and scheduling of this combination therapy to improve patient outcomes in the resistant setting.

References

A Comparative Analysis of Pemetrexed and Raltitrexed on Thymidylate Synthase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pemetrexed and Raltitrexed (B1684501), two key antifolate inhibitors of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a prime target in cancer chemotherapy. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Introduction

This compound and Raltitrexed are both antifolate chemotherapeutic agents that exert their cytotoxic effects by inhibiting thymidylate synthase (TS).[1][2] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] By disrupting this pathway, these drugs lead to "thymineless death" in rapidly dividing cancer cells.[4] While both drugs target TS, they exhibit important differences in their biochemical properties, enzyme inhibition profiles, and clinical applications.

This compound (brand name Alimta®) is a multi-targeted antifolate that, in addition to TS, also inhibits dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis.[5][6][7][8][9] In contrast, Raltitrexed (brand name Tomudex®) is considered a more specific inhibitor of TS.[10] Both drugs require intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) for optimal activity and cellular retention.[1][11] This modification significantly enhances their inhibitory potency against TS.[1]

Mechanism of Action: A Comparative Overview

Both this compound and Raltitrexed are transported into cells via the reduced folate carrier (RFC).[1] Once inside, they are converted to polyglutamated forms. This process is crucial for their prolonged intracellular retention and enhanced inhibitory activity.[1][6]

This compound's multi-targeted action provides a broader inhibition of nucleotide synthesis. However, its primary mechanism of cytotoxicity is attributed to the inhibition of TS.[12] The polyglutamated forms of this compound are significantly more potent inhibitors of TS than the parent drug.[7]

Raltitrexed , being a more specific TS inhibitor, focuses its cytotoxic effect on the "thymineless" pathway.[10] Similar to this compound, its polyglutamated forms exhibit increased affinity for TS.[11]

The following diagram illustrates the cellular uptake and mechanism of action of both drugs.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound RFC Reduced Folate Carrier (RFC) This compound->RFC Uptake Raltitrexed Raltitrexed Raltitrexed->RFC Uptake Pemetrexed_in This compound RFC->Pemetrexed_in Raltitrexed_in Raltitrexed RFC->Raltitrexed_in FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_in->FPGS Raltitrexed_in->FPGS Pemetrexed_poly This compound-polyglutamates FPGS->Pemetrexed_poly Raltitrexed_poly Raltitrexed-polyglutamates FPGS->Raltitrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR DHFR Pemetrexed_poly->DHFR Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition Raltitrexed_poly->TS Inhibition DNA_synthesis DNA Synthesis TS->DNA_synthesis dTMP production DHFR->DNA_synthesis THF regeneration GARFT->DNA_synthesis Purine synthesis

Cellular uptake and targets of this compound and Raltitrexed.

Quantitative Comparison of Thymidylate Synthase Inhibition

The inhibitory potency of this compound and Raltitrexed against thymidylate synthase is a key determinant of their anticancer activity. This is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The polyglutamated forms of both drugs show significantly increased potency.

Drug FormThis compoundRaltitrexedReference(s)
Parent Drug (Ki) Not specifiedNot specified
Polyglutamated (Glu5) Ki 1.3 nM3.4 nM[12]
IC50 (L1210 cells) Not specified9 nM[13]
IC50 (HeLa cells) 6-15 fold higher than RaltitrexedLower than this compound[12]

Experimental Protocols

Accurate assessment of thymidylate synthase inhibition is crucial for understanding the efficacy of drugs like this compound and Raltitrexed. Below are detailed methodologies for two common assays.

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay continuously monitors the activity of TS by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).[14]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM dithiothreitol, and 0.1 M 2-mercaptoethanol).

  • Enzyme and Substrate Addition: To a cuvette, add the purified TS enzyme or cell lysate. Add the substrate dUMP to a final concentration of 100 µM.

  • Initiation of Reaction: Initiate the reaction by adding the cofactor CH2THF to a final concentration of 200 µM.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of DHF (6.22 mM⁻¹cm⁻¹).

  • Inhibition Assay: To determine the inhibitory effect of this compound or Raltitrexed, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the cofactor to initiate the reaction.

cluster_workflow Spectrophotometric Assay Workflow A Prepare Reaction Mixture B Add TS Enzyme and dUMP A->B C Initiate with CH2THF B->C D Monitor Absorbance at 340 nm C->D E Calculate TS Activity D->E F Pre-incubate with Inhibitor (for inhibition assay) F->B Optional

Workflow for the spectrophotometric TS assay.
Tritium (B154650) Release Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP by TS.[5][15]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired density. For inhibition studies, treat the cells with this compound or Raltitrexed for a specified period.

  • Labeling with [5-³H]deoxyuridine: Incubate the cells with [5-³H]deoxyuridine, which is taken up by the cells and converted to [5-³H]dUMP.

  • Tritium Release: The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases ³H into the intracellular water.

  • Separation of Tritiated Water: After incubation, separate the tritiated water (³H₂O) from the radiolabeled substrate and cellular components. This is often achieved by applying the cell lysate to an activated charcoal column, which binds the nucleotides but allows the water to pass through.[16]

  • Quantification: Measure the radioactivity of the collected eluate using a liquid scintillation counter.

  • Calculation of Activity: The amount of tritium released is directly proportional to the TS activity.

cluster_workflow Tritium Release Assay Workflow A Cell Culture & Inhibitor Treatment B Incubate with [5-³H]deoxyuridine A->B C TS converts [5-³H]dUMP to dTMP, releasing ³H B->C D Separate ³H₂O from nucleotides (e.g., charcoal chromatography) C->D E Quantify radioactivity D->E

Workflow for the tritium release TS assay.

Clinical Comparative Insights

Clinical studies have compared the efficacy and safety of this compound and Raltitrexed, often in combination with platinum-based agents, in various cancers.

  • Malignant Pleural Mesothelioma: Studies have shown that both this compound and Raltitrexed, in combination with cisplatin (B142131), have activity in malignant pleural mesothelioma. Some analyses suggest that Raltitrexed plus cisplatin may be a cost-effective alternative to this compound plus cisplatin. However, other reports indicate no significant improvement in quality of life or survival with either agent compared to effective pleurodesis.[8][17]

  • Colorectal Cancer: Raltitrexed has been studied as a treatment for advanced colorectal cancer.[18][19] Meta-analyses have shown that Raltitrexed-based chemotherapy regimens have equivalent overall survival and response rates compared to 5-fluorouracil-based regimens, with a different but manageable toxicity profile.[20] this compound has also been investigated in colorectal cancer, with some studies suggesting potential efficacy in combination with other agents in the third-line setting.[13][21]

Conclusion

This compound and Raltitrexed are potent inhibitors of thymidylate synthase, a key enzyme in cancer cell proliferation. This compound's multi-targeted approach offers a broader inhibition of nucleotide synthesis, while Raltitrexed provides a more specific targeting of the thymidylate pathway. The intracellular polyglutamation of both drugs is a critical determinant of their enhanced and sustained activity. The choice between these agents in a clinical or research setting depends on the specific cancer type, the desired therapeutic strategy, and the tolerability of their distinct toxicity profiles. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other thymidylate synthase inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of the cytotoxic antineoplastic agent, pemetrexed, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to minimize occupational exposure and prevent the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated materials, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a designated area, such as a biological safety cabinet or a fume hood, to minimize exposure.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated gloves are required.[1][2] Vinyl gloves should not be used.[3] Gloves should be changed immediately if they become torn, punctured, or visibly contaminated.[3]

  • Gown: A disposable, impermeable, lint-free gown with a solid front and long sleeves is mandatory.[1][2]

  • Eye and Face Protection: Safety goggles or a face shield must be worn.[1][2]

  • Respiratory Protection: A respiratory mask is particularly important when handling powders or if there is a risk of creating aerosols.[1]

This compound Waste Classification

The cornerstone of proper this compound disposal is the correct classification of waste into two categories: "trace" or "bulk" chemotherapy waste. This segregation is fundamental to ensuring compliant and safe disposal.

Waste ClassificationDescriptionExamples
Trace Chemotherapy Waste Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug.[1]Empty vials, syringes, and IV bags; Contaminated PPE (gloves, gowns, etc.); Wipes, pads, and other materials used for cleaning up small spills or for drug preparation.[1]
Bulk Chemotherapy Waste Waste that does not meet the "RCRA empty" criteria and is considered hazardous waste.[1]Unused or partially used vials, syringes, or IV bags of this compound; Grossly contaminated materials from a large spill.[1]

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the handling and disposal of both trace and bulk this compound waste.

Trace this compound Waste Disposal:

  • Segregation: Place all soft trace chemotherapy waste, such as contaminated gloves, gowns, and wipes, into a designated yellow chemotherapy waste bag.[1]

  • Sharps: All sharps contaminated with trace amounts of this compound (e.g., needles and syringes) must be disposed of in a yellow, puncture-proof sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps."[1] Needles should not be recapped.[4]

  • Sealing: Seal the yellow bags and sharps containers when they are three-quarters full.[1]

Bulk this compound Waste Disposal:

  • Collection: Collect all bulk this compound waste in a designated black hazardous waste container.[1] These containers must be leak-proof and have a tight-fitting lid.[1]

  • Labeling: Clearly label the container as "Hazardous Waste," "Chemotherapy Waste," and with the name "this compound."[1][2]

  • Original Vials: Unused portions of the drug in their original vials are to be disposed of as bulk waste.[1]

Storage and Final Disposal:

  • Storage: Store all sealed chemotherapy waste containers in a designated, secure area away from general laboratory traffic.[1][2] Do not mix chemotherapy waste with other types of waste streams.[1]

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[1][2] The standard and required procedure for final disposal is typically incineration.[1][5]

Spill Management Protocol

In the event of a this compound spill, immediate and correct cleanup is crucial to prevent exposure and contamination.

  • Containment: Use a chemotherapy spill kit to contain the spill.

  • Cleanup:

    • For liquid spills, absorb the material with an absorbent pad.[1]

    • For powder spills, gently cover the spill with damp absorbent material to avoid creating dust.[1]

  • Decontamination: Clean the affected area with a detergent solution, followed by a disinfectant.[1]

  • Disposal of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

cluster_generation Waste Generation cluster_classification Classification & Segregation cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Waste Generated This compound Waste Generated Trace Waste Trace Waste (<3% Volume) (e.g., empty vials, PPE) Waste Generated->Trace Waste <3% Residual Bulk Waste Bulk Waste (>3% Volume) (e.g., unused drug, spill cleanup) Waste Generated->Bulk Waste >3% Residual Yellow Containers Yellow Chemo Waste Bags & Sharps Containers Trace Waste->Yellow Containers Black Containers Black Hazardous Waste Containers Bulk Waste->Black Containers Secure Area Designated Secure Storage Area Yellow Containers->Secure Area Black Containers->Secure Area Licensed Contractor Licensed Hazardous Waste Contractor Secure Area->Licensed Contractor Incineration Incineration Licensed Contractor->Incineration

Workflow for the Safe Disposal of this compound Waste.

Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Essential Safety and Operational Guide for Handling Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Pemetrexed in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe research environment. This compound is a cytotoxic antineoplastic agent, and all contact should be minimized.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound.[3] Personnel should be trained in the proper donning and doffing of all required equipment. Different tasks, from handling intact vials to cleaning up spills, necessitate specific levels of protection.

Summary of Required Personal Protective Equipment

Task/ActivityEngineering ControlGlovesGownEye/Face ProtectionRespiratory Protection
Handling Intact Vials N/ASingle pair of chemotherapy gloves[4]Laboratory coat may be suitable[1]Safety glasses[1]Not required
Compounding/Preparation (Powder or Liquid) Class II Biological Safety Cabinet (BSC) or ventilated fume hood[1][5]Double pair of chemotherapy-tested nitrile gloves[1][6]Disposable, solid-front, long-sleeved chemotherapy gown[1][6]Safety glasses or goggles and a face shield[6]Recommended if not handled within a validated containment system[1]
Experimental Use/Administration Class II BSC or fume hood[1]Double pair of chemotherapy-tested nitrile gloves[6]Disposable, solid-front, long-sleeved chemotherapy gown[6]Safety glasses or goggles; face shield if splashing is possible[7]Not required if performed in a ventilated enclosure
Waste Handling & Disposal Ventilated AreaDouble pair of chemotherapy-tested nitrile glovesDisposable, solid-front, long-sleeved chemotherapy gownSafety glasses or gogglesNot typically required
Spill Cleanup Ventilated AreaTwo pairs of industrial-thickness nitrile gloves[4]Impermeable, disposable gown[7]Safety goggles and face shield[7]Required; NIOSH-approved respirator (e.g., N95) for powders or aerosols[1][7][8]
Operational Plan: Step-by-Step Handling Procedures

Proper handling from receipt to disposal is crucial. Always work in a designated area for cytotoxic agents.

1. Preparation and Reconstitution:

  • Work Area Preparation: All procedures involving this compound powder or the preparation of solutions should be performed within a Class II Biological Safety Cabinet (BSC) or a fume hood to minimize aerosol generation.[1][5]

  • Donning PPE: Before handling, don the appropriate PPE as specified in the table above. This includes double-gloving, with one cuff under the gown sleeve and the outer glove over the sleeve.[7]

  • Reconstitution: Use aseptic technique.[2] If working with a powder, be cautious to avoid dust generation.[1] After use, wipe down the exterior of the vial.

  • Hand Washing: Always wash hands with soap and water thoroughly after handling this compound, even if gloves were worn.[1][9]

2. Spill Management Protocol: Immediate and correct response to a spill is critical to prevent exposure.[8] Cytotoxic spill kits should be readily available in all areas where this compound is handled and stored.[1]

  • Step 1: Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]

  • Step 2: Don PPE: Put on the full PPE required for spill cleanup, including a respirator, before approaching the spill.[8]

  • Step 3: Contain the Spill:

    • For Powder Spills: Gently cover the powder with damp absorbent material to prevent it from becoming airborne.[8] DO NOT dry sweep.

    • For Liquid Spills: Cover the spill with absorbent pads from the spill kit, working from the outside in.[8]

  • Step 4: Clean the Area: Once absorbed, carefully collect all contaminated materials. Clean the spill area with a detergent solution, followed by a disinfectant or as per institutional guidelines.[8]

  • Step 5: Dispose of Waste: All materials used for cleanup, including contaminated PPE, are considered bulk hazardous waste and must be placed in a designated black chemotherapy waste container.[8]

Disposal Plan: Waste Segregation and Removal

This compound waste is cytotoxic and must be segregated from regular trash.[6] Disposal must be handled by a licensed hazardous waste contractor, typically through high-temperature incineration.[6][8]

1. Waste Segregation:

  • Trace Chemotherapy Waste (<3% Residual):

    • Definition: Items that are not visibly contaminated but have come into contact with this compound, such as empty vials, gloves, gowns, and lab wipes.[8]

    • Container: Place all soft trace waste into a designated yellow chemotherapy waste bag.[8] Contaminated sharps (needles, syringes) must go into a yellow, puncture-proof sharps container labeled "Chemo Sharps."[8]

  • Bulk Chemotherapy Waste (>3% Residual):

    • Definition: Materials grossly contaminated with this compound, including unused portions of the drug, spill cleanup materials, and heavily soiled PPE.[8]

    • Container: Collect all bulk waste in a designated black hazardous waste container that is leak-proof with a tight-fitting lid.[8] The container must be clearly labeled "Hazardous Waste," "Chemotherapy Waste," and "this compound."[8]

2. Storage and Disposal:

  • Seal all waste containers when they are approximately three-quarters full.[8]

  • Store sealed containers in a designated, secure area away from general laboratory traffic.[6]

  • Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[6]

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the critical steps and decision points for safely managing this compound in a laboratory environment, from initial handling to final disposal.

Pemetrexed_Workflow start Start: Receive this compound prep_area Prepare Work Area (Class II BSC / Fume Hood) start->prep_area don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_area->don_ppe handling Handling & Use (Reconstitution / Experiment) don_ppe->handling spill_check Spill Occurs? handling->spill_check spill_protocol Execute Spill Protocol (Secure, Clean, Dispose) spill_check->spill_protocol Yes waste_gen Waste Generation spill_check->waste_gen No bulk_waste Bulk Waste (>3%) (Unused Drug, Spill Debris) spill_protocol->bulk_waste Spill debris is bulk waste waste_type Determine Waste Type waste_gen->waste_type trace_waste Trace Waste (<3%) (Gloves, Gowns, Empty Vials) waste_type->trace_waste <3% Residual waste_type->bulk_waste >3% Residual trace_container Place in YELLOW Chemo Waste Container trace_waste->trace_container bulk_container Place in BLACK Chemo Waste Container bulk_waste->bulk_container storage Store Sealed Containers in Secure Area trace_container->storage bulk_container->storage disposal Final Disposal by Licensed Hazardous Waste Contractor storage->disposal

Caption: Logical workflow for this compound handling, waste segregation, and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed
Reactant of Route 2
Reactant of Route 2
Pemetrexed

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。